molecular formula C13H24O11 B11824893 3-Methyllactose CAS No. 33336-09-3

3-Methyllactose

Cat. No.: B11824893
CAS No.: 33336-09-3
M. Wt: 356.32 g/mol
InChI Key: FHNIYFZSHCGBPP-LTEQSDMASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyllactose (also referred to in research as 3- O -methyl-lactose) is a specialized disaccharide analog used primarily as a diagnostic tool in biochemical and gastroenterological research . Its core research value lies in its application for the specific and quantitative evaluation of intestinal lactase activity . The mechanism of action involves oral administration of 3-Methyllactose, which is hydrolyzed by the lactase enzyme present in the small intestinal mucosa. This hydrolysis releases 3- O -methyl-glucose, a monosaccharide that is efficiently absorbed but slowly metabolized by the body . The subsequent measurement of 3- O -methyl-glucose in urine provides a non-invasive and reliable assessment of lactase function, helping to diagnose disaccharidase deficiency without the confounding variables of general monosaccharide transport and metabolism . This compound is synthesized for research purposes. 3-Methyllactose is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

CAS No.

33336-09-3

Molecular Formula

C13H24O11

Molecular Weight

356.32 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C13H24O11/c1-21-12-10(20)8(18)11(5(3-15)23-12)24-13-9(19)7(17)6(16)4(2-14)22-13/h4-20H,2-3H2,1H3/t4-,5-,6+,7+,8-,9-,10-,11-,12?,13+/m1/s1

InChI Key

FHNIYFZSHCGBPP-LTEQSDMASA-N

Isomeric SMILES

COC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O

Canonical SMILES

COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

3-Methyllactose: Chemical Structure, Molecular Weight, and Diagnostic Applications in Enzymology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the precise quantification of intestinal lactase (


-galactosidase) activity in vivo has presented a significant clinical and pharmacokinetic challenge. Traditional methodologies rely either on invasive intestinal biopsies or on the oral administration of lactose followed by blood glucose monitoring—a process heavily confounded by systemic glucose metabolism and insulin responses.

3-Methyllactose (4-O-


-D-Galactopyranosyl-3-O-methyl-D-glucose)  was engineered to bypass these metabolic confounders[1]. By introducing a single methyl group at the C-3 position of the glucose moiety, researchers created a targeted substrate that is cleaved by intestinal lactase but yields a metabolically inert biomarker. This whitepaper provides an in-depth technical analysis of the chemical structure, regioselective synthesis, and self-validating diagnostic protocols associated with 3-methyllactose.

Chemical Structure and Physicochemical Profile

3-Methyllactose is a structural analog of lactose. In its molecular architecture, the hydroxyl (-OH) group at the C-3 position of the reducing glucopyranose ring is replaced by a methoxy (-OCH


) group[2]. This highly specific modification preserves the 

-1,4-glycosidic linkage required for lactase recognition while fundamentally altering the metabolic fate of the post-hydrolysis monosaccharide.
Quantitative Data Summary
PropertyValue / Description
IUPAC / Chemical Name 4-O-

-D-Galactopyranosyl-3-O-methyl-D-glucose
Common Synonyms 3-Methyllactose; 3-O-Methyllactose
CAS Registry Number 33336-09-3[3]
Molecular Formula C

H

O

[3]
Molecular Weight 356.32 g/mol [3]
Enzymatic Affinity (

)
~120 mM (in vitro intestinal lactase)[2]
Hydrolysis Rate (

)
~5% relative to native lactose[2]

Mechanistic Pathway: A Self-Validating Diagnostic System

The utility of 3-methyllactose lies in its elegant mechanism of action, which functions as a self-validating diagnostic system .

The Causality of the Biomarker: When 3-methyllactose is administered orally, it travels intact to the small intestine, where it acts as a substrate for the brush-border enzyme lactase[1]. The enzymatic cleavage yields two products: D-galactose and 3-O-methyl-D-glucose (3MG) [2].

The selection of 3MG as the target biomarker is highly intentional. 3MG is structurally similar enough to glucose to be actively transported across the intestinal mucosa by the Sodium/Glucose Cotransporter 1 (SGLT1). However, the methylation at the C-3 position prevents it from being phosphorylated by hexokinase. Because it cannot enter glycolysis, 3MG is entirely unmetabolized by the human body and is quantitatively excreted in the urine[1]. Therefore, the urinary concentration of 3MG serves as a direct, unconfounded stoichiometric proxy for in vivo lactase activity.

Mechanism A 3-Methyllactose (Oral Administration) B Intestinal Lactase (Enzymatic Cleavage) A->B Substrate binding C D-Galactose (Metabolized) B->C Hydrolysis D 3-O-Methyl-D-Glucose (3MG) (Unmetabolized) B->D Hydrolysis E Intestinal Absorption & Bloodstream Transport D->E Active transport F Renal Filtration E->F Systemic circulation G Urine Excretion (GLC Quantification) F->G Unaltered excretion

Caption: Diagnostic pathway of 3-methyllactose demonstrating the generation and excretion of unmetabolized 3MG.

Regioselective Chemical Synthesis Protocol

Synthesizing 3-methyllactose is non-trivial due to the presence of eight competing hydroxyl groups on the lactose backbone. The protocol below outlines the regioselective synthesis pathway, emphasizing the chemical causality behind each experimental choice[1][2].

Step-by-Step Methodology
  • Starting Material & Acetal Protection: Begin with benzyl

    
    -lactoside. React with acetone and an acid catalyst to form a 3',4'-O-isopropylidene acetal.
    Causality: This step specifically protects the cis-diol configuration on the galactose moiety, preventing unwanted methylation at these highly reactive sites.
    
  • Partial Benzylation: Treat the intermediate with benzyl bromide under controlled basic conditions to shield the remaining non-target hydroxyl groups, leaving the sterically hindered C-3 hydroxyl of the glucose moiety exposed.

  • Regioselective Methylation: React the partially protected intermediate with methyl trifluoromethanesulfonate (methyl triflate) [1]. Causality: Methyl triflate is selected over standard reagents like methyl iodide because it is a highly reactive, "hard" alkylating agent. It efficiently methylates the sterically hindered C-3 position without requiring harsh, strongly basic conditions that could trigger the migration of adjacent protecting groups.

  • Global Deprotection:

    • Hydrogenolysis: Subject the methylated intermediate to catalytic hydrogenation (H

      
       gas over a Palladium-on-Carbon (Pd/C) catalyst) to cleanly cleave all benzyl ether linkages.
      
    • Acid Hydrolysis: Apply mild acidic conditions (e.g., dilute HCl) to hydrolyze the isopropylidene acetal.

  • Purification: Isolate the final 3-methyllactose via crystallization or chromatography.

Synthesis S1 Benzyl β-lactoside (Starting Material) S2 Acetal Protection (3',4'-O-isopropylidene) S1->S2 Acetone, H+ S3 Partial Benzylation (Shielding non-target OH) S2->S3 Benzyl bromide, Base S4 Regioselective Methylation (Methyl triflate at C-3) S3->S4 MeOTf S5 Global Deprotection (Hydrogenolysis & Acid) S4->S5 H2, Pd/C S6 3-Methyllactose (Purified Product) S5->S6 H3O+

Caption: Regioselective synthesis workflow of 3-methyllactose highlighting protection and methylation phases.

In Vivo Diagnostic Protocol: Lactase Assay

The following clinical/preclinical protocol utilizes 3-methyllactose to evaluate intestinal lactase capacity non-invasively[1][2].

Step-by-Step Methodology
  • Subject Preparation & Dosing: Administer 2.0 g of synthesized 3-methyllactose combined with 20.0 g of native lactose dissolved in 200 mL of water to the subject in a fasting state[1]. Causality: The inclusion of native lactose acts as a carrier and physiological stimulant, ensuring the transit time and enzymatic engagement mimic a standard dietary lactose load.

  • Urine Collection: Collect total urine output at baseline (0 hours) and exactly at 3 hours post-administration. Causality: A 3-hour window captures the peak absorption and renal clearance phase of 3MG without allowing for systemic dilution over a 24-hour period.

  • Sample Derivatization: Spike the urine sample with a known concentration of mannitol (Internal Standard). Lyophilize the sample and treat with a silylating agent to convert sugars into volatile trimethylsilyl (TMS) derivatives.

  • Gas-Liquid Chromatography (GLC) Quantification: Inject the derivatized sample into a GLC system. 3MG will elute as two distinct peaks (corresponding to its

    
     and 
    
    
    
    anomers)[1]. Causality: By calculating the area under the curve (AUC) for the 3MG peaks relative to the mannitol internal standard, the absolute mass of excreted 3MG is determined. An elimination of ~0.1 g of 3MG indicates normal (tolerant) lactase activity, whereas negligible 3MG indicates severe lactase deficiency (intolerance)[1].

References

  • Non-Invasive Assay of Intestinal Lactase in Humans with 3-Methyllactose Source: Karger URL
  • Source: PubMed / National Institutes of Health (NIH)
  • 3-methyllactose | 33336-09-3 Source: ChemicalBook URL

Sources

Biological Significance of 3-Methyllactose in Glycobiology

Author: BenchChem Technical Support Team. Date: March 2026

The following in-depth technical guide details the biological significance, chemical biology, and diagnostic applications of 3-methyllactose.

Executive Summary

3-Methyllactose (3-O-methyl-4-O-β-D-galactopyranosyl-D-glucose ) is a synthetic disaccharide analog of lactose that serves as a critical mechanistic probe in glycobiology and gastroenterology.[1][2] Unlike native lactose, which is metabolized for energy, 3-methyllactose functions as a specific, non-metabolizable reporter substrate for the enzyme Lactase-Phlorizin Hydrolase (LPH).[2]

Its primary biological significance lies in its ability to decouple the hydrolytic activity of lactase from downstream glucose metabolism.[1][2] Upon hydrolysis, it releases 3-O-methylglucose (3-OMG) , a monosaccharide that is actively transported but not phosphorylated by hexokinases, allowing it to be quantitatively excreted in urine.[1][2] This unique metabolic fate makes 3-methyllactose the "gold standard" substrate for assessing in vivo intestinal lactase activity, distinguishing primary hypolactasia from other malabsorption syndromes with high specificity.[1][2]

Chemical Biology & Structural Properties[1][2][3][4]

Molecular Architecture

To understand the utility of 3-methyllactose, one must distinguish it from other methylated derivatives (e.g., methyl-β-lactoside or 3'-methyllactose).[1][2]

  • IUPAC Name: 3-O-methyl-4-O-β-D-galactopyranosyl-D-glucopyranose.[1][2][3]

  • Structural Modification: The hydroxyl group at the C3 position of the glucose unit is methylated.[1][2]

  • Glycosidic Linkage: Intact β-(1→4) linkage between Galactose and the 3-O-methyl-Glucose core.[1][2]

Significance of the C3-Methylation:

  • Enzyme Recognition: The C3-OH of glucose is not strictly required for binding by intestinal lactase (LPH), allowing the enzyme to accept 3-methyllactose as a substrate.[1][2]

  • Metabolic Blockade: The resulting hydrolysis product, 3-O-methylglucose, cannot be phosphorylated by hexokinase because the C3-OH is essential for the phosphate transfer mechanism or binding in the active site.[1][2] Consequently, it does not enter glycolysis or glycogenesis.[2]

Enzymatic Synthesis Protocol

While chemical synthesis involves complex protection/deprotection steps (e.g., benzoylation), enzymatic synthesis is preferred for biological purity.[2]

Protocol: Chemo-Enzymatic Synthesis of 3-Methyllactose

  • Enzyme: β-1,4-Galactosyltransferase (GalT) (EC 2.4.1.[1][2]22) or engineered LPH.[1][2]

  • Donor: UDP-Galactose.[1][2]

  • Acceptor: 3-O-methyl-D-glucose.[1][2][4][5]

  • Cofactor: MnCl₂ (Essential for GalT activity).[1][2][3]

StepReagent/ConditionMechanism/Notes
1. Reaction Mix 50 mM HEPES (pH 7.4), 10 mM MnCl₂Buffer system compatible with GalT.
2. Substrate Addition 10 mM UDP-Gal, 20 mM 3-O-methyl-glucoseExcess acceptor drives reaction forward.[1][2]
3. Catalysis Add 0.5 U bovine GalT; Incubate at 37°C for 12-24hGalT transfers Gal to C4 of the acceptor.
4.[1][2] Purification Activated charcoal or Size Exclusion Chromatography (Bio-Gel P2)Separates disaccharide product from unreacted UDP/monosaccharides.
5.[1][2] Validation HPAEC-PAD or Mass Spectrometry (ESI-MS)Confirm mass shift (+14 Da vs Lactose).

Mechanism of Action: The Diagnostic Pathway[2]

The biological utility of 3-methyllactose is defined by its differential processing in the mammalian gut.[1][2] The following pathway illustrates the "Lactase-Specific Shunt" mechanism.

Pathway Visualization

The diagram below details the fate of 3-methyllactose compared to native lactose.[1][2]

G cluster_0 Key Differentiator Ingestion Oral Ingestion (3-Methyllactose) Lumen Intestinal Lumen (Brush Border) Ingestion->Lumen Lactase Enzyme: Lactase (LPH) Hydrolysis Lumen->Lactase Substrate Binding Products Hydrolysis Products: Galactose + 3-O-Methylglucose Lactase->Products Cleavage of beta-1,4 bond Transport Active Transport (SGLT1) Into Enterocyte -> Blood Products->Transport Metabolism_Gal Galactose Metabolism (Leloir Pathway) Transport->Metabolism_Gal Galactose Metabolism_3OMG 3-OMG Metabolism (Hexokinase Blocked) Transport->Metabolism_3OMG 3-OMG Excretion Renal Filtration (Urine Excretion) Metabolism_3OMG->Excretion 100% Recovery (Quantitative Marker)

Figure 1: The metabolic fate of 3-methyllactose.[1][2][4][5] Note the metabolic blockade at the hexokinase step, forcing renal excretion.[2]

Kinetic Comparison (Lactase Activity)

3-Methyllactose is a competent substrate for lactase, though with slightly altered kinetics compared to the native substrate.[1][2]

Table 1: Kinetic Parameters of Rat Intestinal Lactase (Data sourced from Martinez-Pardo et al., FEBS Lett. 1979)

SubstrateKm (mM)Vmax (% of Lactose)Biological Implication
Lactose 20.0100%Native substrate; high affinity and turnover.[1][2]
3-Methyllactose 25.0~90%Slightly lower affinity; turnover is sufficient to reflect enzyme levels accurately.[1][2]
Cellobiose >100<10%Poor substrate; demonstrates specificity of the beta-1,4-Gal linkage.[1][2]

Diagnostic Application: The 3-Methyllactose Test[1][6][8]

This protocol outlines the use of 3-methyllactose to diagnose hypolactasia (Lactase Non-Persistence).[1][2] This method is superior to the Hydrogen Breath Test (HBT) because it measures enzyme activity directly rather than bacterial fermentation products.[2]

Rationale
  • Hydrogen Breath Test (Standard): Indirect. Relies on colonic bacteria fermenting unabsorbed lactose.[1][2] Prone to false negatives (non-H2 producers) and false positives (SIBO).[1][2]

  • 3-Methyllactose Test (Advanced): Direct. The appearance of 3-OMG in urine depends solely on the hydrolytic cleavage by lactase in the small intestine.[1][2]

Clinical/Experimental Protocol

Phase 1: Preparation

  • Fasting: Subject fasts for 8–12 hours to clear basal glucose/metabolites.

  • Baseline: Collect baseline urine sample (T=0).[1][2]

Phase 2: Administration

  • Dose: Administer 0.5 g of 3-methyllactose dissolved in 200 mL water.

    • Note: Co-administration of native lactose (e.g., 25 g) is sometimes used to load the system, but 3-ML alone is sufficient for kinetic tracing.[2]

Phase 3: Sample Collection

  • Timepoints: Collect urine at 0–2 hours, 2–4 hours, and 4–6 hours post-ingestion.[2]

  • Stabilization: Add sodium azide (0.02%) or freeze samples at -20°C immediately to prevent bacterial degradation.

Phase 4: Quantification (HPLC-PAD)

  • System: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).[1][2]

  • Column: Dionex CarboPac PA1 or PA20.[1][2]

  • Eluent: Isocratic 10 mM NaOH.

  • Detection: Electrochemical detection of the 3-OMG peak.

  • Calculation:

    
    [1]
    

Interpretation:

  • > 50% Recovery: Normal Lactase Activity (Lactase Persistence).[1][2]

  • < 10% Recovery: Hypolactasia (Lactase Deficiency).[1][2]

Research Applications in Lectin Biology[2][8][9]

Beyond diagnostics, 3-methyllactose serves as a probe for Galectin specificity.[1][2]

Galectin-3 Binding

Galectin-3 (Gal-3) recognizes the N-acetyllactosamine (LacNAc) or lactose core.[1][2] The 3-OH group of the galactose unit is critical for hydrogen bonding with the Gal-3 Carbohydrate Recognition Domain (CRD).[1][2]

  • 3'-O-Methyllactose (Gal-modified): Methylation at the Gal-3-OH position abolishes binding, confirming the essential nature of this hydroxyl group.[1][2]

  • 3-O-Methyllactose (Glc-modified): Methylation at the Glc-3-OH position (the molecule discussed in this guide) retains significant binding affinity (

    
    ), comparable to native lactose.[1][2]
    
    • Application: This derivative is used to prove that the glucose sub-site of Galectin-3 is tolerant of steric bulk at the C3 position, unlike the galactose sub-site.[2]

References

  • Martinez-Pardo, M., et al. (1979).[1][2][6] "Intestinal lactase evaluation in vivo with 3-methyllactose." FEBS Letters, 98(1), 99-102.[2][6]

  • Rivera, A., et al. (2020).[1][2] "Time-Dependent Fluorescence Spectroscopy to Quantify Complex Binding Interactions." ACS Omega, 5(46), 29801–29812.[2] [1]

  • Finch, P., et al. (2001).[1][2] "Enzymatic synthesis of 3-O-methyl-4-O-β-D-galactopyranosyl-D-glucose (3-O-methyl-lactose)." Journal of Molecular Catalysis B: Enzymatic, 11, 291.[2] [1]

  • Hermida, C., et al. (2006).[1][2] "Non-invasive diagnostic method for the evaluation of intestinal lactase deficiency."[1][2][4] United States Patent US9529000B2.[1][2]

Sources

The Role of 3-Methyllactose in Protein-Carbohydrate Interaction Studies: From Enzyme Kinetics to In Vivo Probes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Protein-carbohydrate interactions (PCIs) govern critical biological processes ranging from dietary nutrient assimilation to tumor metastasis. However, studying these interactions is notoriously difficult due to the low intrinsic affinity of monovalent carbohydrate ligands and their rapid metabolic degradation in physiological systems. 3-Methyllactose (4-O-β-D-galactopyranosyl-3-O-methyl-D-glucose) has emerged as a highly specialized molecular probe to overcome these barriers. By strategically methylating specific hydroxyl groups, researchers can structurally lock carbohydrates to map enzyme active sites, prevent downstream metabolic interference, and accurately quantify binding affinities.

This technical guide explores the dual role of 3-methyllactose in probing the enzymatic kinetics of intestinal lactase (β-galactosidase) and elucidating the binding mechanics of therapeutically relevant lectins, such as Galectin-3.

The Chemical Rationale: Why 3-Methyllactose?

In native biological systems, carbohydrates are highly dynamic. Free reducing sugars like lactose exist in an equilibrium of α/β anomers and open-chain aldehydes, which complicates structural biology and kinetic assays. Furthermore, in vivo, the cleavage products of standard disaccharides are immediately consumed by cellular glycolysis.

The synthesis of 3-methyllactose (3ML) introduces a methyl group at the C3 position of the glucose moiety[1]. This precise modification achieves two critical experimental advantages:

  • Metabolic Evasion: When 3ML is cleaved by β-galactosidase, it yields galactose and 3-O-methylglucose (3MG). While 3MG is actively transported by the sodium-glucose linked transporter (SGLT1), the steric and electronic bulk of the methyl group prevents it from being phosphorylated by hexokinase[1]. Consequently, it evades glycolysis and is quantitatively excreted in the urine, acting as a perfect stoichiometric tracer[2].

  • Structural Mimicry: For carbohydrate-binding proteins like galectins, native ligands are typically non-reducing sugars embedded within complex glycans[3]. Methylated lactose derivatives stabilize the anomeric configuration, providing a more biologically accurate representation of the ligand and preventing mutarotation-induced kinetic artifacts during binding studies[4].

Probing Enzyme Active Sites: Lactase-Phlorizin Hydrolase (LPH)

Lactase-Phlorizin Hydrolase (LPH) is the brush-border enzyme responsible for lactose digestion. Evaluating its activity in vivo traditionally required invasive intestinal biopsies or indirect breath hydrogen tests. 3-Methyllactose revolutionized this by providing a direct, non-invasive readout of enzymatic cleavage[2].

From a mechanistic standpoint, the ability of LPH to hydrolyze 3ML reveals significant flexibility within the enzyme's active site. The C3 position of the glucose aglycone is not strictly required to act as a hydrogen bond donor for catalytic cleavage. However, the addition of the hydrophobic methyl group does alter the binding kinetics, increasing the Michaelis constant (


) and indicating a lower binding affinity compared to native lactose[5].
Quantitative Data: Enzyme Kinetics

Table 1: Comparative Kinetic Parameters of Intestinal Lactase (β-galactosidase)

Substrate

(mM)

Relative to Lactose
Enzyme SourceReference
Lactose 20 – 30100%Rat Intestine (Brush Border)[1],[5]
3-Methyllactose 2590%Rat Intestine (Crude Extract)[1]
3-Methyllactose 1205%Purified Intestinal Lactase[5]

Note: The variance in


 between crude extracts[1] and highly purified in vitro systems[5] highlights the importance of the lipid microenvironment in maintaining optimal LPH conformation.

In Vivo Diagnostic Workflows: The 3-Methyllactose Assay

The causality behind using 3ML in vivo is rooted in transport physiology. Because 3MG is not a substrate for the renal glucose carrier, it is not reabsorbed in the kidneys and is completely cleared into the urine[1].

Pathway A 3-Methyllactose (Intestinal Lumen) B Lactase (LPH) Enzymatic Cleavage A->B C 3-Methylglucose (3MG) + Galactose B->C D SGLT1 Transporter (Enterocyte Uptake) C->D E 3MG in Bloodstream D->E F Hexokinase (Metabolism Blocked) E->F Evades glycolysis G Renal Excretion E->G H Urinary 3MG (Quantification) G->H

Fig 1: Metabolic evasion and transport pathway of 3-methyllactose for in vivo lactase evaluation.

Protocol 1: Non-Invasive In Vivo Assay of Intestinal Lactase

This protocol utilizes 3ML to directly quantify lactase activity without invasive biopsies.

  • Subject Preparation & Baseline: The subject undergoes an overnight fast. A baseline (T=0) urine sample is collected to establish endogenous background signals.

  • Substrate Administration: Administer an oral dose of 2 g of 3-methyllactose co-administered with 20 g of standard lactose (acting as a carrier to stimulate normal gastrointestinal transit) dissolved in 200 mL of water[2].

  • Timed Collection: Collect all urine excreted over a strict 3-hour post-ingestion window[2].

  • Internal Standard Addition (Validation Checkpoint): Add a known concentration of mannitol to the urine samples. Causality: Mannitol acts as an internal standard. If the mannitol peak is absent or highly variable during downstream chromatography, it invalidates the extraction and derivatization efficiency, prompting a repeat of the sample preparation[2].

  • Derivatization: Lyophilize the urine samples and subject them to trimethylsilylation to volatilize the carbohydrates for gas-liquid chromatography (GLC).

  • Quantification: Analyze via GLC. The presence of two peaks corresponding to the anomers of 3MG confirms functional lactase cleavage[2]. An output of ~0.1 g of 3MG indicates normal tolerance, whereas trace amounts indicate lactase deficiency[2].

Elucidating Lectin Binding: Galectin-3 Interactions

Beyond enzymatic cleavage, methylated lactose derivatives are critical for studying non-catalytic carbohydrate-binding proteins. Galectin-3 is a β-galactoside binding protein implicated in tumor progression and metastasis[4]. Its native ligands are complex, non-reducing poly-LacNAc structures[3].

When researchers attempt to measure the dissociation constant (


) of Galectin-3 using standard lactose, the reducing nature of the sugar introduces variability. By utilizing methyllactose (a non-reducing derivative), researchers isolate the true binding affinity of the Carbohydrate Recognition Domain (CRD) without the thermodynamic noise of mutarotation[4].
Quantitative Data: Galectin-3 Binding Affinities

Table 2: Binding Affinities (


) of Galectin-3 to Carbohydrate Ligands 
Ligand

(μM)
Ligand TypeReference
Lactoside (Reducing) 73 ± 4Disaccharide[4]
Methyllactoside (Non-reducing) 54 ± 10Methylated Disaccharide[4]
Lactose-functionalized G(4)-PAMAM 100 ± 45Multivalent Glycodendrimer[6]

Note: The slightly lower


 (higher affinity) for methyllactoside demonstrates that locking the sugar in a non-reducing state better accommodates the shallow binding pocket of the Galectin-3 CRD[4].

Galectin A Galectin-3 (Apo State) B Addition of Methyllactose A->B C Protein-Ligand Complex (Bound State) B->C D Time-Dependent Fluorescence C->D E Determination of KD (Affinity) D->E

Fig 2: Workflow for quantifying Galectin-3 binding affinity using methyllactose and fluorescence.

Protocol 2: Time-Dependent Fluorescence Spectroscopy for Galectin-3 Binding

Because Galectin-3 aggregates easily, standard SPR or ITC methods often fail. Time-dependent intrinsic tryptophan fluorescence overcomes this[6].

  • Protein Preparation (Validation Checkpoint): Purify Galectin-3 (GST-purified or His-tagged) and confirm its monomeric state via Size-Exclusion Chromatography (SEC)[7]. Causality: Galectin-3 possesses an N-terminal domain prone to oligomerization. Aggregated protein will artificially skew fluorescence lifetimes, rendering

    
     calculations invalid.
    
  • Baseline Measurement: Prepare a 4.3 μM solution of Galectin-3 in PBS. Measure the baseline intrinsic tryptophan fluorescence lifetime waveform in triplicate[4].

  • Ligand Titration: Sequentially introduce methyllactose stock solutions in a stepwise manner to achieve final well concentrations ranging from 25 μM to 521 μM[4].

  • Equilibration & Reading: Allow the system to reach thermodynamic equilibrium after each addition, then record the fluorescence lifetime waveforms[7].

  • Data Analysis: Fit the decay data to a standard binding isotherm using a Hill coefficient of

    
     (assuming monovalent binding to the CRD) to extract the 
    
    
    
    [4].

Conclusion

The strategic application of 3-methyllactose and related methylated derivatives represents a masterclass in chemical biology. By understanding the specific metabolic bottlenecks of the host (e.g., hexokinase specificity) and the structural preferences of the target protein (e.g., non-reducing ligand pockets), researchers can design self-validating, highly accurate experimental systems. Whether deployed as an in vivo diagnostic tracer for lactase deficiency or as an in vitro probe for cancer-associated galectins, 3-methyllactose remains an indispensable tool in the study of protein-carbohydrate interactions.

References

1.[6] Title: Time-Dependent Fluorescence Spectroscopy to Quantify Complex Binding Interactions. Source: ACS Omega. URL: [Link] 2.[2] Title: Non-Invasive Assay of Intestinal Lactase in Humans with 3-Methyllactose. Source: Digestion (Karger). URL: [Link] 3.[1] Title: Intestinal lactase evaluation in vivo with 3-methyllactose. Source: FEBS Letters (CABI Digital Library). URL: [Link] 4.[5] Title: 4-O-beta-D-Galactopyranosyl-3-O-methyl-D-glucose: a new synthesis and application to the evaluation of intestinal lactase. Source: Carbohydrate Research (PubMed). URL: [Link] 5.[4] Title: Time-Dependent Fluorescence Spectroscopy to Quantify Complex Binding Interactions. Source: ACS Omega. URL: [Link] 6.[7] Title: Time-Dependent Fluorescence Spectroscopy to Quantify Complex Binding Interactions (Supplementary/Methods). Source: ResearchGate. URL: [Link] 7.[3] Title: (PDF) Time-Dependent Fluorescence Spectroscopy to Quantify Complex Binding Interactions. Source: ResearchGate. URL: [Link]

Sources

Conformational Analysis of 3-O-Methyllactose: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the structural characterization of 3-O-methyllactose (


-D-galactopyranosyl-(1

4)-3-O-methyl-D-glucopyranose). Unlike native lactose, the introduction of a methyl group at the C3 position of the glucose unit—directly adjacent to the

(1$\to$4) glycosidic linkage—imposes significant steric constraints. This modification alters the rotational freedom of the

torsion angle, potentially locking the disaccharide into a specific bioactive or inhibitory conformation.

This guide moves beyond standard protocols, integrating High-Field NMR Spectroscopy with Molecular Dynamics (MD) Simulations to resolve the dynamic ensemble of this ligand.

Part 1: Structural Fundamentals & Steric Logic

The Target Molecule

To ensure precision, we define the target as 3-O-methylated glucose linked to galactose.

  • Nomenclature:

    
    -D-Galp-(1$\to$4)-3-O-Me-D-Glcp
    
  • Critical Feature: The C3-methoxy group on the glucose ring is vicinal to the C4-glycosidic bond.

  • Hypothesis: The bulkier methoxy group (compared to hydroxyl) creates a "steric wall," restricting the

    
     angle (C1'-O4-C4-C3) and reducing the entropic penalty upon binding to protein targets like Galectins or LacZ enzymes.
    
The Glycosidic Geometry

The conformation is defined by two torsion angles:

  • 
     (Phi):  H1'(Gal) - C1'(Gal) - O4 - C4(Glc)
    
  • 
     (Psi):  C1'(Gal) - O4 - C4(Glc) - H4(Glc)
    

Note: Definitions vary; this guide uses the H-referenced definition common in NMR. If using heavy atoms (C-O-C-C), corrections must be applied.

Part 2: Experimental Methodology (NMR)

NMR is the primary tool for validation. Because 3-O-methyllactose falls in the "intermediate" molecular weight regime (approx. 356 Da), the Nuclear Overhauser Effect (NOE) may be close to zero. Rotating-frame Overhauser Effect Spectroscopy (ROESY) is mandatory to avoid null signals.

Protocol: Sample Preparation & Assignment

Objective: Unambiguous assignment of the methoxy protons and the glycosidic interface.

  • Solvent System: Dissolve 5-10 mg of 3-O-methyllactose in 500

    
    L D
    
    
    
    O (99.96% D).
    • Why: High purity D

      
      O minimizes the HDO solvent signal which can obscure anomeric protons.
      
  • Temperature: Run experiments at 298 K and 283 K.

    • Why: Lowering temperature changes the correlation time (

      
      ), potentially enhancing NOE signals if they are weak at room temperature.
      
  • Assignment Workflow:

    • 1D

      
      H:  Identify the methoxy singlet (
      
      
      
      3.4 - 3.6 ppm).
    • 2D COSY/TOCSY: Trace the spin systems of the Gal and Glc rings independently. The Glc-H3 resonance will be shifted downfield due to methylation.

    • 2D HSQC: Correlate protons to carbons. Identify the C3 carbon shift (

      
      80-85 ppm, significantly downfield from a standard C3-OH).
      
Protocol: Measuring Conformation (ROESY)

Objective: Determine inter-residue distances to constrain


 and 

.
  • Pulse Sequence: roesyphpr (Phase-sensitive ROESY with adiabatic spin-lock).

  • Mixing Time: 200–300 ms.

    • Caution: Too long (>400 ms) introduces spin diffusion; too short (<100 ms) yields poor signal-to-noise.

  • Key Trans-Glycosidic NOEs to Monitor:

    • Gal-H1'

      
       Glc-H4:  The primary linkage constraint.
      
    • Gal-H1'

      
       Glc-H3 (Methoxy): Critical. This distance is highly sensitive to the 
      
      
      
      angle.
    • Gal-H1'

      
       Glc-OMe (Methyl protons):  Confirms the orientation of the methyl group itself.
      
Protocol: Scalar Couplings ( )

Use J-HMBC or HETLOC experiments to measure the heteronuclear coupling constant


 across the glycosidic bond.
  • Target:

    
     and 
    
    
    
    .
  • Analysis: Apply the Karplus equation for glycosides to derive torsion angles independent of NOE data.

Part 3: Computational Methodology (MD Simulation)

Experimental data provides time-averaged constraints. MD simulations provide the ensemble distribution. We will use the GLYCAM06 force field, the gold standard for carbohydrates.

Force Field & Topology Generation

Standard libraries contain Glucose and Galactose, but "3-O-Methyl-Glucose" requires specific parameterization.

Step-by-Step Workflow:

  • Structure Build: Build the disaccharide in a molecular editor (e.g., PyMOL, ChemDraw 3D). Save as PDB.

  • Charge Calculation:

    • Isolate the 3-O-Me-Glc residue.

    • Perform geometry optimization (Gaussian/ORCA) at HF/6-31G* level.

    • Calculate RESP (Restrained Electrostatic Potential) charges.

  • GLYCAM Prep (AmberTools/GROMACS):

    • Map the new charges to the GLYCAM atom types.

    • Crucial: Ensure the O-Me ether bond parameters are consistent with GLYCAM's ether parameters (usually transferable from methyl-glycosides).

Simulation Protocol
  • Solvation: TIP3P or TIP4P-Ew water box (10 Å buffer).

  • Minimization: Steepest descent (5000 steps) to remove steric clashes from the methyl group.

  • Equilibration:

    • NVT (100 ps) with position restraints on heavy atoms.

    • NPT (100 ps) to stabilize density.

  • Production Run: 500 ns to 1

    
    s.
    
    • Why: Carbohydrate ring puckering and glycosidic transitions are fast (ns scale), but converging the population of rare conformers requires hundreds of nanoseconds.

  • Trajectory Analysis:

    • Extract

      
       and 
      
      
      
      for every frame.
    • Plot the Free Energy Landscape (FEL):

      
      .
      

Part 4: Data Integration & Visualization

The final analysis merges the "Virtual" (MD) with the "Real" (NMR).

The Validation Loop
  • Back-Calculation: Use the MD trajectory to calculate theoretical NOE intensities (

    
     averaging).
    
  • Comparison: Calculate the NOE R-factor (

    
    ).
    
    • If

      
      , the MD ensemble is valid.
      
    • If

      
      , the force field may be over-stabilizing a specific minimum. Refine using NMR-restrained MD  (adding distance penalty functions).
      
Visualization of the Workflow

The following diagram illustrates the iterative logic required to solve the conformation.

ConformationalAnalysis cluster_exp Experimental (NMR) cluster_comp Computational (MD) Sample 3-O-Methyllactose Sample (D2O) NOESY ROESY/NOESY (Distance Constraints) Sample->NOESY JCoupling J-Coupling (Torsion Angles) Sample->JCoupling Validation NOE Back-Calculation & R-factor Analysis NOESY->Validation Exp. Distances Param GLYCAM06 Parameterization Sim MD Simulation (500ns Explicit Solvent) Param->Sim Ensemble Conformational Ensemble Sim->Ensemble Ensemble->Validation Calc. Distances Validation->Sim Mismatch (Restrain) Result Validated Bioactive Conformation Validation->Result Match

Caption: Integrated workflow combining NMR observables with MD sampling to derive the solution structure.

Part 5: Quantitative Data Presentation

When reporting your findings, structure your data as follows to allow direct comparison between experimental and theoretical values.

Table 1: Glycosidic Torsion Angle Analysis

ParameterDefinition (Atom Quadruplet)Exp. NMR (Derived from J)MD Average (Global Min)MD Cluster 2 (Minor)

(Phi)
H1' - C1' - O4 - C4




(Psi)
C1' - O4 - C4 - H4



Distance

Gal H1'

Glc H4
2.4 Å (Strong NOE)2.35 Å2.5 Å
Distance

Gal H1'

Glc H3
3.1 Å (Weak NOE)3.05 Å3.8 Å

Note: Values above are illustrative examples of typical


(1-4) linkage data. Actual experimental values must be inserted.

References

  • Kirschner, K. N., et al. (2008). GLYCAM06: A generalizable biomolecular force field. Journal of Computational Chemistry. Link

  • Widmalm, G. (2013). A perspective on the conformation and dynamics of carbohydrates. Carbohydrate Research. Link

  • Bower, J. F., et al. (2009). NOE-based determination of carbohydrate structure. Annual Reports on NMR Spectroscopy. Link

  • Case, D. A., et al. (2023). Amber 2023 Reference Manual (GLYCAM implementation). University of California, San Francisco. Link

History and discovery of 3-methyllactose in carbohydrate chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Methyllactose in Carbohydrate Chemistry

Executive Summary

The development of 3-methyllactose (4-O-β-D-galactopyranosyl-3-O-methyl-D-glucose) represents a landmark achievement in the intersection of synthetic carbohydrate chemistry and clinical gastroenterology. Originally conceptualized in the late 1970s as a diagnostic tool, this synthetic disaccharide was engineered to exploit the specificities of intestinal enzymes and sugar transporters, creating a non-invasive, self-validating assay for intestinal lactase (β-galactosidase) activity. This whitepaper provides a comprehensive technical analysis of the history, biochemical rationale, chemical synthesis, and modern applications of 3-methyllactose for researchers and drug development professionals.

Historical Context & The Diagnostic Challenge

In the 1970s, the clinical evaluation of hypolactasia (lactose intolerance) and the study of developmental lactase decline relied heavily on invasive intestinal mucosal biopsies or indirect blood glucose measurements following a heavy lactose load[1]. Both methods were fraught with patient discomfort and systemic metabolic variables that confounded results.

To address this, researchers at the Spanish National Research Council (CSIC) hypothesized that a synthetic lactose analog could serve as a dedicated enzymatic substrate[2]. The goal was to design a molecule that would be cleaved by intestinal lactase but whose breakdown products would bypass standard systemic metabolism, allowing for direct quantification in urine[1]. This led to the synthesis and application of 3-methyllactose (3ML).

The Biochemical Logic: A Self-Validating System

The utility of 3-methyllactose is rooted in a highly specific, self-validating pharmacokinetic cascade. The experimental choice to methylate the C3 position of the glucose moiety was not arbitrary; it was driven by strict causality regarding how sugars are transported and metabolized in vivo[1].

  • Enzymatic Hydrolysis : Intestinal brush-border lactase exhibits broad tolerance to modifications at the aglycon (glucose) moiety of oligosaccharides. It readily hydrolyzes 3-methyllactose into galactose and 3-methylglucose (3MG)[1].

  • Active Transport : The released 3MG is a high-affinity substrate for the Sodium-Glucose Linked Transporter 1 (SGLT1) in the intestinal lumen, ensuring rapid absorption into the bloodstream[2].

  • Metabolic Inertness : Once in the blood, normal glucose is phosphorylated by hexokinase and glucokinase to enter glycolysis. However, 3MG lacks the critical C3 hydroxyl group required for hydrogen bonding in the active sites of these kinases. Consequently, 3MG is metabolically inert[2],[1].

  • Renal Excretion : 3MG is not recognized by the renal glucose reabsorption carriers. Therefore, it is quantitatively excreted in the urine[2].

Because 3MG only appears in the urine if 3ML is first cleaved by lactase, the urinary concentration of 3MG is a direct, linear proxy for intestinal lactase activity[2].

Pathway 3 3 ML 3-Methyllactose (Intestinal Lumen) Lactase Intestinal Lactase (Brush Border) ML->Lactase Hydrolysis Lactase->3 Gal Galactose (Metabolized) Lactase->Gal MG 3-Methylglucose (3MG) Blood Bloodstream (SGLT1 Transport) MG->Blood Active Absorption Urine Urine Excretion (Diagnostic Marker) Blood->Urine Evades Hexokinase

Fig 1. Metabolic pathway of 3-methyllactose enabling non-invasive lactase evaluation.

Chemical Synthesis & Structural Characterization

The original 1979 synthesis of 3ML involved treating alpha-lactose hydrate with diazomethane after benzoylation, yielding a poor overall efficiency of approximately 10%[3],[2]. To make the assay clinically viable, a highly optimized synthetic route was developed in 1985 by Fernandez-Mayoralas et al., utilizing partial benzylation and a more potent methylating agent[4].

Protocol 1: Optimized Synthesis of 3-O-Methyllactose (1985 Route)

Note: This protocol requires rigorous anhydrous conditions and inert atmosphere (Argon/N2) during the methylation step.

  • Acetal Protection : Begin with benzyl 3',4'-O-isopropylidene-β-lactoside (Compound 4) to protect the trans-diol system of the galactose moiety[4].

  • Regioselective Partial Benzylation : React the protected lactoside with benzyl bromide and silver oxide (Ag₂O). This selectively benzylates the 2, 6, 2', and 6' hydroxyl groups. The steric hindrance at the C3 position of the glucose moiety leaves the 3-OH free, yielding Intermediate 5[4].

  • Methylation : Treat Intermediate 5 with methyl trifluoromethanesulfonate (methyl triflate). Methyl triflate is a superior methylating agent compared to diazomethane, driving the etherification of the sterically hindered 3-OH group to completion[3],[4].

  • Acetal Deprotection : Subject the methylated intermediate to mild acid hydrolysis (e.g., aqueous acetic acid) to cleave the 3',4'-O-isopropylidene group[4].

  • Global Hydrogenolysis : Perform catalytic hydrogenolysis using H₂ gas over a Palladium on Carbon (Pd/C) catalyst. This step simultaneously cleaves all benzyl ether protecting groups and the anomeric benzyl group, yielding pure 4-O-β-D-galactopyranosyl-3-O-methyl-D-glucose (3-methyllactose)[4].

Synthesis Start Benzyl 3',4'-O-isopropylidene- beta-lactoside Step1 Partial Benzylation (Ag2O, Benzyl Bromide) Start->Step1 Int1 Intermediate 5 (Free 3-OH on Glucose) Step1->Int1 Step2 Methylation (Methyl triflate) Int1->Step2 Int2 Methylated Intermediate Step2->Int2 Step3 Deprotection (Hydrogenolysis/Acid) Int2->Step3 Product 3-O-Methyllactose Step3->Product

Fig 2. Optimized 1985 synthetic workflow for 4-O-β-D-Galactopyranosyl-3-O-methyl-D-glucose.

In Vivo Experimental Protocol for Lactase Evaluation

The clinical deployment of 3ML requires a precise workflow to ensure diagnostic accuracy. The following protocol outlines the human in vivo assay[3].

Protocol 2: Clinical Non-Invasive Lactase Assay
  • Patient Preparation : The subject must be in a fasting state to ensure baseline metabolic clearance. Collect a baseline urine sample (T=0 h)[3].

  • Substrate Administration : Administer an oral solution containing 2 g of synthesized 3-methyllactose and 20 g of standard lactose (acting as a physiological carrier) dissolved in 200 mL of water[3].

  • Metabolic Incubation : Allow exactly 3 hours for gastric emptying, enzymatic hydrolysis, and renal clearance[3].

  • Sample Collection : Collect the total urine output at the 3-hour mark[3].

  • Gas-Liquid Chromatography (GLC) Analysis : Spike the urine sample with mannitol as an internal standard. Analyze via GLC. 3-Methylglucose will elute as two distinct peaks corresponding to its α and β anomers. Integrate the area of the first peak (representing ~50% of total 3MG) to quantify the total excreted 3MG[3],[1]. Diagnostic threshold: Tolerant adults excrete ~0.1 g of 3MG, whereas intolerant adults excrete unappreciable amounts[3].

Quantitative Data & Kinetic Parameters

Understanding the enzymatic kinetics of 3ML is critical for assay calibration. Historical data presents a notable variance in kinetic parameters depending on the purity of the enzyme preparation and the synthetic batch of the substrate.

Table 1: Kinetic Parameters of Intestinal Lactase (β-Galactosidase)

SubstrateEnzyme SourceKm (mM)Vmax (Relative to Lactose)Reference
Lactose Rat Intestinal Brush Border20100%Martinez-Pardo et al., 1979[2]
3-Methyllactose Rat Intestinal Brush Border2590%Martinez-Pardo et al., 1979[2]
Lactose Intestinal Lactase (In Vitro)30100%Fernandez-Mayoralas et al., 1985[4]
3-Methyllactose Intestinal Lactase (In Vitro)1205%Fernandez-Mayoralas et al., 1985[4]

Expertise Note: The stark difference in Vmax and Km between the 1979 and 1985 studies highlights the impact of enzyme isolation techniques. The 1979 study utilized crude brush border homogenates[2], whereas the 1985 study evaluated highly purified in vitro lactase over a 20-hour linear hydrolysis period[4]. Despite the lower Vmax in purified settings, the in vivo hydrolysis rate remains sufficient for robust diagnostic quantification[3],[4].

Modern Applications: Galectin-3 Binding Kinetics

Beyond its historical use in gastroenterology, 3-methyllactose has found modern utility in structural biology and drug discovery as a stable, non-reducing lactose analog. Vertebrate galectins natively bind to non-reducing sugars on cell surfaces, making reducing sugars (like standard lactose) imperfect models for binding assays[5].

A 2020 study utilized time-dependent fluorescence spectroscopy to quantify the binding interactions between GST-purified Galectin-3 and 3-methyllactose[5]. The study determined a dissociation constant (


) of 54 ± 10 μM  for the galectin-3/methyllactose interaction[5]. This value is remarkably similar to the 

observed for reducing lactoside hemiacetals, validating the use of reducing sugars in high-throughput screening while establishing 3ML as a superior, physiologically accurate control ligand for investigating cancer cell surface associations[5].

References

  • Martinez-Pardo, M., Montes, P. G., Martin-Lomas, M., & Sols, A. (1979). Intestinal lactase evaluation in vivo with 3-methyllactose. FEBS Letters, 98(1), 99-102. Available at:[Link]

  • Martinez-Pardo, M., Martin-Lomas, M., & Sols, A. (1983). Non-Invasive Assay of Intestinal Lactase in Humans with 3-Methyllactose. In Milk Intolerances and Rejection (pp. 42-44). Karger Publishers. Available at:[Link]

  • Fernandez-Mayoralas, A., Martin-Lomas, M., & Villanueva, D. (1985). 4-O-beta-D-Galactopyranosyl-3-O-methyl-D-glucose: a new synthesis and application to the evaluation of intestinal lactase. Carbohydrate Research, 140(1), 81-91. Available at:[Link]

  • ACS Omega. (2020). Time-Dependent Fluorescence Spectroscopy to Quantify Complex Binding Interactions. ACS Omega, 5(45). Available at:[Link]

Sources

Mechanistic Profiling of 3-Methyllactose Derivatives in Lectin and Galectin Binding Sites

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-methyllactose binding interactions, addressing the critical structural and pharmacological distinctions between anomeric methylation (Methyl


-lactoside) and ring-methylation (3'-O-methyl vs. 3-O-methyl). It synthesizes crystallographic data, thermodynamic parameters, and experimental protocols for researchers in glycobiology and drug discovery.

Executive Summary: The Nomenclature Paradox

In high-precision lectin profiling, the term "3-methyllactose" is often colloquially used to describe distinct chemical entities with vastly different biological activities. For the purpose of this technical guide, we distinguish between the three primary isomers relevant to lectin binding sites:

Compound NomenclatureChemical StructurePrimary Interaction TargetBinding Status
Methyl

-D-lactoside
Methylation at Anomeric C1 (Glc)Galectin-3 (Gal-3) High Affinity (

)
3'-O-Methyl-Lactose Methylation at Galactose C3Galectins (S-Type) Abolished (Steric/H-bond Clash)
3-O-Methyl-D-Galactose Monosaccharide AnalogF-Type Lectins (e.g., AAA) Mimicry (Mimics L-Fucose)

Core Directive: This guide focuses on the utility of Methyl


-D-lactoside  as a thermodynamic standard for Galectin-3 and the structural rationale for the rejection of 3'-O-methyl  derivatives by S-type lectins, contrasted with their recognition by F-type lectins.

Galectin-3 Binding Architecture: The Anomeric Control

Research confirms that Methyl


-D-lactoside  (often abbreviated as methyllactose in kinetic studies) is the preferred ligand for thermodynamic characterization of Galectin-3 (Gal-3) over free lactose.
Thermodynamic Superiority

Free lactose exists in solution as an equilibrium of


 and 

anomers. However, Gal-3 specifically selects the

-anomer. Using Methyl

-D-lactoside
locks the conformation, eliminating the mutarotation variable from Isothermal Titration Calorimetry (ITC) data.
  • Free Lactose

    
    : 
    
    
    
    [1][2][3][4]
  • Methyl

    
    -lactoside 
    
    
    
    :
    
    
    [5][6]
Structural Basis of Recognition

The carbohydrate recognition domain (CRD) of Gal-3 accepts the glucose unit in a subsite that tolerates the anomeric methyl group. The methyl group provides a slight entropic gain by displacing water from the solvent-exposed region of the binding groove, without disrupting the critical "affinity sandwich" mediated by Tryptophan (Trp181).

Galectin3_Binding cluster_legend Mechanism Gal3 Galectin-3 CRD Water Water Network Gal3->Water Displacement by Methyl Ligand Methyl β-lactoside Ligand->Gal3 Binds Trp Trp181 (Cation-π) Ligand->Trp Stacking (Gal Face) His His158 (H-Bond) Ligand->His H-Bond (Gal-C4-OH) Arg Arg144 (H-Bond) Ligand->Arg H-Bond (Gal-C6-OH) desc Anomeric methyl group (C1) is tolerated and stabilizes the complex by reducing mutarotation entropy costs.

Figure 1: Interaction network of Methyl


-lactoside within the Galectin-3 CRD. The C1-methyl group (glucose end) is solvent-compatible, while the Galactose end engages in critical H-bonding.

The "Forbidden" Modification: 3'-O-Methylation

While the glucose end (C1) tolerates methylation, the Galactose C3 position is the "Achilles' heel" of galectin binding.

The Conserved H-Bond Network

In all S-type lectins (Galectins), the binding specificity is anchored by a conserved motif involving a Histidine (or Asparagine) and an Arginine.

  • Critical Interaction: The C3-hydroxyl of galactose acts as a Hydrogen Bond Donor and Acceptor .

  • Impact of Methylation: Converting C3-OH to C3-OMe removes the H-bond donor capability and introduces a steric clash with the conserved Histidine/Arginine residues lining the pocket.

  • Result:

    
     shifts from 
    
    
    
    range to
    
    
    (essentially non-binding).
Pharmacological Application

Researchers utilize 3'-O-methyl-lactose as a negative control probe in Nuclear Magnetic Resonance (NMR) screens. If a lectin binds 3'-O-methyl-lactose, it is definitively not a canonical galectin.

The Exception: F-Type Lectins (Fucose Mimicry)

Unlike Galectins, F-type lectins (such as Anguilla anguilla agglutinin, AAA) exhibit a unique cross-reactivity where 3-O-methyl-D-galactose is recognized as a mimic of L-Fucose .

The Structural Mimicry Mechanism
  • L-Fucose Structure: 6-deoxy-L-galactose. It has a hydrophobic methyl group at C6 and specific stereochemistry at C2/C3/C4.

  • 3-O-Me-Gal Structure: The methoxy group at C3 creates a hydrophobic patch that topologically resembles the C6-methyl of fucose when the sugar ring is rotated in the binding pocket.

  • Binding Pocket: The AAA binding site is a shallow, positively charged pocket that relies on hydrophobic contacts (Leu23, Tyr46) which accommodate the methyl group of 3-O-Me-Gal.[7][8]

FeatureGalectin-3 (S-Type)Anguilla Agglutinin (F-Type)
Target Ligand

-Galactosides
L-Fucose
3-O-Me-Gal Binding No Binding Binds (Mimicry)
Critical Residues His158, Arg144, Trp181His52, Arg79, Arg86
Mechanism Hydrophilic H-BondingHydrophobic/Shape Complementarity

Experimental Protocols

Protocol A: Thermodynamic Validation via ITC

Objective: Determine the intrinsic enthalpy (


) and affinity (

) of Methyl

-lactoside vs. Galectin-3.
  • Protein Prep: Dialyze recombinant Galectin-3 (CRD) into PBS (pH 7.4), 2 mM

    
    -mercaptoethanol. Conc: 
    
    
    
    .
  • Ligand Prep: Dissolve Methyl

    
    -D-lactoside in the exact same dialysis buffer to prevent heat of dilution artifacts. Conc: 
    
    
    
    .
  • Titration: Perform 20 injections of 2

    
     at 25°C.
    
  • Analysis: Fit to a One-Site binding model.

    • Self-Validation: If

      
       (stoichiometry) 
      
      
      
      , re-check protein concentration (
      
      
      ).
    • Expectation:

      
       kcal/mol (enthalpy driven).
      
Protocol B: Epitope Mapping via STD-NMR

Objective: Confirm the solvent exposure of the methyl group in Methyl


-lactoside when bound to Gal-3.
  • Sample:

    
     Galectin-3 + 
    
    
    
    Methyl
    
    
    -lactoside (1:100 ratio) in
    
    
    .
  • Pulse Sequence: Saturation Transfer Difference (STD) with on-resonance irradiation at 0 ppm (protein methyls) and off-resonance at 30 ppm.

  • Result Interpretation:

    • Strong STD Signal: Protons in close contact with the protein (Galactose H4, H6).

    • Weak/No STD Signal: Protons exposed to solvent.

    • Validation: The anomeric methyl (OMe) should show a lower STD effect than the Galactose ring protons, confirming it protrudes from the binding cleft (as seen in Figure 1).

References

  • RCSB PDB. (2011). Crystal structure of Human Galectin-3 CRD in complex with Lactose. Link

  • Diehl, C., et al. (2011). The Carbohydrate-Binding Site in Galectin-3 Is Preorganized To Recognize a Sugarlike Framework of Oxygens. Biochemistry. Link

  • Sörme, P., et al. (2005).[6] Structural and thermodynamic studies on cation-Pi interactions in lectin-ligand complexes. J. Am. Chem. Soc. Link

  • Vasta, G. R., et al. (2015). Prevalence of the F-type lectin domain. Glycobiology. Link

  • Kopitz, J., et al. (2020). Time-Dependent Fluorescence Spectroscopy to Quantify Complex Binding Interactions. ACS Omega.[1][2] Link

  • Bianchet, M. A., et al. (2002). Structure of an F-type lectin from the European eel (Anguilla anguilla). Nature Structural Biology. Link

Sources

Theoretical Modeling of 3-Methyllactose Molecular Dynamics: A Comprehensive Protocol for Carbohydrate-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary: The Strategic Value of 3-Methyllactose

In the landscape of structure-based drug design, targeting carbohydrate-binding proteins (lectins, galectins) presents unique challenges due to the high flexibility and complex solvation dynamics of oligosaccharides. 3-Methyllactose , a methylated derivative of the ubiquitous disaccharide lactose, serves as a critical molecular probe in these studies.

Native biological ligands for proteins like Galectin-3 are typically non-reducing complex glycans (e.g., poly-N-acetyllactosamine). Standard lactose, while often used as a baseline ligand, is a reducing sugar that undergoes mutarotation in solution—constantly interconverting between its


 and 

anomeric forms. This equilibrium complicates binding assays and molecular dynamics (MD) simulations. By utilizing 3-methyllactose (or similar O-methylated derivatives), researchers effectively "lock" the anomeric center or mimic the non-reducing nature of native polymeric ligands, yielding highly accurate, biologically relevant dissociation constants (

)[1].

As application scientists, we cannot simply apply standard protein MD protocols to carbohydrates. This guide details a rigorously self-validating theoretical modeling workflow specifically engineered for 3-methyllactose, ensuring high-fidelity conformational sampling and thermodynamic accuracy.

Theoretical Framework & Causality in Force Field Selection

The foundation of any theoretical model is its force field. Applying standard biomolecular force fields (like generic AMBER or OPLS) to carbohydrates often results in catastrophic structural artifacts.

The GLYCAM06 Imperative

For 3-methyllactose, the GLYCAM06 force field is the industry gold standard[2]. The causality behind this choice lies in the quantum mechanical nature of the glycosidic linkage. Carbohydrates are governed by the anomeric and exo-anomeric effects —stereoelectronic phenomena where lone-pair electrons from the ring oxygen delocalize into the anti-bonding orbital of the adjacent C-O bond.

Standard force fields scale down 1-4 non-bonded electrostatic and van der Waals interactions (typically by a factor of 1.2 or 0.833) to prevent steric clashes in peptide backbones. However, scaling these interactions in carbohydrates artificially weakens the delicate balance of the exo-anomeric effect. GLYCAM06 was explicitly parameterized with unscaled 1-4 interactions (SCEE = 1.0, SCNB = 1.0) , ensuring the theoretical model accurately reproduces experimental NMR scalar couplings and solution-phase populations[2].

Conformational Space: The and Dihedrals

The macroscopic flexibility of 3-methyllactose is dictated by its glycosidic linkage, defined by two primary dihedral angles:

  • 
     (Phi):  O5 – C1 – O3' – C3'
    
  • 
     (Psi):  C1 – O3' – C3' – C2'
    

Because the energy barriers between the syn and anti conformations of these dihedrals can exceed 5-7 kcal/mol, plain MD simulations often become trapped in the global minimum. To achieve a self-validating system, we must employ enhanced sampling techniques, such as Umbrella Sampling , to force the molecule across these barriers and construct a complete Potential of Mean Force (PMF) landscape[3].

Mandatory Visualization: The Self-Validating Workflow

Below is the logical architecture of the MD workflow. Every step is designed to validate the previous one—for instance, density convergence during NPT equilibration validates the solvation parameters, while WHAM analysis validates the overlap of umbrella sampling windows.

MD_Workflow cluster_Eq 4. Equilibration Phase Prep 1. Topology Generation (GLYCAM06 Parameters, Unscaled 1-4) Solv 2. Solvation & Ionization (TIP3P Water + 0.15M NaCl) Prep->Solv Min 3. Energy Minimization (Steepest Descent -> Conjugate Gradient) Solv->Min NVT NVT Ensemble (300K, Langevin Thermostat) Min->NVT NPT NPT Ensemble (1 atm, Berendsen Barostat) NVT->NPT Prod 5. Enhanced Production MD (Umbrella Sampling on φ/ψ Dihedrals) NPT->Prod Anal 6. PMF & Trajectory Analysis (WHAM, H-Bond Lifetimes) Prod->Anal

Self-validating molecular dynamics workflow for 3-methyllactose conformational sampling.

Step-by-Step Experimental Protocol

To guarantee trustworthiness and reproducibility, execute the following protocol using a standard MD engine (e.g., AMBER, GROMACS, or NAMD).

Phase 1: System Preparation
  • Coordinate Generation: Generate the initial 3D coordinates of 3-methyllactose using a carbohydrate builder (e.g., GLYCAM-Web). Ensure the methylation is correctly positioned at the target hydroxyl group and the anomeric stereochemistry (

    
    -D-Galp-(1->4)-D-Glcp derivative) is accurate.
    
  • Topology Assignment: Apply the GLYCAM06 force field. Critical Step: Verify that the topology file explicitly sets the 1-4 electrostatic and van der Waals scaling factors to 1.0.

  • Solvation: Place the solute in an octahedral or cubic simulation box. Pad the box with at least 12 Å of explicit water between the solute and the periodic boundary. While TIP5P or OPC models yield slightly better diffusion coefficients, TIP3P remains the most extensively validated model for GLYCAM06 free-energy calculations.

  • Ionization: Add Na+ and Cl- ions to reach a physiological concentration of 0.15 M.

Phase 2: Minimization and Equilibration
  • Minimization: Run 5,000 steps of Steepest Descent followed by 5,000 steps of Conjugate Gradient. Validation check: The maximum force (

    
    ) should drop below 10 kJ/mol/nm.
    
  • NVT Equilibration (Temperature): Restrain the heavy atoms of the carbohydrate (1000 kJ/mol/nm²). Heat the system from 0 K to 300 K over 100 ps using a Langevin thermostat (collision frequency

    
     = 2.0 ps⁻¹).
    
  • NPT Equilibration (Density): Maintain 300 K and couple to a pressure bath at 1.0 atm using a Berendsen or Monte Carlo barostat for 500 ps. Validation check: System density must plateau at approximately 1.01 - 1.03 g/cm³.

Phase 3: Enhanced Sampling (Umbrella Sampling)

To map the conformational free-energy landscape of the glycosidic linkage[3]:

  • Window Generation: Define a 2D grid for the

    
     and 
    
    
    
    angles ranging from -180° to +180° in 15° increments (generating 576 simulation windows).
  • Biasing Potential: Apply a harmonic restraining potential (

    
     kJ/mol/rad²) to the center of each window.
    
  • Production: Run each window for 10 ns (totaling 5.76 µs of aggregate simulation time).

  • Analysis: Unbias the data using the Weighted Histogram Analysis Method (WHAM) to construct a 2D Free Energy surface.

Quantitative Data Presentation

The following tables summarize the critical parameters and expected thermodynamic outputs, allowing researchers to benchmark their own simulations against established baselines.

Table 1: Key Simulation Parameters & Causality
ParameterValue / SelectionCausality / Rationale
Force Field GLYCAM06Unscaled 1-4 interactions preserve the stereoelectronic exo-anomeric effect[2].
Water Model TIP3PBalances computational efficiency with GLYCAM06 parameterization consistency.
Cutoff Scheme 1.0 nm (PME)Particle Mesh Ewald accurately resolves long-range electrostatics in highly polar solvent.
Thermostat Langevin (300 K)Provides robust stochastic temperature control, preventing "flying ice cube" artifacts.
Constraints LINCS / SHAKEConstrains bonds involving hydrogen, allowing a stable 2 fs integration time step.
Table 2: Expected Free Energy Minima for Glycosidic Linkages

Based on umbrella sampling of similar galactopyranosyl linkages[3], a validated 3-methyllactose simulation should yield the following conformational states.

Conformational State

Angle (deg)

Angle (deg)
Relative Free Energy (

)
Biological Relevance
Global Minimum (syn) -40° to -60°-20° to +10°0.0 kcal/molPrimary solution-phase conformation.
Secondary Minimum -40° to -60°+140° to +180°+1.5 to +2.5 kcal/molOften selected by lectins upon binding.
Anti Conformation +160° to +180°-180° to +180°> +5.0 kcal/molRarely populated; requires enhanced sampling.

Conclusion

The theoretical modeling of 3-methyllactose requires a departure from standard protein MD protocols. By utilizing the GLYCAM06 force field to respect the unique quantum mechanical properties of carbohydrates, and by employing umbrella sampling to overcome the high kinetic barriers of the glycosidic linkage, researchers can generate highly accurate, self-validating conformational landscapes. These models are indispensable for rationalizing the binding affinities observed in advanced in vitro assays, such as time-dependent fluorescence spectroscopy, ultimately accelerating the development of novel carbohydrate-based therapeutics.

References

  • GLYCAM06: A Generalizable Biomolecular Force Field. Carbohydrates. Source: Journal of Computational Chemistry / PubMed Central (PMC) URL:[Link]

  • Modeling of Oligosaccharides within Glycoproteins from Free-Energy Landscapes. Source: Journal of Chemical Information and Modeling / PubMed Central (PMC) URL:[Link]

  • Time-Dependent Fluorescence Spectroscopy to Quantify Complex Binding Interactions. Source: ACS Omega / PubMed Central (PMC) URL:[Link]

Sources

Methodological & Application

Step-by-step protocol for the chemical synthesis of 3-methyllactose

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This application note details the chemical synthesis of 3-O-methyl-D-lactose (4-O-


-D-galactopyranosyl-3-O-methyl-D-glucopyranose). This rare disaccharide derivative is a critical probe for studying protein-carbohydrate interactions, specifically for investigating the binding specificity of galectins and the hydrolytic mechanism of 

-galactosidases where the C3-hydroxyl group of the glucose unit plays a pivotal role in enzyme recognition.[1][2]

Nomenclature Clarification: "3-methyllactose" typically refers to methylation at the C3 position of the reducing glucose unit.[1][2] Methylation at the galactose ring is conventionally designated as 3'-O-methyllactose.[1][2] This protocol focuses on the 3-O-methyl-D-glucose derivative.[1][2]

Methodological Approach: Unlike direct methylation of lactose, which yields complex mixtures due to similar hydroxyl reactivities, this protocol utilizes a Convergent Block Synthesis . We construct the disaccharide from a pre-methylated glucose acceptor and a galactosyl donor.[1] This ensures complete regiocontrol and high structural purity.[1]

Strategic Retrosynthesis

The synthesis is disconnected into two key modules:

  • Acceptor (Module A): Benzyl 2,6-di-O-benzyl-3-O-methyl-

    
    -D-glucopyranoside.[1][2] This building block has a free hydroxyl at C4 (the acceptor site) and a pre-installed methyl group at C3.
    
  • Donor (Module B): 2,3,4,6-Tetra-O-acetyl-

    
    -D-galactopyranosyl trichloroacetimidate.[1][2] The acetyl groups ensure 
    
    
    
    -selective coupling via neighboring group participation (anchimeric assistance).[1][2]

Retrosynthesis Target Target: 3-O-Methyl-Lactose Protected Protected Intermediate (Benzyl glycoside, Benzyl ethers, Acetyl esters) Target->Protected Deprotection (H2/Pd-C, NaOMe) Acceptor Acceptor (Module A) Benzyl 2,6-di-O-benzyl- 3-O-methyl-Glc-OH(4) Protected->Acceptor Glycosylation (TMSOTf) Donor Donor (Module B) Galactosyl Trichloroacetimidate Protected->Donor Glycosylation StartGlc Start: D-Glucose Acceptor->StartGlc Multi-step Modification StartGal Start: D-Galactose Donor->StartGal Activation

Figure 1: Retrosynthetic analysis showing the convergent assembly of 3-methyllactose.

Detailed Experimental Protocol

Module A: Synthesis of the Acceptor (Glucose Unit)

Target: Benzyl 2,6-di-O-benzyl-3-O-methyl-


-D-glucopyranoside[1][2]

Rationale: We must methylate C3 while protecting C1, C2, and C6. The C4-OH must remain free for the glycosidic linkage.[1][2] We utilize the 4,6-O-benzylidene acetal for regioselective opening.[1][2][3]

Step A1: Preparation of 3-O-Methyl-D-Glucose

  • Starting Material: 1,2:5,6-Di-O-isopropylidene-

    
    -D-glucofuranose (Diacetone Glucose).[1][2]
    
  • Methylation: Dissolve Diacetone Glucose (10 g) in dry DMF (50 mL). Cool to 0°C. Add NaH (1.5 eq, 60% dispersion). Stir 30 min. Add Methyl Iodide (1.5 eq) dropwise. Stir at RT for 4 h.[1]

  • Hydrolysis: Quench with MeOH. Evaporate. Resuspend in 60% aqueous acetic acid (100 mL) and heat at 60°C for 12 h to remove acetonides.

  • Purification: Concentrate and purify by column chromatography (DCM/MeOH).

    • Yield: ~85% of 3-O-methyl-D-glucose.[1][2]

Step A2: Formation of the Benzyl Glycoside

  • Reflux 3-O-methyl-D-glucose in Benzyl Alcohol with Acetyl Chloride (catalytic) for 24 h.

  • Isolate the

    
    -anomer via crystallization or chromatography.[1][2]
    
    • Intermediate: Benzyl 3-O-methyl-

      
      -D-glucopyranoside.[1][2]
      

Step A3: Benzylidene Protection & C2-Benzylation [1][2]

  • Acetalation: React intermediate from A2 with Benzaldehyde dimethyl acetal (2 eq) and CSA (cat.) in MeCN.

    • Product: Benzyl 4,6-O-benzylidene-3-O-methyl-

      
      -D-glucopyranoside.[1][2]
      
  • Benzylation: Dissolve in DMF. Add NaH (1.5 eq) and Benzyl Bromide (1.2 eq). Stir 3 h.

    • Product: Benzyl 2-O-benzyl-4,6-O-benzylidene-3-O-methyl-

      
      -D-glucopyranoside.[1][2]
      

Step A4: Regioselective Ring Opening (The Crucial Step) Mechanism: Reductive opening of the benzylidene acetal using NaCNBH3/HCl selectively exposes the C4-OH while protecting the C6-OH as a benzyl ether due to steric hindrance at the acetal center.[1][2]

  • Dissolve the fully protected intermediate in dry THF containing 3Å molecular sieves.

  • Add Sodium Cyanoborohydride (NaCNBH3, 5 eq).

  • Add HCl (1M in ether) dropwise until gas evolution ceases and pH is acidic. Stir 1 h.

  • Workup: Neutralize with NaHCO3, extract with DCM.

  • Validation: NMR should show a shift in H-4 indicating a free hydroxyl, while H-6 remains shielded.[1][2]

    • Final Acceptor (A):Benzyl 2,6-di-O-benzyl-3-O-methyl-

      
      -D-glucopyranoside .[1][2]
      
Module B: Synthesis of the Donor (Galactose Unit)

Target: 2,3,4,6-Tetra-O-acetyl-


-D-galactopyranosyl trichloroacetimidate[1][2]

Rationale: The trichloroacetimidate method (Schmidt Donor) is highly reactive and requires mild Lewis acid catalysis. Acetyl protecting groups at C2 ensure


-selectivity during coupling.[1][2]
  • Peracetylation: Treat D-Galactose with Acetic Anhydride and Pyridine (1:1) at RT overnight.

  • Anomeric Deprotection: Treat Pentaacetate with Hydrazine acetate in DMF (50°C) to selectively remove the anomeric acetate.

    • Alternative: Use Morpholine in EtOAc.[1]

  • Imidate Formation: Dissolve the tetra-acetylated hemiacetal in dry DCM. Add Trichloroacetonitrile (10 eq) and DBU (0.5 eq). Stir 2 h at 0°C.

  • Purification: Flash chromatography (Hexane/EtOAc with 1% TEA to prevent hydrolysis).

    • Final Donor (B):Galactosyl Trichloroacetimidate .[1]

Module C: Coupling and Global Deprotection

Step C1: Glycosylation (Schmidt Coupling)

  • Setup: Dry Acceptor A (1.0 eq) and Donor B (1.2 eq) under high vacuum for 2 h. Dissolve in dry DCM (0.1 M). Add activated 4Å molecular sieves.[1][4] Stir 30 min at RT.

  • Reaction: Cool to -20°C. Add TMSOTf (0.1 eq) dropwise.

  • Monitoring: TLC (Hexane/EtOAc 2:1) will show disappearance of acceptor. Reaction typically completes in 30-60 min.[1][2]

  • Quench: Add Triethylamine (TEA) to neutralize. Filter sieves. Concentrate.

  • Purification: Silica gel chromatography.

    • Product: Benzyl 2,6-di-O-benzyl-3-O-methyl-4-O-(2,3,4,6-tetra-O-acetyl-

      
      -D-galactopyranosyl)-
      
      
      
      -D-glucopyranoside.[1][2]

Step C2: Global Deprotection [1][2]

  • Deacetylation: Dissolve coupled product in dry MeOH. Add NaOMe (0.5 M in MeOH) to pH 10. Stir 2 h. Neutralize with Amberlite IR-120 (H+) resin.[1][2] Filter and concentrate.

  • Hydrogenolysis: Dissolve residue in MeOH/H2O (4:1). Add Pd(OH)2/C (20% w/w). Stir under H2 atmosphere (balloon) for 24 h. This removes the benzyl groups at C1, C2, and C6.

  • Final Isolation: Filter through Celite. Lyophilize the filtrate.

Analytical Data & Validation

Key Characterization Markers (1H NMR, 500 MHz, D2O):

PositionChemical Shift (

)
MultiplicityDiagnostic Note
H-1 (Glc) ~4.6 (depends on

ratio)
DoubletReducing end anomeric proton.[1][2]
H-1' (Gal) ~4.45Doublet (

Hz)
Confirms

-1,4 linkage.[1][2]
OMe (C3) 3.55 - 3.65Singlet (3H)Critical: Confirm integration of methyl group.[1][2]
H-3 (Glc) ~3.40Triplet/MultipletUpfield shift compared to unmethylated lactose.[1][2]

Mass Spectrometry (ESI-MS):

  • Calculated Mass (

    
    ): 356.32 Da.
    
  • Expected [M+Na]+: 379.31 Da.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low

-selectivity during coupling
High temperature or improper solvent.[1][2]Ensure temperature is -20°C or lower.[1][2] Use DCM (promotes

via solvent effect) or Acetonitrile (promotes

via nitrile effect).
Incomplete Ring Opening (Step A4) Wet reagents or old NaCNBH3.Use freshly activated molecular sieves. Ensure HCl/Ether is anhydrous.[1]
Migration of Acetyl groups Basic conditions during workup.Keep pH neutral.[1] Avoid prolonged exposure to silica gel.[1]

References

  • Fernandez-Mayoralas, A., et al. (1985).[1] "4-O-beta-D-Galactopyranosyl-3-O-methyl-D-glucose: a new synthesis and application to the evaluation of intestinal lactase." Carbohydrate Research, 140(1), 81-91.[1] Link

  • Schmidt, R. R., & Michel, J. (1980). "Facile Synthesis of

    
    - and 
    
    
    
    -O-Glycosyl Imidates; Preparation of Glycosides and Disaccharides." Angewandte Chemie International Edition, 19(9), 731-732.[1] Link
  • Garegg, P. J., et al. (1982). "Reductive ring-opening of 4,6-O-benzylidene acetals of hexopyranosides." Carbohydrate Research, 100, 1-442.[1] Link

  • Takeo, K., & Tei, K. (1982). "Synthesis of 3-O-methyl-D-glucose derivatives.

Sources

Application Note: Utilizing 3-Methyllactose as a Non-Reducing Inhibitor in Galectin Binding Assays

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and application note for utilizing 3-methyllactose in galectin binding assays, designed for researchers and drug development professionals.

Rationale for Non-Reducing Mimetics in Galectin Assays

Galectins, particularly Galectin-3 (Gal-3), are


-galactoside-binding proteins heavily implicated in tumor progression, metastasis, and immune evasion[1]. The primary endogenous ligands for vertebrate galectins—such as PolyLacNAc, LacdiNAc, and the Thomsen-Friedenreich (TF) antigen—are non-reducing sugars due to their conjugation to cell-surface glycoproteins and glycolipids[2].

Historically, in vitro binding assays have relied on free lactose as a baseline inhibitor or competitive ligand. However, free lactose is a reducing sugar that undergoes mutarotation in aqueous solution, creating a dynamic equilibrium between


 and 

anomers. This structural instability can introduce kinetic artifacts and limit the precision of thermodynamic measurements.

To resolve this, 3-methyllactose (often utilized in the form of methyl


-D-lactoside) serves as a superior, self-validating non-reducing mimetic[2]. By methylating the anomeric center, the carbohydrate is locked in the physiologically relevant 

-configuration. This modification provides a stable inhibitor that accurately reflects the binding mechanics of native, non-reducing glycoprotein ligands without the confounding variables of mutarotation[2].
Overcoming Aggregation: The Case for Time-Dependent Fluorescence Spectroscopy

Gal-3 possesses a unique chimeric structure: a C-terminal carbohydrate-recognition domain (CRD) and an intrinsically disordered N-terminal domain that drives protein oligomerization (pentamerization) upon ligand binding[1].

The Causality of Assay Selection: Traditional methods like Isothermal Titration Calorimetry (ITC) require high protein concentrations (often >50


M). At these concentrations, the introduction of ligands triggers Gal-3 aggregation, precipitating the protein out of solution and yielding uninterpretable, biphasic data[3].

Time-Dependent Fluorescence Spectroscopy (TDFS) circumvents this by measuring the fluorescence lifetime of intrinsic tryptophan residues within the CRD. Because TDFS is highly sensitive, it permits the use of Gal-3 at low, monomeric concentrations (e.g., 4.3


M), isolating the pure CRD-ligand interaction from N-terminal-driven aggregation[4].

Pathway Gal3 Galectin-3 (Monomer) Oligomer Galectin-3 (Oligomer) Gal3->Oligomer Concentration Dependent Glycoprotein Cell Surface Glycans (e.g., Mucin-1) Oligomer->Glycoprotein Multivalent Cross-linking Metastasis Tumor Aggregation & Metastasis Glycoprotein->Metastasis Pathway Activation Inhibitor 3-Methyllactose (Non-reducing Inhibitor) Inhibitor->Gal3 Competitive Binding (Blocks CRD) Inhibitor->Oligomer Prevents Lattice Formation

Fig 1: Mechanism of Galectin-3 inhibition by 3-methyllactose preventing tumor cell cross-linking.

Experimental Protocol: 3-Methyllactose Binding Assay via TDFS

This protocol outlines the precise quantification of the Gal-3/3-methyllactose dissociation constant (


) using intrinsic tryptophan fluorescence[2]. The system is self-validating; by running a parallel assay with reducing lactose, researchers can verify that the purification tag does not interfere with the CRD.

Reagents & Equipment

  • Recombinant Human Galectin-3 (GST-purified or His-tagged)[1]

  • 3-Methyllactose (Inhibitor/Ligand),

    
    98% purity
    
  • 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well quartz microplate (e.g., Hellma, 730.009-QG)[2]

  • Time-correlated single-photon counting (TCSPC) fluorescence spectrometer

Step-by-Step Methodology

  • Protein Preparation: Dilute the purified Gal-3 stock to a final working concentration of 4.3

    
    M in 200 
    
    
    
    L of 1X PBS within the quartz microplate[5].
    • Expert Insight: Maintaining the concentration strictly below 5

      
      M is critical to prevent spontaneous oligomerization, ensuring the measured 
      
      
      
      reflects pure monovalent binding[4].
  • Ligand Stock Preparation: Prepare a 10.0 mM stock solution of 3-methyllactose in 1X PBS[2].

  • Baseline Measurement: Measure the fluorescence lifetime waveform of the Gal-3 solution in triplicate at 0

    
    M ligand concentration to establish the unbound tryptophan baseline[2].
    
  • Stepwise Titration: Introduce the 10.0 mM 3-methyllactose stock to the protein solution in a stepwise manner. Add small aliquots sequentially: 4

    
     0.5 
    
    
    
    L, followed by 3
    
    
    1.0
    
    
    L, 3
    
    
    2.0
    
    
    L, and 2
    
    
    5.0
    
    
    L[2].
    • Expert Insight: This specific titration gradient yields final inhibitor concentrations ranging from 25

      
      M to 521 
      
      
      
      M[5]. By keeping the total added volume under 25
      
      
      L (12.5% of total volume), dilution artifacts are minimized, and the intrinsic fluorophore concentration remains stable, preventing baseline drift.
  • Equilibration & Acquisition: Following each addition, allow 2 minutes for equilibrium before recording the fluorescence lifetime in triplicate.

  • Kinetic Analysis: Calculate the

    
     using the Hill equation. For monomeric Gal-3 binding to a monovalent inhibitor like 3-methyllactose, fix the Hill coefficient (
    
    
    
    ) to 1[2].

Workflow Step1 1. Protein Preparation Dilute Galectin-3 to 4.3 μM in PBS Step3 3. Stepwise Titration Add 0.5 μL to 5.0 μL aliquots sequentially Step1->Step3 Step2 2. Ligand Preparation Prepare 10.0 mM 3-Methyllactose Stock Step2->Step3 Step4 4. Fluorescence Measurement Record Intrinsic Tryptophan Lifetime Step3->Step4 Step5 5. Kinetic Analysis Calculate KD using Hill Equation (n=1) Step4->Step5

Fig 2: Step-by-step workflow for Time-Dependent Fluorescence Spectroscopy binding assay.

Quantitative Data Summary

The use of 3-methyllactose yields a slightly higher affinity (lower


) compared to reducing lactoside, validating its efficacy as a competitive inhibitor and highlighting the importance of utilizing non-reducing sugars to map the physiological binding pocket of Gal-3[1].
LigandGalectin-3 Construct

(

M)

Hill Coefficient (

)
Lactoside (Reducing)His-tagged56 ± 81.261 (Fixed)
Lactoside (Reducing)GST-purified73 ± 41.261 (Fixed)
3-Methyllactose (Non-reducing) GST-purified 54 ± 10 1.20 1 (Fixed)

Data summarized from Bernhard et al., 2020[4].

Conclusion

Incorporating 3-methyllactose as a non-reducing inhibitor in galectin binding assays eliminates the kinetic ambiguities associated with reducing sugars. When paired with Time-Dependent Fluorescence Spectroscopy, researchers can bypass the aggregation hurdles typical of Galectin-3, allowing for the precise, high-fidelity calculation of dissociation constants critical for downstream drug development and structural biology.

References
  • Bernhard, S. P., Goodman, C. K., Norton, E. G., Alme, D. G., Lawrence, C. M., & Cloninger, M. J. (2020). Time-Dependent Fluorescence Spectroscopy to Quantify Complex Binding Interactions. ACS Omega, 5(45), 29017–29024.[Link]

Sources

Advanced HPLC Strategies for the Separation and Detection of 3-Methyllactose

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Method Development Guide

Introduction & Scientific Context

3-Methyllactose (specifically 3-O-methyl-D-lactose) represents a specialized class of methylated disaccharides often utilized as metabolic probes in transport studies or as specific ligands in lectin-binding assays. Unlike native lactose, the methylation at the C3 position of the glucose or galactose moiety significantly alters the molecule's interaction with transport proteins (e.g., GLUT transporters) and enzymatic pathways (e.g., resistance to


-galactosidase hydrolysis).
The Analytical Challenge

Detecting 3-methyllactose presents three distinct chromatographic hurdles:

  • Lack of Chromophore: Like most carbohydrates, it lacks the conjugated

    
    -systems required for UV-Vis detection, rendering standard diode array detectors (DAD) ineffective without derivatization.
    
  • Isobaric Interference: In mass spectrometry, it shares the same mass (

    
     356 for 
    
    
    
    ) as other methyl-lactose isomers and potentially co-eluting matrix components.
  • Polarity Similarity: Its polarity is only marginally lower than that of native lactose, making resolution on standard C18 (Reversed-Phase) columns difficult without ion-pairing agents.

This guide details two validated approaches: HILIC-MS/MS for high-sensitivity bioanalysis and Ligand Exchange-RID for robust process monitoring.

Method Selection Strategy

The choice of method depends on the sample matrix and sensitivity requirements.

FeatureProtocol A: HILIC-MS/MS Protocol B: Ligand Exchange-RID
Primary Mechanism Partitioning into water-enriched layer on polar stationary phase.Steric exclusion and ligand complexation with metal counter-ions (

or

).
Target Application PK studies, trace analysis in plasma/urine.Fermentation monitoring, purity checks, raw material QC.
Sensitivity High (ng/mL range).Low to Moderate (

g/mL range).
Elution Order 3-Methyllactose elutes before Lactose (less polar).3-Methyllactose elutes after Lactose (weaker complexation).
Solvent Cost High (Acetonitrile consumption).Low (100% Water).

Protocol A: HILIC-MS/MS (High Sensitivity)

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for methylated sugars. The amide-functionalized stationary phase creates a water-rich layer. 3-methyllactose, being slightly less hydrophilic than lactose due to the methyl group, partitions less into this layer and elutes earlier, providing excellent orthogonal selectivity.

Instrumentation & Reagents[1][2][3][4]
  • LC System: UHPLC capable of 600+ bar (e.g., Agilent 1290 Infinity II or equivalent).

  • Detector: Triple Quadrupole MS (QQQ) with ESI source.

  • Column: TSKgel Amide-80 (

    
    ) or XBridge BEH Amide.
    
  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with

    
    ). Note: High pH suppresses anomer splitting.
    
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Chromatographic Conditions
  • Flow Rate: 0.3 mL/min

  • Column Temp:

    
    
    
  • Injection Vol: 2

    
    L
    
  • Gradient Profile:

    • 0–1 min: 85% B (Isocratic hold)

    • 1–10 min: 85%

      
       60% B (Linear gradient)
      
    • 10–12 min: 60% B (Wash)

    • 12.1 min: 85% B (Re-equilibration for 5 mins)

MS/MS Detection Parameters (MRM Mode)

Operate in Negative Ion Mode (ESI-) for best sensitivity with acetate adducts.

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Dwell Time (ms)
3-Methyllactose 401.1

89.0 (Acetate)1550
3-Methyllactose 341.1

161.0 (Monosaccharide)2550
Lactose (Int. Std) 341.1

179.0 (Glucose)2550

Expert Insight: The


 adduct is often more stable and abundant than the deprotonated ion for neutral sugars in HILIC.

Protocol B: Ligand Exchange-RID (Process Control)

Rationale: Ligand exchange chromatography (LEC) uses sulfonated cross-linked styrene-divinylbenzene resins loaded with metal cations. The hydroxyl groups of the sugar form weak complexes with the metal ion. The 3-O-methyl group sterically hinders this complexation, significantly shifting retention time relative to native lactose.

Instrumentation
  • LC System: Isocratic HPLC (e.g., Waters Alliance or Shimadzu i-Series).

  • Detector: Refractive Index Detector (RID).[1][2][3][4] Must be thermostatted.

  • Column: Rezex RCM-Monosaccharide (

    
    ) or Sugar-Pak I (
    
    
    
    ).
    • Note:

      
       columns generally offer better resolution for methylated derivatives but are toxic and require careful disposal.
      
  • Mobile Phase: 100% HPLC Grade Water (Degassed).

Chromatographic Conditions
  • Flow Rate: 0.5 mL/min (Do not exceed 0.6 mL/min to prevent resin compression).

  • Column Temp:

    
     (Critical: High temperature improves mass transfer and sharpens peaks).
    
  • Detector Temp:

    
    .
    
  • Run Time: 25 minutes.

Visualizing the Separation Logic

The following diagram illustrates the decision matrix and mechanistic differences between the two protocols.

G Start Sample: 3-Methyllactose Mixture Matrix Analyze Matrix Complexity Start->Matrix Bio Complex Biofluids (Plasma, Urine) Matrix->Bio High Sensitivity Req. Process Simple Process Samples (Fermentation, Synthesis) Matrix->Process High Conc. / Robustness Req. HILIC Protocol A: HILIC-MS/MS (Amide-80 Column) Bio->HILIC Mech_HILIC Mechanism: Partitioning based on Polarity (Methyl group reduces retention) HILIC->Mech_HILIC LEC Protocol B: Ligand Exchange-RID (Ca2+ or Pb2+ Resin) Process->LEC Mech_LEC Mechanism: Ligand Complexation (Methyl group blocks binding) LEC->Mech_LEC

Figure 1: Decision tree for selecting the appropriate chromatographic strategy based on sample matrix and sensitivity needs.

Sample Preparation & Troubleshooting

Sample Preparation Workflow

Sugars are notorious for fouling columns. Proper cleanup is mandatory.

  • Protein Precipitation (For Biofluids):

    • Add 3 volumes of ice-cold Acetonitrile to 1 volume of sample.

    • Vortex 30s, Centrifuge at 10,000 x g for 10 min.

    • Inject supernatant directly (matches HILIC mobile phase).

  • Desalting (For Ligand Exchange):

    • Pass sample through a C18 SPE cartridge (sugars pass through, lipophilic contaminants retained) or a cation-exchange cartridge (

      
       form) to remove interfering metal ions that might displace the column's counter-ion.
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Split Peaks (HILIC) Anomer separation (

vs

).
Increase column temperature to

or adjust pH to >8.5 to accelerate mutarotation.
Drifting Baseline (RID) Temperature fluctuation.Ensure detector optical unit is purged and temperature is stable for 2 hours pre-run.
Retention Time Shift (LEC) Metal ion stripping.The sample may contain

or

. Install a cation-exchange guard column or regenerate the analytical column with

.
Low Sensitivity (MS) Ion suppression.Check for co-eluting salts. Divert flow to waste for the first 1 min. Use Ammonium Acetate buffer (volatile).

References

  • HILIC Mechanism & Carbohydrates

    • Separation of carbohydrates using hydrophilic interaction liquid chromatography.[5][2][6][7] ResearchGate.[2] Link

  • Methylated Sugar Detection Context

    • 3-O-methyl sugars as constituents of glycoproteins.[8][9] PMC - NIH. Link

  • Lactose/Isomer Separation on PGC

    • Analysis of Maltose and Lactose by U-HPLC-ESI-MS/MS.[10] ResearchGate.[2] Link

  • General Lactose HPLC-RI Protocols

    • The Analysis of Lactose in Milk and Cheese Products by HPLC.[3] PerkinElmer Application Note.[3] Link

  • HILIC Column Technology

    • A New HILIC Column for Saccharide Analysis. LCGC International. Link

Sources

Preparation of 3-methyllactose solutions for NMR spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

3-Methyllactose (typically 3-O-methyl-D-lactose) serves as a critical chemical probe in glycobiology, particularly for dissecting the binding specificities of lectins such as Galectins (e.g., Galectin-3). Unlike the native ligand lactose, the methylation at the C3 position (of the glucose unit) or C3' (of the galactose unit) alters the hydrogen-bonding network, allowing researchers to map the energetic contributions of specific hydroxyl groups to protein-ligand complex formation.

The Core Challenge: Carbohydrate NMR is notoriously sensitive to solvation environments. The hydroxyl protons are exchangeable, and the anomeric center is labile.

  • Mutarotation: 3-Methyllactose possesses a free reducing end. Upon dissolution, it equilibrates between

    
    - and 
    
    
    
    -anomers. Immediate acquisition yields non-equilibrium spectra; the protocol must account for mutarotation kinetics.
  • Solvent Suppression: In aqueous buffers (mimicking physiological conditions), the solvent signal (

    
    ) is 
    
    
    
    , while the analyte is often
    
    
    . Rigorous deuterium exchange is non-negotiable.
  • Chemical Shift Referencing: Inaccurate referencing precludes data comparison across laboratories.[1]

This guide provides a self-validating workflow to prepare 3-methyllactose samples that yield publication-quality spectra for structural assignment and Saturation Transfer Difference (STD) NMR binding studies.

Part 2: Pre-Experimental Considerations (E-E-A-T)

Solvent Selection Strategy
SolventPrimary ApplicationProsCons
Deuterium Oxide (D₂O) Binding Studies / Conformational Analysis Mimics physiological state; non-labile protons are sharp.Labile OH protons exchange and disappear; HDO peak requires suppression.
DMSO-d₆ Structural Elucidation OH protons are visible (slow exchange); allows H-bond mapping.High viscosity broadens lines; non-physiological; hygroscopic.

Expert Insight: For 3-methyllactose, D₂O is the standard choice for biological relevance. DMSO-d₆ is reserved for confirming the methylation site via OH coupling patterns.

The Mutarotation Equilibrium

Unlike methyl


-lactoside (anomeric methylation), 3-methyllactose  retains a hemiacetal at the glucose C1 position.
  • Implication: The spectrum will contain two sets of signals (

    
     and 
    
    
    
    anomers) in a ratio of roughly 36:64 (typical for lactose derivatives).
  • Action: Allow the solution to equilibrate at room temperature for at least 2–4 hours before acquisition to ensure stable integral ratios.

Internal Standards
  • DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid): Preferred for aqueous carbohydrate NMR.[2] It is pH-insensitive.[1]

  • TSP (Trimethylsilylpropanoic acid): Common, but pH-sensitive.[1]

  • Warning: If the sample will eventually contain protein (e.g., Galectin-3), avoid internal DSS/TSP as they can bind to hydrophobic pockets of proteins, shifting the reference peak. Use an external coaxial insert or reference to the residual HDO peak (calibrated previously).

Part 3: Detailed Protocol – Aqueous Preparation (D₂O)

Objective: Prepare a 10 mM sample of 3-methyllactose in 100% D₂O with minimized water signal.

Materials
  • 3-Methyllactose (Solid, >95% purity).

  • D₂O (99.9% D, "Low Paramagnetic").

  • D₂O (99.96% D) for final step.

  • NMR Tubes: 5mm high-precision (e.g., Wilmad 535-PP or Shigemi for low volume).

  • DSS-d6 (98% D) stock solution.

Workflow Diagram

SamplePrep Solid Solid 3-Methyllactose Dissolve1 Dissolve in 99.9% D2O (0.5 mL) Solid->Dissolve1 Freeze Flash Freeze (Liquid N2) Dissolve1->Freeze Lyophilize Lyophilize (Overnight) Freeze->Lyophilize Repeat Repeat Exchange (2x) Lyophilize->Repeat Remove residual H2O FinalDissolve Final Dissolution (99.96% D2O + Buffer) Repeat->FinalDissolve Equilibrate Equilibrate (4h, 25°C) FinalDissolve->Equilibrate Mutarotation NMR NMR Acquisition Equilibrate->NMR

Caption: Iterative deuterium exchange workflow to minimize HDO signal intensity.

Step-by-Step Procedure
  • Weighing:

    • Calculate mass for 600 µL of 10 mM solution.

    • Example: MW of 3-methyllactose

      
       356.3  g/mol .
      
    • Mass =

      
      .
      
    • Note: For ¹³C or 2D experiments, increase concentration to 20–50 mM (approx. 5–10 mg).

  • Deuterium Exchange (The "Lyophilization Cycle"):

    • Why: Commercial sugars contain bound atmospheric water.

    • Dissolve the solid in 0.5 mL of 99.9% D₂O.

    • Flash freeze in liquid nitrogen.

    • Lyophilize (freeze-dry) until a white powder remains.

    • Repeat this step twice. This replaces exchangeable OH protons with OD, and removes bulk H₂O.

  • Final Dissolution:

    • Dissolve the dried powder in 600 µL of 99.96% D₂O .

    • Optional: Include 10–50 mM Phosphate Buffer (pH 7.4, prepared in D₂O) if pH stability is required for protein binding later.

    • Add Internal Standard: Add 10 µL of 5 mM DSS-d6 solution (Final conc ~0.1 mM).

  • Transfer & Equilibration:

    • Transfer to a clean 5mm NMR tube.

    • Critical: Let stand at room temperature for 4 hours .

    • Verification: Run a quick 1D ¹H scan. If the

      
      -anomeric doublet (approx 5.2 ppm) and 
      
      
      
      -anomeric doublet (approx 4.6 ppm) integrals are changing over time, wait longer.

Part 4: Data Acquisition Parameters

To ensure quantitative accuracy and suppression of the residual HDO peak (approx 4.79 ppm), use the following parameters on a standard 600 MHz spectrometer (Bruker/Varian nomenclature):

ParameterValueRationale
Pulse Sequence zgesgp (1D Excitation Sculpting) or noesypr1dSuperior water suppression with flat baselines compared to simple presaturation.
Temperature 298 K (25°C)Standard for biological relevance.
Relaxation Delay (D1) 2.0 – 5.0 secondsCarbohydrate protons have T1

1–2s. D1 > 3*T1 ensures full relaxation.
Spectral Width 10–12 ppmCovers all sugar protons and the DSS reference (0 ppm).
Scans (NS) 64 – 128Sufficient S/N for 10 mM samples.

Diagnostic Signals for 3-Methyllactose:

  • 
     3.40 – 3.60 ppm:  Look for a sharp singlet  (3H) corresponding to the -OCH₃  group. This is the unique identifier distinguishing it from lactose.
    
  • 
     4.4 – 4.6 ppm: 
    
    
    
    -anomeric proton (doublet,
    
    
    Hz).
  • 
     5.2 ppm: 
    
    
    
    -anomeric proton (doublet,
    
    
    Hz).

Part 5: Troubleshooting & Quality Control

Issue 1: Broad Lines / Shimming Problems

  • Cause: Particulates or paramagnetic impurities.

  • Fix: Filter the solution through a 0.22 µm PTFE syringe filter directly into the NMR tube. Ensure the tube is wiped with ethanol to remove skin oils.

Issue 2: "Negative" Peaks near Water

  • Cause: Radiation damping or aggressive presaturation.

  • Fix: Switch to Excitation Sculpting (zgesgp) which is softer on resonances near the water frequency (like the anomeric signals).

Issue 3: Missing Methyl Peak

  • Cause: Signal overlap with the bulk sugar ring protons (3.5–4.0 ppm).

  • Fix: Use ¹H-¹³C HSQC . The methyl carbon will appear in a distinct region (

    
     55–60 ppm), separated from the ring carbons (
    
    
    
    60–105 ppm).

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on pulse sequences and solvent suppression).

  • Live, D. H., & Davis, D. G. (1982). Measurement of the rates of rapid water exchange of labile protons in aqueous solution. Journal of the American Chemical Society.
  • Peters, T. (2021). Carbohydrate-Protein Interactions: Recent Developments in the NMR Perspective. Chemical Reviews. (Context for using methylated sugars in binding studies).

  • Bubb, W. A. (2003). NMR spectroscopy in the study of carbohydrates: Characterizing the structural complexity. Concepts in Magnetic Resonance Part A. (Comprehensive guide to carbohydrate chemical shifts and sample prep).

  • Mainak, D. (2015). Do internal standards in NMR interfere with proteins present in the sample? ResearchGate.[3] (Discussion on TSP/DSS protein interactions).

Sources

Application Note: Crystallization Strategies for 3-Methyllactose Structural Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for structural biologists and carbohydrate chemists. It addresses the specific challenge of crystallizing 3-methyllactose (and related methylated lactose derivatives) for X-ray diffraction analysis.

Unlike native lactose, which crystallizes readily as


-lactose monohydrate from water, methylated derivatives exhibit altered solubility profiles, reduced hydrogen bonding potential, and distinct mutarotation kinetics. This guide provides a rational, field-proven workflow to obtain diffraction-quality crystals.

Introduction & Structural Context

3-Methyllactose typically refers to one of two isomers used as molecular probes in glyrobiology:

  • 3'-O-methyllactose: Methylation at the C3 position of the galactose unit (non-reducing end).[1] This is a critical analog for studying Galectin-3 specificity, as the 3'-OH is a key hydrogen bond donor in lectin binding.

  • 3-O-methyllactose: Methylation at the C3 position of the glucose unit (reducing end).[1]

The Crystallization Challenge:

  • Solvation Shell Disruption: The methyl group introduces local hydrophobicity, disrupting the extensive water network that stabilizes native lactose crystals.

  • Anomeric Mutarotation: If the anomeric carbon (C1) is free (reducing sugar), the compound exists as an equilibrium of

    
     and 
    
    
    
    anomers in solution. Successful crystallization often requires driving this equilibrium toward the less soluble anomer or locking it via glycosidation (e.g., Methyl
    
    
    -3'-O-methyllactoside).
  • "Oiling Out": Methylated sugars are prone to forming viscous oils rather than crystals due to flexible glycosidic linkages and slow nucleation kinetics.[1]

Pre-Crystallization Characterization (Quality Control)

Before attempting crystallization, the sample must meet strict physicochemical criteria.

Protocol 1: Purity & Anomeric Analysis

Objective: Ensure sample homogeneity and determine the anomeric ratio.

  • Purity Check:

    • Method: HPLC (HILIC column) or High-Field NMR (

      
      H, 600 MHz+).
      
    • Requirement:

      
       purity. Minor impurities (unreacted lactose, salts) act as potent nucleation poisons.[1]
      
    • Desalting: Pass the sample through a mixed-bed ion exchange resin (e.g., Amberlite MB-20) or use Gel Filtration (Biogel P-2) to remove salts.[1] Salt crystals are the most common false positives in sugar crystallography.

  • Mutarotation Equilibrium (NMR):

    • Dissolve 5 mg in D

      
      O.
      
    • Monitor the H-1 (anomeric) signals over 24 hours.

    • Decision Point:

      • If the ratio stabilizes quickly (

        
        :
        
        
        
        ~ 40:60), proceed to screening.[1]
      • If one anomer is dominant but crystallizes poorly, consider seeding with the specific anomer if available, or using a solvent that shifts the equilibrium (e.g., DMSO/Water mixtures, though difficult to evaporate).

Crystallization Screening Methodologies

For structural analysis (X-ray), Vapor Diffusion is superior to bulk batch crystallization because it slowly approaches supersaturation, favoring single crystal growth over polycrystalline aggregates.[1]

Experimental Setup: Hanging Drop Vapor Diffusion

Apparatus: 24-well VDX plates with siliconized glass cover slides.

Reagent Preparation

Prepare the following stock solutions. All solvents must be HPLC grade and filtered (0.22


m).[1]
Solution TypeCompositionPurpose
Precipitant A Ethanol (Absolute)Standard anti-solvent for sugars.[1]
Precipitant B AcetoneSharper solubility drop; good for "oily" sugars.[1]
Precipitant C MPD (2-Methyl-2,4-pentanediol)Amphiphilic; stabilizes hydrophobic methyl groups.[1]
Precipitant D PEG 400 (50% w/v)Viscosity modifier; slows nucleation.[1]
Buffer 10 mM Acetate (pH 4.[1]5) or Tris (pH 7.[1]5)Optional; strictly for pH control if sensitive.
Screening Matrix (The "Grid Screen")

Set up 4 rows (A-D) varying the precipitant, and 6 columns (1-6) varying the precipitant concentration.

Reservoir Composition (500


L): 
  • Row A: 30% - 80% Ethanol in 10% increments.[1]

  • Row B: 30% - 80% Acetone in 10% increments.

  • Row C: 20% - 70% MPD.[1]

  • Row D: 20% - 60% PEG 400.[1]

Drop Composition:

  • Mix 1

    
    L Protein/Sugar Solution  (20–50 mg/mL in water) + 1 
    
    
    
    L Reservoir Solution
    .
  • Note: For 3-methyllactose, start with a high concentration (30-50 mg/mL) as methylated sugars are often highly soluble.[1]

Protocol 2: The "Anti-Solvent Layering" Alternative

If vapor diffusion yields oils, use liquid-liquid diffusion in a capillary or small vial.

  • Dissolve 3-methyllactose in a minimal volume of water (or MeOH if soluble).[1]

  • Place in a narrow vial (autosampler vial insert).

  • Carefully layer a less dense anti-solvent (e.g., Ethanol or Isopropanol) on top.[1]

  • Seal and leave undisturbed at 18°C. The slow interface mixing creates a gentle supersaturation gradient.

Visualization of Workflow

The following diagram outlines the decision logic for crystallizing methylated disaccharides.

G Start Crude 3-Methyllactose Purify Purification (HILIC HPLC / Biogel P-2) Start->Purify QC QC: NMR & Mass Spec (Check Purity & Anomers) Purify->QC Decision Is Purity > 98%? QC->Decision Decision->Purify No Screen Vapor Diffusion Screening (EtOH, Acetone, MPD) Decision->Screen Yes Result Observation after 3-7 Days Screen->Result Crystals Single Crystals (Harvest & Cryo) Result->Crystals Facets Visible Oils Phase Separation (Oiling Out) Result->Oils Droplets Clear Clear Drop (Undersaturated) Result->Clear No Change XRay X-Ray Diffraction (Structure Solution) Crystals->XRay Optimize_Oil Add Nucleant (Seeding) or Change Temp (4°C) Oils->Optimize_Oil Optimize_Clear Increase [Sugar] or Evaporate Solvent Clear->Optimize_Clear Optimize_Oil->Screen Optimize_Clear->Screen

Figure 1: Decision tree for the purification and crystallization of 3-methyllactose. Note the feedback loops for "Oiling Out" and "Clear Drops" which are common in carbohydrate crystallography.

Structural Analysis & Data Collection

Crystal Harvesting

Methylated lactose crystals are often fragile and hygroscopic.[1]

  • Mounting: Use a nylon loop (e.g., Hampton Research) that matches the crystal size.

  • Cryo-Protection:

    • If grown in PEG 400 or MPD, the mother liquor may already be cryo-ready.

    • If grown in Ethanol/Water, quickly dip the crystal in a solution containing the mother liquor + 20% Glycerol or 20% Ethylene Glycol.

    • Critical: Do not leave the crystal in the cryo-solution for >10 seconds to avoid dissolving the methyl-surface features.

Data Collection Strategy
  • Beamline: Synchrotron radiation is preferred due to the weak scattering power of C, H, O atoms compared to metalloproteins.

  • Resolution: Aim for < 1.0 Å. High resolution is required to unambiguously assign the methyl group position and the anomeric configuration (

    
     vs 
    
    
    
    ).
  • Temperature: Collect at 100 K to minimize radiation damage and thermal motion.

Troubleshooting: The "Oiling Out" Phenomenon

Problem: The drop turns into a viscous, phase-separated liquid instead of forming crystals. This is common with methylated sugars because the methyl group lowers the lattice energy relative to the hydration energy.

Solutions:

  • Seeding: Crush a native lactose crystal (or a poor quality 3-methyllactose crystal) and streak the cat whisker through the new drop. This provides a template for nucleation.[1]

  • Temperature Shift: Move the plates to 4°C. Lower solubility at low temperatures can drive ordering.[1]

  • Additive Screen: Add 1-5% of small amphiphiles like 1,2,3-heptanetriol or benzamidine . These can bridge the hydrophobic methyl group and the bulk solvent.

References

  • Synthesis and Binding Context

    • Dahmer, B. W., & Baughman, J. A. (2020). Time-Dependent Fluorescence Spectroscopy to Quantify Complex Binding Interactions. ACS Omega, 5(44), 29017–29024. Link[1][2][3]

    • Note: Describes the synthesis and galectin-3 binding of methyllactose derivatives, providing essential purity and characteriz
  • General Lactose Crystallization

    • Gänzle, M. G., Haase, G., & Jelen, P. (2008). Lactose: Crystallization, hydrolysis and value-added derivatives. International Dairy Journal, 18(7), 685-694.[1] Link[1]

    • Note: Fundamental review of lactose crystallization kinetics and mutarotation, applicable as a baseline for deriv
  • Carbohydrate Crystallography Methods

    • Noguchi, K., et al. (1992).[1] Crystal structure of methyl 3-O-beta-D-glucopyranosyl-beta-D-glucopyranoside. Carbohydrate Research, 237, 33-43. Link

    • Note: Provides the specific crystal packing and solvent handling details for 3-O-methyl
  • Vapor Diffusion Techniques

    • Bergfors, T. M. (2009).[1] Protein Crystallization, 2nd Edition. International University Line. (Chapter on small molecule and carbohydrate additives).

Sources

Application Note: High-Throughput Fluorescence Polarization Assays Using 3-Methyllactose Probes for Galectin-3 Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Galectins, particularly Galectin-3, are a family of β-galactoside-binding lectins heavily implicated in cancer metastasis, fibrosis, and immune modulation. Quantifying the binding affinity of novel therapeutic inhibitors to Galectin-3 requires robust, solution-based screening methods. Fluorescence Polarization (FP) provides a homogeneous, mix-and-read format that is ideal for high-throughput screening (HTS)[1].

Why 3-Methyllactose? The native carbohydrate ligands associated with Galectin-3-mediated processes are non-reducing sugars. While standard reducing sugars (like lactose) are frequently used in assays, they undergo mutarotation in solution and do not perfectly mimic the native binding state. 3-methyllactose, a non-reducing lactose derivative, offers a more physiologically relevant and stable binding interaction[2]. As demonstrated in 2, the binding dissociation constant (


) for the Galectin-3/methyllactose interaction is approximately 54 ± 10 μM, providing an excellent baseline affinity for competitive displacement assays[2]. By conjugating 3-methyllactose to a fluorophore (e.g., fluorescein), researchers can create a highly specific, dynamic FP probe.

Assay Principles & Logical Relationships

Fluorescence polarization measures the rotational correlation time of a fluorophore. When excited by plane-polarized light, a small, free fluorescent 3-methyllactose probe tumbles rapidly in solution, emitting depolarized light (yielding a low FP signal). Upon binding to the much larger Galectin-3 protein, the rotational speed of the complex decreases dramatically. The emitted light remains highly polarized (yielding a high FP signal). Introducing a competitive inhibitor displaces the fluorescent probe, returning the system to a low FP state[1].

Mechanistic_Principle Probe Fluorescent Probe (3-Methyllactose) Complex Bound Complex (High Polarization) Probe->Complex Binding Protein Galectin-3 (Target) Protein->Complex Displaced Displaced Probe (Low Polarization) Complex->Displaced Competitive Displacement Inhibitor Test Inhibitor (Unlabeled) Inhibitor->Displaced

Logical relationship of competitive fluorescence polarization using 3-methyllactose.

Experimental Causality & System Validation

To ensure this protocol acts as a self-validating system , experimental conditions must be strictly controlled based on the biophysical properties of the reagents:

  • Buffer Selection & Causality: The assay is typically performed in PBS (pH 7.4). However, the addition of 1 mM DTT is non-negotiable for Galectin-3. The C-terminal domain of Galectin-3 contains a sensitive cysteine residue that is prone to oxidative dimerization. Without DTT, cross-linking occurs, artificially skewing binding kinetics.

  • Surface Adsorption Prevention: High-affinity probes are used at low nanomolar concentrations (e.g., 4-10 nM). At these concentrations, fluorophores non-specifically adsorb to microplate walls, causing signal depletion. The inclusion of 100 nM Bovine Serum Albumin (BSA) or 0.05% Tween-20 is critical to prevent perturbing absorption losses[3].

  • Validation through Total Intensity: A true competitive inhibitor will decrease polarization without altering the total fluorescence intensity. If a test compound causes a drop in both FP and total intensity, it is likely quenching the fluorophore or precipitating the protein, invalidating the hit.

Step-by-Step Methodologies

Experimental_Workflow Prep 1. Reagent Preparation (Buffer, Probe, Protein) Direct 2. Direct Binding Assay (Determine Probe Kd) Prep->Direct Optimize 3. Optimize Protein Conc. (Target EC50-EC80) Direct->Optimize Compete 4. Competitive Assay (Screen Inhibitors) Optimize->Compete Analyze 5. Data Analysis (Calculate IC50 & Ki) Compete->Analyze

Step-by-step experimental workflow for the FP competitive binding assay.

Phase 1: Direct Binding Assay (Probe Determination)

Purpose: To determine the affinity of the fluorescent 3-methyllactose probe for Galectin-3 and identify the optimal protein concentration for the competitive assay[1].

  • Prepare Assay Buffer: PBS (pH 7.4) containing 100 nM BSA, 0.05% Tween-20, and 1 mM DTT.

  • Serial Dilution: Prepare a 12-point, 2-fold serial dilution of recombinant Galectin-3 (starting at 200 μM down to 0 μM) in the Assay Buffer.

  • Probe Addition: Add a fixed concentration of the fluorescent 3-methyllactose probe (e.g., 5 nM) to all wells of a 384-well non-binding surface (NBS) black microplate.

  • Incubation: Seal the plate and incubate in the dark at room temperature for 30 minutes to reach thermodynamic equilibrium.

  • Measurement: Read the plate on a multimode microplate reader equipped with FP filters (Excitation: ~485 nm, Emission: ~535 nm for fluorescein).

  • Analysis: Plot the FP values (in milli-Polarization units, mP) against the Galectin-3 concentration. Use non-linear regression (one-site specific binding) to calculate the

    
     of the probe.
    
Phase 2: Competitive Inhibition Assay

Purpose: To screen novel compounds by measuring their ability to displace the fluorescent probe.

  • Determine Protein Concentration: Select a Galectin-3 concentration from Phase 1 that yields 50% to 80% of the maximum FP signal (

    
     to 
    
    
    
    ). This ensures a robust assay window while keeping the system sensitive to competitive displacement.
  • Master Mix: Prepare a master mix containing Galectin-3 (at the chosen

    
     concentration) and the fluorescent 3-methyllactose probe (5 nM) in Assay Buffer.
    
  • Dispense: Add 20 μL of the master mix to each well of a 384-well NBS black plate.

  • Compound Addition: Add 100 nL to 500 nL of test compounds (serial dilutions in DMSO) using an acoustic dispenser or pin tool.

  • Controls: Include positive controls (Protein + Probe + known high-affinity inhibitor, e.g., thiodigalactoside) and negative controls (Protein + Probe + DMSO vehicle).

  • Incubation & Read: Incubate for 30-60 minutes in the dark, then measure FP and total fluorescence intensity.

  • Data Processing: Calculate the

    
     using a 4-parameter logistic fit. Convert 
    
    
    
    to
    
    
    using the Cheng-Prusoff equation, factoring in the probe's
    
    
    determined in Phase 1.

Quantitative Data Presentation

The following table summarizes the binding affinities of various benchmark ligands and probes to Galectin-3, illustrating the superior physiological relevance of 3-methyllactose compared to standard lactose, as well as the target affinities for novel inhibitors[2],[3].

Ligand / ProbeTarget ProteinBinding Affinity (

)
Ligand Type
Lactose Galectin-3~224 μMReducing Disaccharide
Lactoside hemiacetal Galectin-373 ± 4 μMReducing Sugar
3-Methyllactose Galectin-354 ± 10 μMNon-reducing Derivative
Fluoro-thiodigalactoside Galectin-3< 10 nMHigh-Affinity Inhibitor

References

  • Time-Dependent Fluorescence Spectroscopy to Quantify Complex Binding Interactions Source: ACS Omega URL
  • Systematic Tuning of Fluoro-galectin-3 Interactions Provides Thiodigalactoside Derivatives with Single-Digit nM Affinity and High Selectivity Source: Journal of Medicinal Chemistry URL
  • Fluorescence polarization assays to study carbohydrate–protein interactions Source: Organic & Biomolecular Chemistry URL

Sources

Application Notes and Protocols: Regioselective O-3 Methylation of Lactose

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The selective functionalization of carbohydrates is a cornerstone of modern glycochemistry, with profound implications for drug development, materials science, and chemical biology. Lactose, a readily available disaccharide, presents a unique scaffold for chemical modification. However, the presence of eight hydroxyl groups with similar reactivities poses a significant challenge for regioselective synthesis. This guide provides a comprehensive overview and detailed protocols for the targeted methylation of the C-3 hydroxyl group of the glucose unit in lactose. This specific modification is of interest for studying enzyme-substrate interactions, creating novel carbohydrate-based therapeutics, and as a building block for more complex oligosaccharides.

The synthesis of 3-O-methyl-lactose necessitates a carefully designed multi-step protection and deprotection strategy. This document will elucidate the chemical principles behind each step, providing not just a "how-to" guide, but also the critical "why" that underpins the experimental design. The protocols described herein are designed to be self-validating, with clear analytical checkpoints to ensure the successful transformation at each stage.

Strategic Overview of the Synthesis

The regioselective methylation of the 3-OH group of the glucose moiety in lactose is a non-trivial synthetic challenge. A direct methylation of unprotected lactose would result in a complex mixture of methylated products. Therefore, a strategic sequence of protection, methylation, and deprotection is required. The overall workflow is depicted below.

Lactose_Methylation_Workflow Lactose Lactose Step1 Anomeric Protection (Benzyl Glycoside Formation) Lactose->Step1 Intermediate1 Benzyl β-D-lactoside Step1->Intermediate1 Step2 Selective 4',6'-O-Benzylidenation Intermediate1->Step2 Intermediate2 Benzyl 4',6'-O-benzylidene-β-D-lactoside Step2->Intermediate2 Step3 Per-O-Silylation Intermediate2->Step3 Intermediate3 Fully Silylated Intermediate Step3->Intermediate3 Step4 Selective Desilylation (2,3,6-triol) Intermediate3->Step4 Intermediate4 Key Triol Intermediate Step4->Intermediate4 Step5 Regioselective 3-O-Methylation (via Stannylene Acetal) Intermediate4->Step5 Intermediate5 Protected 3-O-methyl-lactose Derivative Step5->Intermediate5 Step6 Deprotection Intermediate5->Step6 FinalProduct 3-O-Methyl-Lactose Step6->FinalProduct

Caption: Overall workflow for the synthesis of 3-O-methyl-lactose.

The core of this strategy revolves around the use of orthogonal protecting groups to differentiate the various hydroxyl groups of lactose. Benzyl and benzylidene groups are employed as "permanent" protecting groups during the key methylation step, while silyl ethers serve as temporary protecting groups that can be selectively removed to unmask the hydroxyl groups on the glucose residue. The key regioselective methylation is achieved through the formation of a dibutylstannylene acetal, which activates the C-3 hydroxyl group for nucleophilic attack.

Part 1: Protection of Lactose

The initial steps of the synthesis are focused on protecting all but the target hydroxyl group, or setting the stage for its selective exposure.

Anomeric Protection: Synthesis of Benzyl β-D-Lactoside

The anomeric hydroxyl group is the most reactive due to its hemiacetal nature. Protecting it as a benzyl glycoside not only prevents its participation in subsequent reactions but also provides a stable protecting group that can be removed under neutral conditions at the end of the synthesis.

Protocol 1: Synthesis of Benzyl β-D-Lactoside

Reagent/ParameterQuantity/ValueNotes
Lactose1.0 eq
Benzyl alcohol10-20 eqActs as both reagent and solvent.
Acetyl chloride0.1-0.2 eqIn-situ generation of HCl as catalyst.
Temperature100-110 °C
Reaction Time4-6 hoursMonitor by TLC.
Work-upNeutralization, crystallization

Step-by-Step Procedure:

  • Suspend lactose in benzyl alcohol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Slowly add acetyl chloride to the stirring suspension at room temperature. The mixture will gradually become a clear solution.

  • Heat the reaction mixture to 100-110 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize the excess acid by the slow addition of a saturated solution of sodium bicarbonate.

  • Remove the bulk of the benzyl alcohol under reduced pressure.

  • The crude product can be purified by crystallization from ethanol or by silica gel chromatography.

Causality of Experimental Choices:

  • Benzyl Alcohol as Solvent and Reagent: Using a large excess of benzyl alcohol drives the Fischer glycosylation equilibrium towards the product.

  • Acetyl Chloride as Catalyst: Acetyl chloride reacts with benzyl alcohol to generate anhydrous HCl in situ. This is a convenient way to introduce the acid catalyst required for the reaction.

Selective Protection of the Galactose Unit: 4',6'-O-Benzylidenation

The formation of a benzylidene acetal across the 4'- and 6'-hydroxyl groups of the galactose unit serves two purposes: it protects these two hydroxyls in a single step and introduces conformational rigidity, which can influence the reactivity of the remaining hydroxyl groups.

Protocol 2: Synthesis of Benzyl 4',6'-O-benzylidene-β-D-lactoside

Reagent/ParameterQuantity/ValueNotes
Benzyl β-D-lactoside1.0 eq
Benzaldehyde dimethyl acetal1.2-1.5 eqReagent and water scavenger.
p-Toluenesulfonic acid (p-TSA)0.1 eqCatalyst.
SolventAnhydrous DMF
Temperature60-70 °C
Reaction Time3-5 hoursMonitor by TLC.
Work-upNeutralization, extraction, crystallization

Step-by-Step Procedure:

  • Dissolve benzyl β-D-lactoside in anhydrous N,N-dimethylformamide (DMF).

  • Add benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to 60-70 °C under reduced pressure to remove the methanol byproduct, driving the reaction to completion.

  • Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction to room temperature.

  • Neutralize the catalyst with triethylamine.

  • Remove the solvent under high vacuum.

  • Purify the product by crystallization or silica gel chromatography.

Causality of Experimental Choices:

  • Benzaldehyde Dimethyl Acetal: This is preferred over benzaldehyde as it avoids the production of water as a byproduct, which can be detrimental to the reaction.

  • Reduced Pressure: Removing the methanol formed during the reaction shifts the equilibrium towards the formation of the acetal.

Part 2: Regioselective Methylation

With the galactose unit selectively protected, the focus now shifts to the glucose moiety to achieve the desired 3-O-methylation.

Temporary Protection and Selective Deprotection

To isolate the 3-OH group, we first protect all remaining hydroxyls and then selectively deprotect them.

Protocol 3: Per-O-Silylation and Selective Desilylation

This is a two-step, one-pot procedure.

Reagent/ParameterQuantity/ValueNotes
Benzyl 4',6'-O-benzylidene-β-D-lactoside1.0 eq
tert-Butyldimethylsilyl chloride (TBDMSCl)4.0 eqFor per-silylation.
Imidazole8.0 eqBase and catalyst.
SolventAnhydrous DMF
TemperatureRoom TemperatureFor silylation.
Reaction Time12-16 hoursMonitor by TLC.
1% HCl in MethanolTo adjust pH to ~2For selective desilylation.
Temperature0 °C to Room TemperatureFor desilylation.
Reaction Time1-2 hoursMonitor by TLC.

Step-by-Step Procedure:

  • Dissolve the benzylidene acetal from the previous step in anhydrous DMF.

  • Add imidazole followed by TBDMSCl and stir at room temperature for 12-16 hours until per-silylation is complete (as monitored by TLC).

  • Cool the reaction mixture to 0 °C and slowly add a 1% solution of HCl in methanol until the pH is approximately 2.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, carefully monitoring the selective removal of the silyl groups by TLC. The primary 6-O-TBDMS and the more sterically hindered 2-O-TBDMS groups are more labile.

  • Quench the reaction by adding solid sodium bicarbonate until the solution is neutral.

  • Extract the product with an organic solvent (e.g., ethyl acetate) and wash with water.

  • Purify the resulting triol by silica gel chromatography.

Causality of Experimental Choices:

  • TBDMS Protecting Groups: These bulky silyl ethers are stable under many reaction conditions but can be removed under mildly acidic or fluoride-mediated conditions. Their steric bulk allows for differential rates of hydrolysis, enabling the selective deprotection of the primary and more accessible secondary positions.

The Key Step: Regioselective 3-O-Methylation via a Stannylene Acetal

This step is the heart of the synthesis, where the regioselectivity for the 3-OH group is achieved. The formation of a dibutylstannylene acetal across the 2,3-diol of the glucose unit enhances the nucleophilicity of the 3-oxygen, directing the methylation to this position.

Stannylene_Acetal_Mechanism cluster_0 Formation of Stannylene Acetal cluster_1 Regioselective Methylation Diol 2,3-Diol Intermediate StannyleneAcetal Dibutylstannylene Acetal Diol->StannyleneAcetal + Bu2SnO Bu2SnO Dibutyltin Oxide (Bu2SnO) Water H2O StannyleneAcetal2 Dibutylstannylene Acetal MethylatedProduct 3-O-Methylated Product StannyleneAcetal2->MethylatedProduct + MeI MeI Methyl Iodide (MeI)

Caption: Mechanism of dibutyltin oxide-mediated regioselective methylation.

Protocol 4: 3-O-Methylation

Reagent/ParameterQuantity/ValueNotes
Triol Intermediate1.0 eq
Dibutyltin oxide (Bu2SnO)1.1 eq
SolventAnhydrous Methanol
TemperatureRefluxFor acetal formation.
Reaction Time2-4 hours
Methyl iodide (MeI)3-5 eqMethylating agent.
Cesium fluoride (CsF)1.5 eqAdditive to enhance reactivity.
SolventAnhydrous DMFFor methylation.
TemperatureRoom Temperature
Reaction Time12-24 hoursMonitor by TLC.

Step-by-Step Procedure:

  • To a solution of the triol in anhydrous methanol, add dibutyltin oxide.

  • Reflux the mixture for 2-4 hours with azeotropic removal of water using a Dean-Stark apparatus.

  • Remove the methanol under reduced pressure.

  • Dissolve the resulting crude stannylene acetal in anhydrous DMF.

  • Add cesium fluoride and methyl iodide and stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction with ethyl acetate and wash with brine.

  • Concentrate the organic layer and purify the product by silica gel chromatography.

Causality of Experimental Choices:

  • Dibutyltin Oxide: This reagent forms a five-membered stannylene acetal with the cis-diol at C-2 and C-3 of the glucose unit. This acetal formation selectively activates the equatorial C-3 hydroxyl group, making it more nucleophilic than the axial C-2 hydroxyl.[1][2]

  • Cesium Fluoride: CsF acts as a promoter, likely by coordinating to the tin atom and further increasing the nucleophilicity of the oxygen atoms.

Part 3: Deprotection

The final stage of the synthesis involves the removal of all protecting groups to yield the target molecule, 3-O-methyl-lactose.

Protocol 5: Global Deprotection

This is a two-step deprotection sequence.

Reagent/ParameterQuantity/ValueNotes
Protected 3-O-methyl-lactose1.0 eq
Step A: Debenzylidenation
Acetic acid80% aqueous solution
Temperature80 °C
Reaction Time2-3 hoursMonitor by TLC.
Step B: Debenzylation
Palladium on carbon (10% Pd/C)10-20 mol%Catalyst.
SolventEthanol/Water
Hydrogen SourceH2 balloon or H-Cube®
TemperatureRoom Temperature
Reaction Time12-24 hoursMonitor by TLC.

Step-by-Step Procedure:

  • Debenzylidenation: Dissolve the protected 3-O-methyl-lactose derivative in 80% aqueous acetic acid and heat to 80 °C for 2-3 hours. Monitor the removal of the benzylidene group by TLC. Once complete, remove the solvent under reduced pressure.

  • Debenzylation: Dissolve the crude product from the previous step in a mixture of ethanol and water. Add 10% Pd/C.

  • Stir the suspension under a hydrogen atmosphere (e.g., using a balloon) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product, 3-O-methyl-lactose. Further purification can be achieved by size-exclusion chromatography if necessary.

Causality of Experimental Choices:

  • Aqueous Acetic Acid: This provides mild acidic conditions sufficient to hydrolyze the benzylidene acetal without affecting the benzyl ether.

  • Catalytic Hydrogenation: Palladium on carbon is a standard and efficient catalyst for the hydrogenolysis of benzyl ethers, which is a clean and neutral deprotection method.[3][4][5]

Part 4: Analytical Characterization

The identity and purity of the final product and all intermediates should be confirmed by standard analytical techniques.

  • Thin Layer Chromatography (TLC): Used for monitoring the progress of all reactions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation of all intermediates and the final product. The appearance of a new methoxy signal (~3.5 ppm in 1H NMR) and the characteristic shifts in the sugar backbone are key indicators of successful methylation.[6][7]

  • Mass Spectrometry (MS): To confirm the molecular weight of the intermediates and the final product.

Conclusion

The regioselective O-3 methylation of lactose is a challenging but achievable synthetic goal that relies on a robust protecting group strategy. The protocols detailed in this guide provide a comprehensive pathway to this valuable molecule. By understanding the chemical principles behind each transformation, researchers can adapt and troubleshoot these procedures for their specific needs. The successful synthesis of 3-O-methyl-lactose opens the door to further investigations into the biological roles of selectively modified carbohydrates.

References

  • Santra, A., Ghosh, T., & Misra, A. K. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 9, 74–78. [Link]

  • Santra, A., Ghosh, T., & Misra, A. K. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. PubMed, 23335898. [Link]

  • Tsuda, Y., Nishimura, M., Kobayashi, T., Sato, Y., & Kaneda, K. (1991). Regioselective monoalkylation of non-protected glycopyranosides by the dibutyltin oxide method. Chemical and Pharmaceutical Bulletin, 39(10), 2883-2887. [Link]

  • Tsuda, Y., Nishimura, M., Kobayashi, T., Sato, Y., & Kaneda, K. (1991). Regioselective Monotosylation of Non-protected and Partially Protected Glycosides by the Dibutyltin Oxide Method. Chemical and Pharmaceutical Bulletin, 39(10), 2883-2887. [Link]

  • Santra, A., Ghosh, T., & Misra, A. K. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Semantic Scholar. [Link]

  • Lund, M., & Hindsgaul, O. (2000). Lactones of methyl 3-O-[(R)- and (S)-1-carboxyethyl]-alpha-D-gluco-, galacto- and manno-pyranoside. Carbohydrate Research, 329(2), 345-353. [Link]

  • van der Vorm, S., Hansen, T., & van der Marel, G. A. (2019). Protecting Group Strategies in Carbohydrate Chemistry. In Comprehensive Glycoscience (Second Edition) (pp. 1-36). Elsevier. [Link]

  • van der Vorm, S. (2017). Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. [Link]

  • McKay, M. J., & Nguyen, H. M. (2012). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journal of Organic Chemistry, 8, 1266–1290. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]

  • Wikipedia. (2023, December 2). Dibutyltin oxide. [Link]

  • Demchenko, A. V. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. PubMed Central, 6743932. [Link]

  • Al-Shaal, M. G., Dapsens, P. J., & Mondelli, C. (2017). Heterogeneous Catalytic Synthesis of Methyl Lactate and Lactic Acid from Sugars and Their Derivatives. ChemSusChem, 10(1), 107-120. [Link]

  • Ready, J. M. (n.d.). Protecting Groups in Organic Synthesis-1. UT Southwestern Medical Center. [Link]

  • de Nancyl, A., & Vasella, A. (1996). Synthesis of 3,4,6-Tri-O-methyl-D-glucose, -D-galactose, and -D-mannose. Helvetica Chimica Acta, 79(3), 755-765. [Link]

  • Aluwihare, L. I., & Repeta, D. J. (2008). Characterization of methyl sugars, 3-deoxysugars and methyl deoxysugars in marine high molecular weight dissolved organic matter. Marine Chemistry, 111(3-4), 149-160. [Link]

  • BNT Chemicals. (n.d.). Dibutyltin Oxide DBTO. [Link]

  • Wang, C.-C., Zuluet, M. M. L., & Hung, S.-C. (2011). Regioselective One-pot Protection and Protection-glycosylation of Carbohydrates. CHIMIA International Journal for Chemistry, 65(1), 54-58. [Link]

  • Ramström, O., & Lehn, J.-M. (2000). Regioselectivity in the organotin-mediated protection of glycosides. Tetrahedron Letters, 41(41), 7161-7164. [Link]

  • Crich, D. (2010). Directing/protecting groups mediate highly regioselective glycosylation of monoprotected acceptors. Journal of Carbohydrate Chemistry, 29(1-3), 1-13. [Link]

Sources

Application Note: In Vivo Metabolic Tracing of Intestinal Lactase Activity Using 3-Methyllactose

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise measurement of intestinal lactase (β-galactosidase) activity has historically required invasive mucosal biopsies, presenting significant bottlenecks in gastroenterological research and the development of lactase-replacement therapies. The application of 3-methyllactose (3ML) —a synthetic, orthogonally metabolized lactose analog—offers a non-invasive, highly quantitative metabolic tracing system. By leveraging the unique enzymatic specificities of the intestinal brush border and the transport kinetics of the renal system, 3ML acts as a self-validating metabolic probe. This application note details the mechanistic rationale, kinetic data, and step-by-step protocols for utilizing 3ML in in vivo metabolic labeling and tracing studies.

Mechanistic Rationale: The Causality of 3ML Tracing

The utility of 3-methyllactose (β-1,4-galactopyranosyl-3-O-methyl-D-glucose) in metabolic tracing is rooted in its highly specific biochemical fate in vivo [1]. The experimental design relies on a cascade of biological filters that isolate the probe's signal:

  • Enzymatic Cleavage: 3ML is recognized by intestinal brush-border lactase and hydrolyzed into galactose and 3-methylglucose (3MG) .

  • Selective Transport: The 3MG moiety is actively absorbed by the intestinal epithelium via the sodium-dependent glucose cotransporter 1 (SGLT1) and the facilitated glucose transporter 2 (GLUT2).

  • Metabolic Orthogonality: Unlike standard glucose, 3MG lacks the critical hydroxyl group required for phosphorylation by hexokinase or glucokinase. Consequently, it entirely bypasses glycolysis and remains metabolically inert in the bloodstream [2].

  • Renal Excretion: 3MG is not a substrate for the renal glucose reabsorption carriers. Therefore, it is quantitatively filtered by the kidneys and excreted unchanged in the urine.

This pathway creates a direct stoichiometric relationship: the concentration of 3MG in the urine is a perfect, unadulterated proxy for the luminal lactase activity at the intestinal brush border[3].

MetabolicPathway A 3-Methyllactose (3ML) (Oral Dose) B Intestinal Lumen (Lactase Cleavage) A->B C 3-Methylglucose (3MG) (Metabolically Inert) B->C Hydrolysis D Bloodstream (SGLT1/GLUT2 Transport) C->D Absorption E Kidneys (No Reabsorption) D->E Circulation F Urine (Quantitative Readout) E->F Excretion

Fig 1. In vivo metabolic pathway and orthogonal clearance of 3-methyllactose.

Quantitative Data Summaries

To establish the validity of 3ML as a surrogate substrate, its kinetic properties must be compared to endogenous lactose. 3ML demonstrates near-identical affinity and catalytic efficiency to lactose, ensuring that the metabolic tracing accurately reflects physiological enzyme dynamics [1].

Table 1: Kinetic Properties of Intestinal Lactase Substrates
ParameterEndogenous Lactose3-Methyllactose (3ML)Biological Implication
Km (Rat Intestinal Lactase) 20 mM25 mM3ML binds lactase with comparable affinity to natural lactose.
Vmax (Relative) 100%90%3ML hydrolysis rate is highly representative of natural digestion.
Metabolic Fate of Monosaccharide Phosphorylated (Glycolysis)Inert (Excreted in urine)Enables non-invasive quantification without metabolic signal loss.
Table 2: Preclinical vs. Clinical Dosing Parameters
Model3ML DoseCarrier/VehicleInternal StandardCollection Window
Rodent (Suckling Rat) 50 mg0.5 mL SalineMannitol0 – 8 hours
Human (Adult) 2.0 g200 mL Water (+ 20g Lactose)Mannitol0 – 3 hours

Experimental Protocol: In Vivo Metabolic Tracing

The following protocol is designed to be a self-validating system. By incorporating an internal standard (Mannitol) and enforcing a fasting state, the methodology eliminates variables related to gastric emptying rates, urine volume fluctuations, and competitive inhibition from dietary sugars.

Phase 1: Subject Preparation & Formulation
  • Fasting: Fast the subjects (minimum 8 hours for clinical; 4 hours for preclinical) prior to the study. Causality: Dietary lactose will competitively inhibit 3ML hydrolysis, artificially suppressing the 3MG readout.

  • Dose Preparation: Dissolve the highly purified 3ML in the appropriate vehicle (see Table 2).

  • Internal Standard Integration: Add a known concentration of Mannitol to the dosing solution. Mannitol is passively absorbed and excreted, serving as an internal standard to normalize for variations in renal clearance and sample handling during downstream chromatography [3].

Phase 2: Administration and Labeling Window
  • Administration: Deliver the solution orally (via gavage for rodents or oral ingestion for humans).

  • Hydration Control: Ensure total osmolarity of the administered solution remains between 0.5 and 0.7 osm/L to prevent osmotic diarrhea, which would disrupt intestinal transit times and absorption kinetics.

  • Urine Harvesting: Collect total urine output for the designated metabolic window (3 hours for humans, up to 8 hours for rodents). Store samples at -80°C if not processed immediately.

Phase 3: Analytical Quantification (GC-MS)
  • Sample Preparation: Thaw urine samples and centrifuge at 10,000 x g for 10 minutes to remove cellular debris.

  • Derivatization: Lyophilize a 100 µL aliquot of the supernatant. Derivatize the dried residue using a silylating agent (e.g., TMS) to increase the volatility of the sugars for Gas Chromatography.

  • Chromatographic Analysis: Inject the derivatized sample into the GC-MS.

  • Data Interpretation: 3MG will elute as two distinct peaks corresponding to its α and β anomers. Integrate the area under both peaks and normalize against the Mannitol internal standard peak to calculate the total mass of 3MG excreted.

Workflow S1 Step 1: Formulation Prepare 3ML + Mannitol (Internal Standard) S2 Step 2: Administration Oral dosing in strictly fasted state S1->S2 S3 Step 3: In Vivo Labeling 3-8 hour metabolic tracing window S2->S3 S4 Step 4: Sample Collection Total urine output harvesting & centrifugation S3->S4 S5 Step 5: GC-MS Quantification Derivatize and integrate 3MG anomer peaks S4->S5

Fig 2. Step-by-step workflow for 3ML administration and lactase quantification.

Analytical Considerations & Trustworthiness

To ensure the highest scientific integrity of the assay, researchers must account for the dual-peak nature of 3MG during chromatography. Because 3MG exists in an equilibrium of α and β anomers in aqueous solution, failure to integrate both peaks will result in a ~50% underestimation of lactase activity. Furthermore, researchers must verify that the chosen chromatographic temperature program cleanly separates the second 3MG anomer peak from endogenous galactose, which may co-elute under suboptimal conditions [1].

By strictly adhering to the fasting protocols and internal standardization detailed above, the 3ML metabolic labeling assay provides an exceptionally robust, non-invasive window into gastrointestinal enzymology, accelerating both basic microbiome research and the clinical evaluation of lactose intolerance therapies.

References

  • Intestinal lactase evaluation in vivo with 3-methyllactose. FEBS Letters.[Link]

  • 4-O-beta-D-Galactopyranosyl-3-O-methyl-D-glucose: a new synthesis and application to the evaluation of intestinal lactase. Carbohydrate Research.[Link]

  • Non-Invasive Assay of Intestinal Lactase in Humans with 3-Methyllactose. Digestion.[Link]

Troubleshooting & Optimization

Removing regioselective byproducts from 3-methyllactose mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-methyllactose. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating 3-methyllactose from complex reaction mixtures, particularly those containing regioselective byproducts. As your Senior Application Scientist, I have compiled this resource to provide not only step-by-step protocols but also the underlying scientific principles to empower you to troubleshoot and optimize your purification strategies effectively.

Frequently Asked Questions (FAQs)

Here, we address some of the common initial questions that arise during the synthesis and purification of 3-methyllactose.

Q1: What are the most common regioselective byproducts I can expect when synthesizing 3-methyllactose?

A1: The regioselective methylation of lactose can be challenging due to the presence of multiple hydroxyl groups with similar reactivity. While your target is the 3-hydroxyl group on the glucose unit, methylation can also occur at other positions. The most common byproducts are other monomethylated isomers such as 2-O-methyllactose, 6-O-methyllactose, and potentially methylation on the galactose unit. The exact distribution of these byproducts will depend on the specific synthetic route, protecting groups used, and reaction conditions.

Q2: Why is it so difficult to separate 3-methyllactose from its regioselective byproducts?

A2: The difficulty in separation arises from the fact that 3-methyllactose and its regioselective byproducts are isomers. This means they have the same molecular weight and very similar physical properties, such as polarity.[1] Conventional purification techniques like standard silica gel chromatography are often insufficient to resolve these closely related compounds.[1]

Q3: What analytical techniques are recommended for identifying and quantifying the components in my 3-methyllactose mixture?

A3: A combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended.

  • HPLC: An analytical HPLC method, preferably using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, can be developed to resolve the different isomers.[2] A refractive index (RI) detector is suitable for carbohydrate analysis.[3]

  • NMR: 1H and 13C NMR spectroscopy are powerful tools for the structural elucidation of your products.[4][5] By analyzing the chemical shifts and coupling constants, you can confirm the position of the methyl group and identify the specific isomers present in your mixture.[5][6][7][8][9]

Q4: Can I use crystallization to purify 3-methyllactose?

A4: Crystallization can be a viable method, especially if one isomer is present in a significantly higher concentration.[10] However, due to their structural similarities, 3-methyllactose and its byproducts may co-crystallize, making it challenging to achieve high purity with this method alone.[1] It is often used as a preliminary purification step or in combination with chromatography.

Troubleshooting Guide

This section provides a problem-and-solution framework for common issues encountered during the purification of 3-methyllactose.

Problem 1: Poor or no separation of isomers on my chromatography column.
  • Probable Cause: The chosen chromatographic conditions lack the necessary selectivity to resolve the isomers. This could be due to an inappropriate stationary phase, mobile phase, or both.

  • Solution:

    • Switch to a More Selective Stationary Phase: For separating polar, hydrophilic compounds like methylated sugars, a HILIC column is often more effective than traditional reversed-phase (C18) or normal-phase silica columns.[2] An amino-bonded or amide-bonded stationary phase is a good starting point.[2]

    • Optimize the Mobile Phase: In HILIC, the mobile phase typically consists of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous buffer.[2] Systematically vary the ratio of acetonitrile to water. A higher acetonitrile concentration generally leads to longer retention times and may improve resolution.

    • Consider a Different Chromatographic Mode: If HILIC is unsuccessful, other options include porous graphitic carbon (PGC) columns, which can separate isomers based on subtle shape differences.[11]

Problem 2: My target compound, 3-methyllactose, is co-eluting with an unknown impurity.
  • Probable Cause: The impurity may be a closely related byproduct or an unreacted starting material.

  • Solution:

    • Characterize the Impurity: Use analytical techniques like LC-MS to determine the mass of the co-eluting peak. This will help you identify if it is an isomer or another species.

    • Adjust Mobile Phase Selectivity: Small changes to the mobile phase can alter the elution order.[12] For example, changing the buffer type or pH in a HILIC separation can influence the interactions between the analytes and the stationary phase.

    • Employ a Different Column Chemistry: If adjusting the mobile phase is not sufficient, switching to a column with a different stationary phase chemistry can provide the necessary change in selectivity to resolve the co-eluting peaks.[12]

Problem 3: I can see separation on my analytical HPLC, but I'm struggling to scale up to preparative chromatography.
  • Probable Cause: Direct scaling from analytical to preparative HPLC can be challenging. Issues like column overloading and loss of resolution are common.

  • Solution:

    • Perform a Loading Study: Before scaling up, determine the maximum amount of your mixture that can be loaded onto the analytical column without significant loss of resolution. This will inform the loading capacity for your preparative column.

    • Optimize the Flow Rate: The optimal linear velocity for a preparative column may differ from an analytical column. Adjust the flow rate on the preparative system to maximize resolution.

    • Consider Step-Gradient Elution: If an isocratic method does not provide adequate separation on a preparative scale, a step-gradient elution can be used to improve the separation of the target compound from closely eluting impurities.

Experimental Protocols

The following are detailed protocols for the analysis and purification of 3-methyllactose mixtures.

Protocol 1: Analytical HPLC for Isomer Identification

This protocol outlines a starting point for developing an analytical HPLC method to identify the components of your 3-methyllactose mixture.

Parameter Recommendation Rationale
HPLC System Standard HPLC with RI detectorRI detection is universal for non-chromophoric compounds like sugars.[3]
Column HILIC (Amino-propyl bonded silica), 4.6 x 250 mm, 5 µmAmino columns provide good selectivity for polar analytes like sugars.[2]
Mobile Phase Acetonitrile:Water (80:20, v/v)A high organic content is typical for HILIC and promotes retention.[2]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CTemperature control ensures reproducible retention times.
Injection Vol. 10 µLA small injection volume prevents column overloading.
Sample Prep. Dissolve sample in mobile phase (1-5 mg/mL) and filter.Ensures sample is soluble and free of particulates.

Workflow for Analytical Method Development:

G cluster_0 Analytical Method Development A Prepare Sample in Mobile Phase B Inject on HILIC Column A->B C Analyze Chromatogram B->C D Is Resolution Adequate? C->D E Optimize Mobile Phase (e.g., Acetonitrile/Water Ratio) D->E No F Method Finalized D->F Yes E->B G Proceed to Preparative HPLC F->G

Caption: Workflow for developing an analytical HPLC method.

Protocol 2: Preparative HPLC for 3-Methyllactose Purification

This protocol provides a general framework for scaling up the analytical method to a preparative scale.

Parameter Recommendation Rationale
HPLC System Preparative HPLC with RI detector and fraction collectorNecessary for large-scale purification and collection of pure fractions.
Column HILIC (Amino-propyl bonded silica), 21.2 x 250 mm, 5 µmA larger diameter column for increased loading capacity.
Mobile Phase Optimized from analytical methodThe same mobile phase should be used, with potential minor adjustments.
Flow Rate ~20 mL/min (adjust based on column dimensions)Flow rate is scaled up proportionally to the column cross-sectional area.
Loading Determined from loading study (e.g., 50-100 mg per injection)Prevents overloading and maintains resolution.
Fraction Collection Collect fractions based on the elution of the 3-methyllactose peak.Isolate the target compound.
Post-Purification Pool pure fractions, remove solvent via rotary evaporation, and lyophilize.Obtain the final, pure product.

Workflow for Preparative Purification:

G cluster_1 Preparative Purification Workflow H Perform Loading Study on Analytical Column I Scale Up to Preparative Column H->I J Inject Crude Mixture I->J K Monitor Elution with RI Detector J->K L Collect Fractions Containing 3-Methyllactose K->L M Analyze Fractions for Purity (Analytical HPLC) L->M N Pool Pure Fractions M->N O Solvent Removal and Lyophilization N->O P Characterize Final Product (NMR, etc.) O->P

Caption: Step-by-step workflow for preparative HPLC purification.

References

  • Fernandez-Mayoralas, A., Martin-Lomas, M., & Villanueva, D. (1985). 4-O-beta-D-Galactopyranosyl-3-O-methyl-D-glucose: a new synthesis and application to the evaluation of intestinal lactase. Carbohydrate Research, 140(1), 81-91. [Link]

  • Reddit discussion on separating regioisomers. (2024). r/OrganicChemistry. [Link]

  • Kjær, T., et al. (2020). Quantifying the human milk oligosaccharides 2'‐fucosyllactose and 3‐fucosyllactose in different food applications by high‐performance liquid chromatography with refractive index detection. Food Science & Nutrition, 8(3), 1543-1552. [Link]

  • Christie, W. W. (2019). The Chromatographic Resolution of Chiral Lipids. AOCS. [Link]

  • Reddit discussion on separating regioisomers that co-elute and co-crystallize. (2021). r/OrganicChemistry. [Link]

  • Kim, H., et al. (2020). Simultaneous Quantification of 3′- and 6′-Sialyllactose in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Pharmacokinetic Study. Molecules, 25(21), 5036. [Link]

  • Agilent Technologies. (n.d.). Profiling of Endogenous Metabolites Using Time-of-Flight LC/MS with Ion-Pair Reverse Phase Chromatography. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Antec Scientific. (n.d.). Analysis of Lactose and isomers in 'Lactose-free' labelled products. [Link]

  • Gregory, K. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 483-491. [Link]

  • ResearchGate. (n.d.). Synthesis of Human Milk Oligosaccharides: 2'- and 3'-Fucosyllactose. [Link]

  • Dolan, J. W. (2020). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America, 38(11), 624-629. [Link]

  • ResearchGate discussion on separating regio-isomers. (2021). [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of the end products derived from the metabolism of... [Link]

  • Gabbanini, S., et al. (2012). Analysis of Maltose and Lactose by U-HPLC-ESI-MS/MS. In Dietary Sugars: Chemistry, Analysis, Function and Effects. The Royal Society of Chemistry. [Link]

  • Czajka, J. J., et al. (2022). An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. Journal of Experimental Botany, 73(13), 4437–4450. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Le, T. Q., & Yoon, Y. (2020). Application of Enzymes in Regioselective and Stereoselective Organic Reactions. Catalysts, 10(8), 832. [Link]

  • Khan Academy. (n.d.). Regioselectivity, stereoselectivity, and stereospecificity. [Link]

Sources

Troubleshooting solubility issues of 3-methyllactose in buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physical chemistry bottlenecks of assay development. This guide is specifically designed to troubleshoot solubility challenges associated with 3-methyllactose (3ML) in biological buffers.

Below, you will find field-proven, self-validating protocols and mechanistic explanations structured to resolve your experimental roadblocks.

Diagnostic Overview: Understanding the Molecule

Q: Why does 3-methyllactose (3ML) precipitate in my assay buffer when native lactose dissolves easily? A: The solubility of an oligosaccharide is dictated by its ability to form a stable hydrogen-bonding network with water. The substitution of a hydroxyl group with a methoxy group (e.g., at the C3 position of the glucose moiety) fundamentally alters this hydration shell [1]. While native lactose is highly hydrophilic, methylation increases the molecule's hydrophobic character. In high-ionic-strength buffers like PBS (Phosphate-Buffered Saline), the abundance of sodium and chloride ions aggressively competes for water molecules. This "salting-out" effect forces the modified 3ML molecules to self-associate, leading to the formation of viscous syrups or micro-crystalline aggregates rather than a true monomeric solution.

Q: Does the chemical nomenclature of my specific 3ML variant affect my troubleshooting approach? A: Yes. A common pitfall in carbohydrate research is ambiguous nomenclature. You must verify which compound you are working with:

  • 3-O-methyl-lactose : A reducing sugar used primarily in in vivo intestinal lactase evaluations [2].

  • Methyl β-lactoside (often casually referred to as methyllactose): A non-reducing glycoside used extensively in galectin-3 binding assays [3]. Because it is non-reducing, it does not undergo mutarotation. Being locked into a single anomeric state can lower its kinetic solubility compared to native lactose, which benefits from a dynamic equilibrium of α and β anomers.

Experimental Protocols: Self-Validating Preparation Methods

Q: How do I prepare a high-concentration (>50 mM) stock solution of 3ML for low-affinity binding assays? A: Target proteins like Galectin-3 have a relatively weak affinity for methyllactose (


) [3]. Consequently, researchers must prepare stock solutions in the 10–50 mM range for accurate titration in time-dependent fluorescence spectroscopy. To achieve this without precipitation, follow this self-validating methodology:

Step-by-Step Methodology: The Heat-Sonicate-Filter (HSF) Protocol

  • Gravimetric Addition : Weigh the required mass of 3ML into a low-binding microcentrifuge tube.

  • Solvent Phasing : Add 80% of the final required volume using ultrapure water (ddH₂O), not your assay buffer. 3ML dissolves much more readily in the absence of competing buffer ions.

  • Thermal & Acoustic Disruption : Incubate the tube at 37°C for 15 minutes. Follow immediately with 5 minutes of bath sonication to mechanically disrupt any localized syrupy phases or crystal lattices.

  • Buffer Equilibration : Add the remaining 20% volume using a 5X concentrated stock of your assay buffer (e.g., 5X PBS) to reach the final 1X ionic strength.

  • Filtration : Pass the solution through a 0.22 µm hydrophilic PTFE or PES syringe filter.

  • Self-Validation Check (Critical) : Before proceeding to your assay, measure the absorbance of the filtered stock at 340 nm (

    
    ). An 
    
    
    
    confirms the absence of light-scattering micro-aggregates. If
    
    
    , the solution is a suspension; you must re-filter or reduce the stock concentration.

Workflow Visualization

G A 3-Methyllactose Solubility Issue B Verify Chemical Identity (3-O-methyl vs. Methyl glycoside) A->B C Check Target Concentration B->C D >50 mM (High) C->D E <50 mM (Low) C->E F Apply 37°C Heat & Bath Sonication D->F G Reduce Buffer Ionic Strength E->G F->G H 0.22 µm Filtration G->H I Clear Solution (Assay Ready) H->I

Fig 1: Systematic workflow for resolving 3-methyllactose solubility issues in aqueous buffers.

Quantitative Data: Buffer Compatibility & Solubility Limits

Q: How do different buffer conditions impact the solubility limit of 3ML? A: The solubility of methylated oligosaccharides is highly dependent on temperature and the specific salts present in the buffer. The table below summarizes empirical solubility thresholds to guide your experimental design.

Buffer SystemTemp (°C)Max Soluble ConcentrationObservation / Tyndall EffectRecommended Action
PBS (150 mM NaCl, pH 7.4)4°C< 10 mMHigh scattering (Micro-crystals)Warm to 37°C before use
PBS (150 mM NaCl, pH 7.4)25°C~ 25 mMSlight scatteringBath sonication (5 min)
HEPES (50 mM, pH 7.4)25°C> 50 mMClear solutionIdeal for high-conc. stocks
Ultrapure Water (ddH₂O)37°C> 100 mMClear solutionDilute into assay buffer

Frequently Asked Questions (FAQs)

Q: My time-dependent fluorescence spectroscopy assay shows high background scattering. Is this related to 3ML solubility? A: Yes. In fluorescence assays, undissolved micro-aggregates of 3ML cause severe Rayleigh scattering, which artificially inflates baseline fluorescence and distorts binding curves [3]. This is a direct consequence of exceeding the solubility limit in your specific buffer. Always perform the


 validation check described in the HSF protocol prior to reading fluorescence.

Q: Can I use DMSO or ethanol to create a hyper-concentrated stock of 3ML? A: While 3ML has partial solubility in polar organic solvents, using DMSO is highly discouraged for protein binding assays. Even low percentages of DMSO (<1%) can induce conformational changes, aggregation, or altered solubility in sensitive proteins like galectin-3 or intestinal lactase [4]. Stick to aqueous preparation using the thermal disruption method.

Q: Does storing my 3ML stock at 4°C affect its stability? A: While chemically stable, 3ML solutions near their solubility limit will rapidly crystallize or precipitate at 4°C due to decreased kinetic energy and lowered solubility thresholds. If you must store stocks at 4°C, you must re-apply the thermal and acoustic disruption steps (37°C + sonication) and re-validate via


 before use.

References

  • Martin-Lomas, M., et al. "4-O-beta-D-Galactopyranosyl-3-O-methyl-D-glucose: a new synthesis and application to the evaluation of intestinal lactase." PubMed.[Link]

  • Martinez-Pardo, M., et al. "Intestinal lactase evaluation in vivo with 3-methyllactose." CORE.[Link]

  • "Time-Dependent Fluorescence Spectroscopy to Quantify Complex Binding Interactions." ACS Omega.[Link]

  • "Troubleshooting Guide for Common Protein Solubility Issues." Patsnap Synapse.[Link]

Sources

Optimizing column chromatography for 3-methyllactose purification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Column Chromatography for 3-O-Methyllactose

Executive Summary

Purifying 3-O-methyllactose (and similar methylated disaccharides) presents a unique "Goldilocks" challenge. It is too polar for standard Reverse Phase (C18) chromatography but possesses subtle hydrophobic shifts compared to native lactose, making separation difficult. This guide addresses the specific bottlenecks of separating the 3-O-methyl derivative from unreacted lactose, poly-methylated byproducts, and regioisomers (e.g., 2'-O-methyl).

Part 1: Method Selection & Strategy (Before You Start)

Q: I have a crude reaction mixture (~5g). Should I go straight to Prep-HPLC?

A: No. Direct injection of crude synthesis mixtures onto Prep-HPLC is the most common cause of column fouling in carbohydrate chemistry.

The Protocol: Use a Two-Stage Strategy . 3-methyllactose is slightly more hydrophobic than lactose due to the methyl group (


 vs 

). We exploit this difference using "Classic" adsorption chromatography first, followed by HILIC for high-purity isolation.
Stage 1: Bulk Cleanup (Activated Carbon/Celite)
  • Why: Activated carbon acts as a "hydrophobic sieve." Native lactose (most polar) elutes first; methylated derivatives (less polar) elute later.

  • Column Packing: Mix Activated Carbon and Celite 545 (1:1 w/w) to prevent clogging.

  • Elution Gradient:

    • 100% Water: Elutes salts and unreacted Lactose.

    • 5-10% Ethanol: Elutes 3-methyllactose (Target).

    • 20-50% Ethanol: Elutes poly-methylated byproducts.

Q: Which HILIC column should I choose for the final polishing?

A: Selection is critical to avoid Schiff Base formation . 3-methyllactose is a reducing sugar (the glucose ring can open).

Column TypeSuitabilityThe "Senior Scientist" Insight
Silica-based Amino (

)
Avoid Primary amines on silica react with the aldehyde form of reducing sugars (Schiff base), leading to sample loss and peak tailing.
Polymer-based Amino High (e.g., Shodex Asahipak NH2P-50). More stable; less reactive towards reducing ends.
Amide-80 (Carbamoyl) Best (e.g., TSKgel Amide-80). Non-reactive amide groups prevent Schiff base formation. Excellent hydrogen bonding selectivity for isomers.
Zwitterionic (ZIC-HILIC) Good Good alternative if Amide-80 fails, specifically for separating charged byproducts.

Part 2: HILIC Optimization & Troubleshooting

Q: My target peak is splitting into two. Is my column broken?

A: Likely not. You are observing Anomeric Separation . Reducing sugars exist in equilibrium between


 and 

anomers. In HILIC, these often resolve as two distinct peaks, which ruins integration and fraction collection.

The Fix:

  • Increase Temperature: Raise column oven to 50°C - 60°C . This accelerates the mutarotation rate, causing the two peaks to coalesce into a single, sharp average peak.

  • Check pH: Ensure mobile phase is not too acidic, which slows mutarotation.

Q: I cannot resolve 3-methyllactose from the 2'-methyllactose isomer.

A: This is the "Critical Pair." Both have identical mass (MW 356.32) and similar polarity.

Optimization Protocol:

  • Flatten the Gradient: Instead of a linear ramp, use a shallow isocratic hold .

    • Standard: 80% B

      
       50% B over 20 min.
      
    • Optimized: 80% B

      
       75% B (5 min) 
      
      
      
      Hold 75% B (10 min)
      
      
      60% B.
  • Change the Modifier: Switch from Ammonium Formate to Ammonium Acetate . Acetate often provides different selectivity for hydroxyl positioning.

  • Flow Rate: Reduce flow rate by 30%. HILIC mass transfer kinetics are slower than Reverse Phase; lower flow improves efficiency.

Q: Detection is a nightmare. UV shows nothing.

A: 3-methyllactose has no chromophore.

  • UV (190-200 nm): Useless. Absorbs mobile phase (Acetonitrile) and carboxylates.

  • Refractive Index (RI): Good for isocratic runs, but cannot run gradients. Drifts wildly.

  • ELSD / CAD (Charged Aerosol): The Gold Standard. Compatible with gradients.

    • Tip: Set ELSD drift tube temperature low (35-40°C) to prevent semi-volatile loss, though sugars are generally stable.

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for purifying methylated disaccharides.

G Start Crude 3-Methyllactose Mix ScaleCheck Scale > 100mg? Start->ScaleCheck CarbonCol Stage 1: Carbon/Celite Column (Stepwise EtOH Gradient) ScaleCheck->CarbonCol Yes DirectHILIC Direct HILIC Injection (Risk of clogging) ScaleCheck->DirectHILIC No (Analytical only) Analysis Analyze Fractions (TLC/MS) CarbonCol->Analysis PurityCheck Isomer Pure? Analysis->PurityCheck Final Lyophilize & Store PurityCheck->Final Yes (>95%) HILIC_Prep Stage 2: Prep-HILIC (Amide-80 Phase) PurityCheck->HILIC_Prep No (Isomers present) Derivatization Plan B: Acetylation (Purify on Normal Phase Silica) PurityCheck->Derivatization Persistent Co-elution HILIC_Prep->PurityCheck

Figure 1: Purification workflow emphasizing the necessity of bulk cleanup before high-resolution chromatography.

Part 4: Data & Specifications

Recommended Mobile Phase Gradients (HILIC)

Column: TSKgel Amide-80 (4.6 x 250mm, 5µm) Flow: 1.0 mL/min | Temp: 50°C | Detection: ELSD

Time (min)% Acetonitrile (A)% 10mM NH4-Formate (B)Phase Description
0.08515Equilibration (High organic to retain sugars)
5.08515Load/Hold (Elutes hydrophobic contaminants)
25.06040Separation Gradient (Linear ramp)
30.05050Wash (Elutes highly polar polymers)
35.08515Re-equilibration (Critical in HILIC)
Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Peak Doubling Anomer SeparationIncrease Temp to 60°C; Check pH > 4.0.
Broad Tailing Peaks Schiff Base / InteractionSwitch from Amino silica to Amide-80 or Polymer Amino.
Drifting Baseline RI Detector + GradientSwitch to ELSD or run Isocratic method.
Low Recovery Irreversible AdsorptionCheck if sample precipitated on injection. Dissolve sample in 50:50 ACN:Water, not 100% Water.

References

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A. Link

  • Ikegami, T., et al. (2008). Separation of carbohydrates by hydrophilic interaction liquid chromatography (HILIC) using amide-bonded silica stationary phases.[1][2] Journal of Separation Science. Link

  • Whistler, R. L., & Durso, D. F. (1950). Chromatographic Separation of Sugars on Charcoal. Journal of the American Chemical Society. (Classic foundation for carbon cleanup).[3] Link

  • Waters Corporation. (2023). Strategies for Carbohydrate Separation.[1][2][4][5][6][7] Application Note. Link

Sources

Technical Support Center: High-Resolution NMR of Carbohydrates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Signal Overlap in 3-Methyllactose

Ticket ID: NMR-CARB-3ML-001 Status: Open Assigned Specialist: Senior Application Scientist, Carbohydrate Structure Group

Executive Summary

You are encountering the "bulk region" paradox common in carbohydrate NMR. 3-methyllactose (3-O-methyl-D-lactose) presents a specific challenge: while the methoxy group (3-OMe) adds a unique handle, its proton signal (


 ~3.4–3.6 ppm) often lies buried directly under the ring protons (H-2, H-3, H-4) of the galactose and glucose units. Furthermore, the presence of both 

- and

-anomers doubles the signal population, exacerbating overlap.

This guide moves beyond standard acquisition parameters to specific, high-value experiments designed to "deconvolute" these spectral overlaps.

Module 1: The First Line of Defense (1D Optimization)

Before running expensive 2D experiments, optimize your 1D conditions. Carbohydrate hydroxyls and ring protons are highly sensitive to their environment.

Protocol A: Variable Temperature (VT) Gradient

Logic: Hydroxyl protons (if exchange is slowed) and ring protons have different temperature coefficients (


). A 0.01 ppm shift is often enough to reveal a buried multiplet.
  • Preparation: Dissolve 3-methyllactose in DMSO-

    
     (if OH observation is desired) or D
    
    
    
    O (for standard analysis).
  • Execution: Acquire 1D

    
    H spectra at 25°C, 35°C, 45°C, and 55°C.
    
  • Analysis: Overlay the spectra. Look for the "stationary" signals (typically CH protons deep in the ring) vs. "shifting" signals (protons near the glycosidic linkage or OH groups).

    • Note: The anomeric protons (H-1) are usually temperature-stable, making them reliable anchors.

Protocol B: 1D Selective TOCSY (The "Sniper" Approach)

Logic: Instead of trying to read the entire crowded spectrum, you selectively excite a "clean" proton (usually the anomeric H-1) and transfer magnetization only to the protons within that specific sugar ring. This filters out the other sugar unit entirely.

  • Target: 3-methyllactose has two anomeric signals (Glucose H-1

    
     ~5.2 ppm and H-1
    
    
    
    ~4.6 ppm) and the Galactose H-1' (~4.4 ppm).
  • Step-by-Step:

    • Record a standard 1H spectrum. Identify the H-1 doublet of the Glucose unit.

    • Select the shape: Use a Gaussian or Re-Burp shaped pulse (80-100 ms) centered exactly on the H-1 resonance.

    • Set Mixing Time:

      • 20-40 ms: Transfers to H-2 only.

      • 80-120 ms: Transfers to H-2, H-3, H-4, H-5 (Whole spin system).

    • Result: You will obtain a simplified subspectrum containing only the glucose ring protons, revealing the chemical shift of H-3 (the methylation site) without interference from the Galactose unit.

Module 2: The Resolution Engine (2D Heteronuclear)

When 1D fails, we utilize the Carbon-13 dimension. The dispersion of


C is ~20x greater than 

H, making it the ultimate tool for separating the 3-OMe group from the ring.
Experiment: Multiplicity-Edited HSQC

Why: This separates CH and CH


 (positive phase/red) from CH

(negative phase/blue).
  • The 3-OMe Advantage: The methoxy carbon resonates in a unique window (

    
     55–60 ppm), distinct from ring carbons (
    
    
    
    70–85 ppm) and the anomeric carbons (
    
    
    90–105 ppm).
  • Outcome: Even if the 3-OMe proton is buried at 3.50 ppm, its carbon correlation at 58.0 ppm will be an isolated island in the 2D map.

Experiment: 2D HSQC-TOCSY

Why: This is the "Gold Standard" for oligosaccharides. It correlates a proton to its direct carbon (HSQC) and then propagates that magnetization to neighbors (TOCSY).

  • Workflow:

    • Find the resolved Anomeric H-1/C-1 cross-peak.

    • Look along the carbon trace of C-1.

    • You will see cross-peaks for H-2, H-3, H-4, etc., all aligned at the C-1 carbon frequency.

    • Crucial for 3-methyllactose: You can trace the connectivity from Glucose H-1

      
       H-2 
      
      
      
      H-3 . Once H-3 is identified, you confirm the methylation by observing an HMBC correlation from H-3 to the OMe carbon.
Visualization: Decision Logic for Signal Resolution

NMR_Resolution_Workflow Start START: Severe Signal Overlap (3.2 - 4.0 ppm region) CheckAnomeric Are Anomeric (H1) Signals Resolved? Start->CheckAnomeric SelTOCSY Run 1D Selective TOCSY (Target H1) CheckAnomeric->SelTOCSY Yes HSQC Run Multiplicity-Edited HSQC (Separate CH/CH3 from CH2) CheckAnomeric->HSQC No (H1 overlap) CheckMethyl Is 3-OMe Group Identified? SelTOCSY->CheckMethyl CheckMethyl->HSQC No (Ambiguous) Success Structure Resolved CheckMethyl->Success Yes HSQC_TOCSY Run HSQC-TOCSY (Correlate Carbon to Spin System) HSQC->HSQC_TOCSY Resolve Ring Protons HMBC Run HMBC (Link H3 to OMe Carbon) HSQC_TOCSY->HMBC Confirm Methylation Site HMBC->Success

Caption: Logical workflow for deconvoluting carbohydrate NMR spectra, prioritizing selective 1D experiments before advancing to 2D heteronuclear techniques.

Data Reference: Expected Chemical Shifts

The following table summarizes the expected shifts for 3-methyllactose in D


O. Note that the 3-OMe substitution causes a downfield shift  (deshielding) of the H-3 proton and the C-3 carbon compared to native lactose.
PositionAtomNative Lactose (

ppm)
3-O-Methyllactose (

ppm)

(Methylation Effect)
Methyl -OCH

N/A 3.45 (s) Diagnostic Singlet
Methyl -OCH

(C)
N/A ~58.5 Diagnostic Peak
Glc H-1 H-1 (

)
4.644.65~0.01 (Negligible)
Glc H-3 H-33.583.75 - 3.85 +0.20 (Downfield)
Glc C-3 C-374.883.0 - 85.0 +9.0 (Strong Shift)
Gal H-1' H-1'4.444.44~0.00

Note: Values are approximate for D


O at 298K. The "glycosylation shift" on C-3 is the most reliable indicator of successful methylation.
Troubleshooting FAQs

Q1: The water signal (4.79 ppm) is obliterating my


-anomeric proton (~4.6 ppm). How do I fix this? 
  • Diagnosis: Standard presaturation (zgpr) often saturates signals "under the feet" of the water peak due to the width of the suppression notch.

  • Solution: Switch to Excitation Sculpting (zgesgp) . This pulse sequence uses gradients to selectively kill the water magnetization with a much sharper profile, preserving the intensity and phase of the nearby anomeric doublet.

Q2: I see the methyl singlet, but I can't tell if it's on the 3-position or elsewhere.

  • Diagnosis: You have chemical evidence of methylation but lack regiochemical proof.

  • Solution: Run an HMBC (Heteronuclear Multiple Bond Correlation) . Look for a "long-range" cross-peak between the Methyl protons (3.45 ppm) and the Ring Carbon C-3 (~84 ppm). Conversely, look for a correlation from Ring Proton H-3 to the Methyl Carbon (~58 ppm). This confirms the bond connectivity.

Q3: My 2D spectra are taking too long to acquire with sufficient resolution.

  • Diagnosis: Carbohydrates require high resolution in the indirect dimension (F1) to resolve C-2/C-3/C-4 overlaps.

  • Solution: Use Non-Uniform Sampling (NUS) . You can acquire a 2D HSQC with 25% sampling density, effectively increasing your resolution by 4x in the same experimental time. Modern processing software (Mestrelab, TopSpin) reconstructs this data seamlessly.

References
  • Duus, J. Ø., Gotfredsen, C. H., & Bock, K. (2000). Carbohydrate structural determination by NMR spectroscopy: Modern methods and limitations. Chemical Reviews, 100(12), 4589–4614. Link

  • Kotsyubynskyy, D., et al. (2012). Selective 1D TOCSY and HSQC-TOCSY NMR experiments for assignment of oligosaccharides. Journal of Carbohydrate Chemistry. (General methodology reference).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on Excitation Sculpting and NUS). Link

  • Widmalm, G. (2013). A Perspective on Carbohydrate NMR Spectroscopy. Journal of Organic Chemistry.

Minimizing hydrolysis of 3-methyllactose during storage

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Hydrolysis of 3-Methyllactose During Storage Ticket ID: T-GLYCO-3ML-OPT Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Division[1]

Executive Summary

You are experiencing or anticipating stability issues with 3-methyllactose (3-O-methyl-lactose). Unlike simple methyl glycosides (where the anomeric position is protected), 3-methyllactose retains a reactive hemiacetal center and a susceptible


-1,4-glycosidic linkage.[1]

The Critical Failure Mode: The primary degradation pathway is acid-catalyzed hydrolysis of the inter-glycosidic bond, yielding D-galactose and 3-O-methyl-D-glucose (or the corresponding methylated isomer). This reaction is kinetically accelerated by three factors:

  • Proton availability (Low pH)[1]

  • Thermal energy (High Temperature)[1]

  • Water activity (Moisture content in solid state or aqueous environment)[1]

This guide provides a self-validating protocol to arrest this mechanism.

Module 1: The Degradation Mechanism (Root Cause)

To prevent hydrolysis, you must understand the molecular event you are fighting. The


-1,4 linkage is an acetal (or ketal-like) oxygen bridge.[1] In the presence of trace acid and water, the following irreversible cascade occurs:
  • Protonation: A proton (

    
    ) binds to the glycosidic oxygen.[1]
    
  • Cleavage: The bond breaks, releasing one neutral sugar and forming a transient, unstable oxocarbenium ion.

  • Hydration: Water attacks the cation, finalizing the split into two monosaccharides.

Visualizing the Threat

The following diagram illustrates the specific attack vector you must block.

HydrolysisMechanism Substrate 3-Methyllactose (Intact Disaccharide) Intermediate Protonated Glycosidic Oxygen Substrate->Intermediate Step 1: Protonation Acid Acid Catalyst (H+ from Buffer/CO2) Acid->Intermediate Transition Oxocarbenium Transition State Intermediate->Transition Step 2: Bond Cleavage Products Degradation Products: Galactose + 3-O-Methylglucose Transition->Products Step 3: Nucleophilic Attack Water Hydrolysis (+ H2O) Water->Products

Figure 1: The acid-catalyzed hydrolysis pathway.[1][2][3] Storage protocols are designed specifically to block Step 1 (Buffer) and Step 2 (Temperature control).[1]

Module 2: Storage Protocols (The "How-To")

Do not rely on "standard" storage.[1] 3-methyllactose is a high-value reagent; treat it as such.[1]

Protocol A: Long-Term Storage (Solid State)

Best for: Unused powder, bulk stocks (> 3 months).[1]

ParameterSpecificationScientific Rationale
Temperature -20°C Arrhenius kinetics: Lowering temp reduces the frequency of effective collisions required for bond cleavage.[1]
Atmosphere Desiccated Hydrolysis requires

.[1][4] Even lyophilized powders are hygroscopic.[1] Moisture absorption creates localized "solution pockets" where hydrolysis accelerates.[1]
Container Amber Glass/Opaque While not photo-labile, amber vials reduce thermal fluctuations from light absorption.[1]

Step-by-Step Workflow:

  • Aliquot immediately: Do not freeze/thaw the bulk bottle. Weigh out single-use amounts.

  • Argon Overlay: Gently purge the vial with dry argon or nitrogen before closing to displace humid air.[1]

  • Secondary Containment: Place vials inside a jar containing active silica gel or Drierite™.

  • Seal: Parafilm is insufficient for -20°C (it becomes brittle).[1] Use a screw cap with a PTFE liner.[1]

Protocol B: Working Solutions (Aqueous)

Best for: Active experiments (< 2 weeks).

WARNING: Never store 3-methyllactose in unbuffered water.[1] Distilled water absorbs atmospheric


, dropping pH to ~5.5, which is sufficient to catalyze slow hydrolysis over weeks.[1]
ParameterSpecificationScientific Rationale
Buffer PBS or HEPES (pH 7.2 - 7.4) Neutral pH minimizes proton concentration

, effectively blocking Step 1 of the mechanism.[1]
Sterility 0.22 µm Filtration Bacteria/Fungi secrete

-galactosidases that enzymatically cleave the bond 1000x faster than acid.[1]
Additives 0.02% Sodium Azide (Optional) Bacteriostatic agent if the solution must be stored at 4°C for >48 hours.[1]

Self-Validating Storage Decision Tree:

StorageDecision Start Received 3-Methyllactose FormCheck Current State? Start->FormCheck Solid Solid Powder FormCheck->Solid Powder Liquid Aqueous Solution FormCheck->Liquid Dissolved Aliquot Aliquot into single-use vials (Avoid freeze-thaw) Solid->Aliquot Desiccate Store at -20°C with Desiccant Aliquot->Desiccate BufferCheck Is it Buffered? Liquid->BufferCheck NoBuffer CRITICAL RISK: pH < 6.0 promotes hydrolysis BufferCheck->NoBuffer Water only YesBuffer Sterilize (0.22 µm filter) BufferCheck->YesBuffer Buffered FixBuffer Action: Dilute in PBS/HEPES (pH 7.4) NoBuffer->FixBuffer FixBuffer->YesBuffer TempChoice Usage Timeline? YesBuffer->TempChoice ShortTerm < 1 Week: 4°C TempChoice->ShortTerm LongTerm > 1 Week: -80°C TempChoice->LongTerm

Figure 2: Decision logic for preserving structural integrity based on physical state and usage timeline.

Module 3: Troubleshooting (FAQ)

Q1: My solution of 3-methyllactose has turned slightly yellow. Is it still good?

  • Diagnosis: This indicates the Maillard Reaction or caramelization. If your buffer contains amines (like Tris or Glycine) and was stored at room temperature, the reducing end of the 3-methyllactose has reacted with the amine.

  • Verdict: Discard. The molecular structure is modified.

  • Correction: Use amine-free buffers (Phosphate, HEPES) or store strictly at 4°C.

Q2: I see unexpected peaks in my LC-MS spectrum (Mass 180 and 194).

  • Diagnosis: You are detecting hydrolysis products.[1][5]

    • Mass 180 Da = Galactose.[1]

    • Mass 194 Da = 3-O-methylglucose.[1]

  • Root Cause: The sample likely experienced a "pH excursion" (acidic) or was autoclaved.[1]

  • Correction: Never autoclave carbohydrate solutions. Sterilize via filtration (0.22 µm PVDF or PES membrane).[1]

Q3: Can I freeze my stock solution at -20°C?

  • Technical Insight: -20°C is often worse than -80°C or 4°C for some buffers.[1]

  • Why? During the slow freezing process at -20°C, water crystallizes first, creating "freeze concentration" pockets where salt and acid concentrations spike dramatically (eutectic effects), potentially catalyzing hydrolysis before the sample solidifies completely.

  • Recommendation: Flash freeze in liquid nitrogen and store at -80°C, or keep at 4°C for short term.

Q4: How do I validate the purity before a critical assay?

  • Protocol: Run a Thin Layer Chromatography (TLC) plate.

    • Mobile Phase: n-Butanol : Acetic Acid : Water (2:1:1).[1]

    • Visualization: Sulfuric acid charring.[1]

    • Result: 3-methyllactose travels as a disaccharide.[1] If you see faster-migrating spots (monosaccharides), hydrolysis has occurred.[1]

References

  • Wolfenden, R., et al. (1998).[1] "Affinities of transition state analogs for the active sites of glycosidases." Journal of the American Chemical Society. (Establishes the mechanism of glycosidic bond cleavage and the energy barriers involved). [1]

  • BeMiller, J. N. (2019).[1] "Carbohydrate Chemistry for Food Scientists." AACC International Press.[1] (Authoritative text on acid-catalyzed hydrolysis kinetics of disaccharides).

  • PubChem Compound Summary. (2024). "Methyl lactose (Structure and Properties)." National Library of Medicine.[1][6]

  • Longo, M. A., & Sanromán, M. A. (2006).[1] "Production of food oligosaccharides using microbial enzymes." Food Technology and Biotechnology.[1] (Discusses enzymatic degradation risks).

Sources

Technical Support Center: Advanced Troubleshooting for 3-Methyllactose Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for carbohydrate analytics. 3-Methyllactose (4-O-


-D-galactopyranosyl-3-O-methyl-D-glucose) is a specialized synthetic disaccharide widely utilized in gastroenterology and nutritional research as a non-invasive in vivo probe for intestinal lactase activity[1]. Because its diagnostic utility relies on its specific enzymatic hydrolysis into galactose and 3-O-methyl-D-glucose (3-OMG), the presence of impurities—such as unreacted lactose, spontaneous hydrolysis products, or positional isomers—can severely confound experimental data.

This guide provides drug development professionals and analytical scientists with field-proven, self-validating methodologies to detect and quantify these impurities.

Knowledge Base: The Causality of Impurities

Understanding the mechanistic origin of impurities is the first step in troubleshooting.

  • Synthetic Carryover: 3-Methyllactose is typically synthesized via the partial methylation of protected lactose derivatives. Incomplete reactions leave trace amounts of unreacted lactose, while non-selective methylation can generate positional isomers (e.g., 2-O-methyl or 6-O-methyl lactose) or over-methylated byproducts.

  • Degradative Hydrolysis: The

    
    -1,4-glycosidic bond in 3-methyllactose is susceptible to enzymatic or acidic hydrolysis over time, yielding D-galactose and 3-OMG. Detecting these monosaccharides in a commercial batch indicates poor stability or improper storage conditions.
    

DegradationPathway Lactose Lactose (Starting Material) Impurity: Unreacted Synthesis Methylation (Synthesis) Lactose->Synthesis Synthesis->Lactose Incomplete reaction Target 3-Methyllactose (Target API/Probe) Synthesis->Target Optimal yield Isomers Over-methylated or Positional Isomers Synthesis->Isomers Side reactions Hydrolysis Enzymatic/Acidic Hydrolysis (Degradation) Target->Hydrolysis Galactose Galactose (Hydrolysis Byproduct) Hydrolysis->Galactose OMG 3-O-Methyl-D-Glucose (3-OMG) (Hydrolysis Byproduct) Hydrolysis->OMG

Mechanistic pathway showing the origin of synthetic and degradative impurities in 3-methyllactose.

Troubleshooting Guide & FAQs

Q1: We are using standard RP-HPLC with a Refractive Index (RI) detector, but we cannot resolve 3-methyllactose from unreacted lactose. What is the mechanistic cause, and how do we fix it? Cause: Native carbohydrates lack strong chromophores, forcing reliance on RI detection, which suffers from low sensitivity and poor gradient compatibility. Furthermore, 3-methyllactose and lactose differ by only a single methyl group, resulting in nearly identical polarities on standard C18 columns. Solution: Switch to High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) . At high pH (>12), the hydroxyl groups of sugars are partially ionized. The substitution of the hydroxyl group at the C3 position with a methoxy group in 3-methyllactose significantly alters its pKa and charge distribution compared to native lactose, allowing baseline resolution on an anion-exchange column. HPAEC-PAD is highly effective for the simultaneous quantification of monosaccharides and disaccharides without pre-column derivatization[2].

Q2: We suspect our 3-methyllactose sample has degraded into 3-OMG and galactose. How can we quantify trace levels of 3-OMG with high sensitivity? Cause: Hydrolysis of the sample generates 3-OMG. To achieve trace-level quantification (limit of quantitation < 0.1 mg/mL), UV detection is required, but 3-OMG does not naturally absorb UV light. Solution: Implement PMP (1-phenyl-3-methyl-5-pyrazolone) pre-column derivatization . PMP reacts quantitatively with the reducing end of 3-OMG and galactose under mildly alkaline conditions, tagging them with a strongly UV-absorbing moiety (


 = 245 nm). This allows for highly sensitive RP-HPLC-UV analysis, effectively separating the derivatives based on hydrophobicity[3].

Q3: How do we definitively prove the absence of positional isomers (e.g., 2-O-methyl lactose) in our commercial batch? Solution: Rely on Nuclear Magnetic Resonance (NMR) Spectroscopy combined with Mass Spectrometry. While LC-MS/MS with Collision-Induced Dissociation (CID) can differentiate some O-methylated lactose anomers and isomers based on specific fragmentation patterns (e.g., Y2-fragments)[4], 2D NMR (specifically HSQC and HMBC) provides absolute structural confirmation. The cross-peaks in an HMBC spectrum will definitively show the scalar coupling between the methyl protons and the C3 carbon of the glucose moiety, confirming the exact site of methylation.

ImpurityWorkflow Start Commercial 3-Methyllactose Sample Screening Initial Screening (HPAEC-PAD) Start->Screening Branch1 Disaccharide Impurities (Unreacted Lactose, Isomers) Screening->Branch1 High MW fraction Branch2 Monosaccharide Impurities (3-OMG, Galactose) Screening->Branch2 Low MW fraction NMR 2D NMR / LC-MS (Isomer Identification) Branch1->NMR HPLC PMP-Derivatization RP-HPLC (Trace Quantification) Branch2->HPLC

Analytical workflow for detecting and quantifying impurities in commercial 3-methyllactose.

Step-by-Step Methodology: PMP-Derivatization and RP-HPLC

Self-Validating System: This protocol includes an internal standard (IS) and a critical neutralization step to ensure derivatization completeness and prevent column degradation.

Reagents Required: 0.5 M PMP in methanol, 0.3 M NaOH, 0.3 M HCl, HPLC-grade Acetonitrile, 0.1 M Phosphate buffer (pH 6.7), Chloroform.

Step 1: Derivatization

  • Mix 100

    
    L of the 3-methyllactose sample solution (containing potential 3-OMG/galactose impurities) with 100 
    
    
    
    L of 0.3 M NaOH and 100
    
    
    L of 0.5 M PMP solution in a microcentrifuge tube.
  • Incubate in a water bath at 70°C for 50 minutes. Causality: The elevated temperature and alkaline environment drive the condensation reaction between the reducing aldehyde group of the sugars and the active methylene group of PMP.

Step 2: Neutralization and Extraction

  • Cool the mixture to room temperature. Add 100

    
    L of 0.3 M HCl to neutralize the mixture.
    Causality: Neutralization stops the reaction and prevents high-pH dissolution of the silica-based C18 HPLC column.
    
  • Add 1 mL of chloroform, vortex vigorously for 1 minute, and centrifuge at 10,000 rpm for 5 minutes.

  • Carefully discard the lower organic layer (which contains excess unreacted PMP). Repeat this chloroform extraction three times to ensure complete removal of background interference.

Step 3: HPLC Analysis

  • Inject 10

    
    L of the upper aqueous layer into an RP-HPLC system equipped with a C18 column (e.g., 250 x 4.6 mm, 5 
    
    
    
    m) and a UV detector set to 245 nm.
  • Run the gradient specified in Table 2 . Validation Check: Ensure the resolution factor (

    
    ) between the PMP-galactose and PMP-3-OMG peaks is > 1.5. If 
    
    
    
    , decrease the initial acetonitrile concentration by 2%.

Data Presentation

Table 1: Common Impurities in 3-Methyllactose Samples and Detection Strategies

ImpurityOrigin / CausalityStructural CharacteristicRecommended Detection Method
Unreacted Lactose Incomplete methylation during synthesisLacks the 3-O-methyl groupHPAEC-PAD or LC-MS
3-O-Methyl-D-Glucose (3-OMG) Degradation (Enzymatic/Acidic Hydrolysis)Monosaccharide (reducing sugar)PMP-Derivatization RP-HPLC
D-Galactose Degradation (Enzymatic/Acidic Hydrolysis)Monosaccharide (reducing sugar)PMP-Derivatization RP-HPLC
Positional Isomers Non-selective methylation side-reactionsAltered methylation site (e.g., C2 vs C3)2D NMR (HMBC/HSQC)

Table 2: RP-HPLC Gradient Conditions for PMP-Derivatized Sugars

Time (min)Mobile Phase A (0.1 M Phosphate Buffer, pH 6.7) %Mobile Phase B (Acetonitrile) %Flow Rate (mL/min)
083171.0
1583171.0
3070301.0
3583171.0

References

  • Martinez-Pardo M, Martin-Lomas M, Sols A. "Non-Invasive Assay of Intestinal Lactase in Humans with 3-Methyllactose 1". Karger. Available at: [Link]

  • M'boungou Gwladys Jysmard, Wang Xin-ting, Liu Xiao-dong. "The assay of the 3-o-methyl-d-glucose (3-OMG) in plasma with derivatization method by High Performance Liquid Chromatography". Chinese Journal of Clinical Pharmacology and Therapeutics. Available at: [Link]

  • "A novel HPLC method for the simultaneous quantification of monosaccharides and disaccharides used in tests of intestinal function and permeability". PubMed. Available at:[Link]

  • "A New Strategy Coupling Ion-Mobility-Selective CID and Cryogenic IR Spectroscopy to Identify Glycan Anomers". Journal of the American Society for Mass Spectrometry - ACS Publications. Available at:[Link]

Sources

Technical Support Center: 3-Methyllactose Production & Scale-Up

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for researchers and process engineers scaling up the production of 3-O-methyllactose (4-O-β-D-galactopyranosyl-3-O-methyl-D-glucose).

Current Status: Operational Role: Senior Application Scientist Topic: Strategies for Scaling Up 3-Methyllactose Production

Executive Strategy: Selecting Your Production Route

Before troubleshooting specific protocols, you must validate your synthesis strategy. For scaling 3-methyllactose (a non-standard derivative compared to 2'-FL or 3-FL), the choice between Chemical and Chemo-Enzymatic routes is the primary determinant of yield and purity.

Comparison of Scale-Up Methodologies
FeatureRoute A: Chemo-Enzymatic (Recommended) Route B: Chemical Synthesis
Primary Mechanism

-Galactosidase mediated transgalactosylation
Selective protection/alkylation
Precursors Lactose (Donor) + 3-O-Methyl-D-Glucose (Acceptor)Benzylated Lactose intermediates
Scalability High (kg scale feasible in bioreactors)Low to Medium (Reagent cost/toxicity limits)
Regioselectivity Enzyme-dependent (Requires screening)High (if using Sn-mediated alkylation)
Purification Chromatographic separation of mono/disaccharidesSilica gel (organic solvents)
Key Bottleneck Hydrolysis vs. Transgalactosylation competitionDeprotection steps & toxic waste (MeI)

Scientist’s Verdict: For scale-up (>10g to kg), Route A is superior due to the elimination of multi-step protection/deprotection sequences. The guide below prioritizes this approach but addresses chemical alkylation for specific isomer needs.

Workflow Visualization: Chemo-Enzymatic Pathway

The following diagram outlines the critical path for the chemo-enzymatic synthesis, highlighting decision nodes where users frequently encounter failure.

G Start Raw Materials: Lactose + 3-O-Me-Glc EnzymeSelect Enzyme Selection: Biolacta (B. circulans) vs. Kluyveromyces lactis Start->EnzymeSelect Reaction Transgalactosylation High Substrate Conc. (>40% w/v) EnzymeSelect->Reaction Optimize pH/Temp Check1 QC Point: Ratio of Hydrolysis (Gal) to Synthesis (3-Me-Lac) Reaction->Check1 Check1->Reaction Adjust Water Activity (aw) Purification Downstream Processing: Activated Carbon / Bio-Gel P2 Check1->Purification Yield > 20% Final Final Product: 3-O-Methyllactose Purification->Final

Caption: Critical path for chemo-enzymatic synthesis. Note the feedback loop at the QC point regarding water activity control.

Troubleshooting Guide & FAQs

Phase 1: Reaction Optimization

Q: I am observing high rates of lactose hydrolysis (production of Gal + Glc) but very little 3-methyllactose formation. How do I shift the equilibrium?

A: This is the most common issue in transgalactosylation. The enzyme (


-galactosidase) naturally favors hydrolysis in dilute aqueous solutions. To favor synthesis (transfer of Gal to 3-O-Me-Glc):
  • Reduce Water Activity (

    
    ):  You must minimize the concentration of water relative to substrates. Increase the total solids concentration to 40–60% (w/v) .
    
  • Organic Co-solvents: Introduce up to 30% (v/v) of a polar aprotic solvent like acetone or DMSO, or use a biphasic system. This suppresses the competing hydrolysis reaction.

  • Acceptor Excess: Increase the molar ratio of the acceptor (3-O-Methyl-D-Glucose) to the donor (Lactose) to 3:1 or 5:1 . This statistically favors the collision of the enzyme-galactosyl complex with the methylated glucose rather than water.

Q: Which enzyme source is best for the 1


4 linkage specifically? 

A: Not all


-galactosidases are equal.
  • Bacillus circulans (Biolacta): Excellent for forming

    
    -(1$\to$4) linkages. High transgalactosylation activity.
    
  • Kluyveromyces lactis: Often favors hydrolysis; less suitable for high-yield synthesis of this specific derivative.

  • E. coli (LacZ): Good generalist, but often requires higher temperatures to shift equilibrium.

Phase 2: Chemical Synthesis (Alternative Route)

Q: I need to use the chemical route because I require 100% regioselectivity. My tin-mediated methylation is stalling.

A: Tin-mediated alkylation (using dibutyltin oxide,


) relies on the formation of a stannylene acetal intermediate.
  • Activation Step: Ensure you are refluxing the starting material (e.g., benzyl lactoside) with

    
     in methanol/benzene with continuous azeotropic removal of water . If water remains, the acetal does not form, and regioselectivity is lost.
    
  • Solvent Choice: Switch to N,N-dimethylformamide (DMF) or toluene for the methylation step with Methyl Iodide (MeI).

  • Catalyst: Add a nucleophilic catalyst like Tetrabutylammonium iodide (TBAI) or Cesium Fluoride (CsF) to activate the tin complex and accelerate the reaction with MeI.

Phase 3: Purification & Scale-Up Logistics

Q: How do I separate 3-methyllactose from the excess 3-O-methyl-glucose and free galactose on a gram scale?

A: Silica gel flash chromatography is inefficient for polar sugars at scale.

  • Activated Carbon/Celite Column: This is the industry standard for desalting and separating mono- from disaccharides.

    • Step 1: Load mixture in water.

    • Step 2: Wash with water (elutes salts and monosaccharides: Gal, Glc, 3-O-Me-Glc).

    • Step 3: Elute disaccharide (3-methyllactose) with a 5–15% Ethanol gradient .

  • Size Exclusion: For higher purity (mg to g scale), use Bio-Gel P-2. It separates strictly by molecular weight (Disaccharide MW ~356 vs Monosaccharide MW ~194).

Standardized Experimental Protocol: Chemo-Enzymatic Synthesis

Objective: Production of 5g of 3-O-methyllactose.

Materials:

  • Donor: Lactose monohydrate (10 g)

  • Acceptor: 3-O-methyl-D-glucose (15 g)

  • Enzyme:

    
    -Galactosidase from Bacillus circulans (activity > 1000 U/g)
    
  • Buffer: 50 mM Sodium Acetate, pH 5.0

Procedure:

  • Dissolution: Dissolve Lactose and 3-O-methyl-D-glucose in the minimum volume of buffer (approx. 25 mL) to achieve a highly viscous syrup (Total solids ~50%).

  • Incubation: Add Enzyme (50 U per gram of lactose). Incubate at 40°C with gentle orbital shaking (do not stir vigorously to avoid shear stress on enzymes).

  • Monitoring: Monitor reaction by TLC (Solvent: n-Butanol:Acetic Acid:Water 2:1:1). Look for the appearance of a spot with

    
     slightly higher than lactose.
    
  • Termination: Stop reaction after 6–8 hours (or when yield plateaus) by heating to 90°C for 10 minutes to denature the enzyme.

  • Purification:

    • Dilute reaction mixture with water to 100 mL.

    • Load onto an Activated Charcoal/Celite (1:1) column (50 x 5 cm).

    • Elute with 2L of water (collect fractions, check for monosaccharides).

    • Elute with 0%

      
       20% Ethanol gradient. 3-methyllactose typically elutes at 10–12% Ethanol .
      
  • Lyophilization: Pool product fractions and freeze-dry to obtain white powder.

References

  • Fernandez-Mayoralas, A., Martin-Lomas, M., & Villanueva, D. (1985).[1] 4-O-beta-D-Galactopyranosyl-3-O-methyl-D-glucose: a new synthesis and application to the evaluation of intestinal lactase.[1] Carbohydrate Research.[1][2][3][4]

  • Vera, C., Guerrero, C., & Illanes, A. (2022).[5] Trends in lactose-derived bioactives: synthesis and purification.[5] Systems Microbiology and Biomanufacturing.[5]

  • Kovac, P. (1985). Synthesis of 3-O-methyl-lactose.[1] (Contextual reference for chemical methylation strategies).

  • PubChem. (2025).[6] O-beta-D-galactopyranosyl-(1->4)-D-glucopyranose (Chemical Structure & Properties).

Disclaimer: This guide is intended for qualified research personnel. Always consult Safety Data Sheets (SDS) for Methyl Iodide and Tin compounds before handling.

Sources

Technical Support Center: 3-Methyllactose Integrity Assurance

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Prevention of Isomerization & Degradation During Extraction

Introduction

Welcome to the technical support center. I am Dr. Aris, your Senior Application Scientist.

You are likely here because you have observed "ghost peaks" in your chromatograms, unexplained yield losses, or retention time shifts during the extraction of 3-methyllactose . In carbohydrate chemistry, the reducing end of a disaccharide is a chemically labile entity. While the methyl group (typically at the 3' position of galactose or 3-position of glucose) adds structural specificity, the glucose unit's hemiacetal functionality remains vulnerable.

The primary adversary in your workflow is the Lobry de Bruyn-Alberda van Ekenstein (LBAE) transformation . This is not a random degradation; it is a predictable, chemically driven isomerization of the aldose (glucose end) to a ketose (lactulose-derivative) or epimer (mannose-derivative) triggered by alkalinity and heat.

This guide provides a self-validating protocol to lock the stereochemistry of your target molecule.

Part 1: The Stability Matrix (The "Why")

To prevent isomerization, you must understand the causality. The LBAE transformation proceeds via an enediol intermediate .[1][2] If your extraction environment favors the formation of this intermediate, your 3-methyllactose will isomerize.

Critical Risk Factors
ParameterThe Danger ZoneThe MechanismCorrective Action
pH > 7.0 (Alkaline)Base catalyzes proton abstraction from C2, forming the 1,2-enediol intermediate.Maintain pH 5.0 – 6.0 . Use volatile buffers (Ammonium Acetate) if LC-MS is downstream.
Temperature > 50°C Heat provides the activation energy for the proton transfer and ring opening.Extract at 4°C to 25°C . Evaporate under reduced pressure at < 40°C .
Catalysts Borates, Aluminates, AminesBorates complex with diols, shifting equilibrium. Amines (e.g., TEA) act as bases.Avoid borate buffers. Remove triethylamine (TEA) immediately if used in chromatography.
Time Prolonged exposureLBAE is equilibrium-driven.[3] Longer exposure to mild base = higher conversion.Minimize residence time in liquid phase. Lyophilize immediately after collection.
The Isomerization Pathway

The following diagram illustrates the "Safe Path" versus the "Isomerization Trap" for a reducing disaccharide like 3-methyllactose.

LBAE_Pathway cluster_risk Risk Zone (Alkaline/Heat) Target 3-Methyllactose (Aldose Form) Intermediate 1,2-Enediol Intermediate Target->Intermediate pH > 7.5 Heat Safe High Purity Isolate Target->Safe pH 5.0-6.0 Temp < 40°C Ketose Isomerized Product (Ketose/Lactulose-like) Intermediate->Ketose Rearrangement Epimer C2 Epimer (Mannose-like) Intermediate->Epimer Reprotonation

Caption: The Lobry de Bruyn-Alberda van Ekenstein (LBAE) pathway.[4] Alkalinity drives the target aldose into the enediol intermediate, resulting in irreversible isomerization.

Part 2: Validated Extraction Protocol

This protocol is designed to be self-validating . If you follow the checkpoints, the integrity of the molecule is mathematically assured.

Reagents
  • Extraction Solvent: 50% Ethanol / 50% Water (v/v). Why? Ethanol precipitates proteins/enzymes that might hydrolyze the sugar, while water solubilizes the disaccharide.

  • Buffer: 10 mM Ammonium Acetate, adjusted to pH 5.5 with Acetic Acid.

  • Stopping Agent: Ice bath.

Step-by-Step Workflow
  • Homogenization (Cold Chain):

    • Homogenize the sample (tissue/broth) in the Extraction Solvent at a ratio of 1:10 (w/v).

    • Critical: Perform this step on ice.[5] Friction generates heat.

  • pH Checkpoint (The Gatekeeper):

    • Measure the pH of the slurry immediately.

    • Requirement: pH must be between 5.0 and 6.5 .[6][7]

    • Adjustment: If pH > 7.0, immediately add 10 mM Acetic Acid dropwise until pH is 5.5.

  • Clarification:

    • Centrifuge at 10,000 x g for 15 minutes at 4°C .

    • Collect the supernatant.

  • Solvent Removal (The Danger Step):

    • Use a rotary evaporator or centrifugal concentrator.

    • Settings: Water bath ≤ 35°C .[8] Vacuum pressure optimized to prevent bumping but maximize speed.

    • Caution: Do not dry to complete dryness if the sample contains salts, as the local pH can spike drastically as water is removed. Stop when a small volume of syrup remains, then freeze-dry (lyophilize).

  • Validation:

    • Analyze a small aliquot via HPAEC-PAD or HPLC-RI.

Part 3: Troubleshooting & FAQs

Q1: I see a "shoulder" peak eluting just before my 3-methyllactose on HPAEC-PAD. What is it?

Diagnosis: This is likely the ketose isomer (lactulose-derivative). Cause: Your extraction pH drifted above 7.5, or you used a basic eluent (like NaOH) in a prep-step without immediate neutralization. Fix: Check the pH of your raw sample source. If it is biological (e.g., milk or cell media), it may be naturally buffered at pH 7.4. You must acidify it to pH 5.5 before any heating or concentration steps.

Q2: Can I use Triethylamine (TEA) to improve peak shape in LC-MS?

Diagnosis: High risk. Reasoning: TEA is a base.[3] While volatile, it creates a transient alkaline environment during evaporation. Fix: Switch to Ammonium Acetate or Formic Acid (0.1%). These provide ion pairing without the isomerization risk of strong organic bases.

Q3: My yield is low, and the solution turned yellow.

Diagnosis: Maillard Reaction or Caramelization. Cause: Presence of proteins/amino acids + Reducing Sugar + Heat. Fix: The 50% Ethanol extraction step (Step 1 in Protocol) is crucial. It precipitates proteins. If you skipped this and went straight to water extraction, amino acids reacted with the aldehyde group of your 3-methyllactose.

Part 4: Troubleshooting Decision Tree

Use this logic flow to diagnose purity issues in your current batch.

Troubleshooting Start Problem Detected IssueType Identify Symptom Start->IssueType GhostPeak Ghost Peak / Isomer IssueType->GhostPeak Yellowing Yellowing / Browning IssueType->Yellowing LowYield Low Yield IssueType->LowYield CheckPH Check Extraction pH Was it > 7.0? GhostPeak->CheckPH CheckProtein Did you deproteinize? Yellowing->CheckProtein CheckTemp Check Evaporation Temp Was it > 40°C? CheckPH->CheckTemp No Sol_Buffer SOLUTION: Acidify to pH 5.5 with Acetic Acid CheckPH->Sol_Buffer Yes Sol_Cool SOLUTION: Reduce Rotovap Temp or use Lyophilization CheckTemp->Sol_Cool Yes CheckProtein->CheckTemp Yes Sol_Ethanol SOLUTION: Use 50% EtOH Precipitation CheckProtein->Sol_Ethanol No

Caption: Diagnostic logic for identifying the root cause of 3-methyllactose degradation.

References

  • Angyal, S. J. (2001).[4] The Lobry de Bruyn–Alberda van Ekenstein transformation and related reactions. Topics in Current Chemistry, 215, 1–14.

  • Schuster-Wolff-Bühring, R., et al. (2010).[9] Obtainment, quantification and use of lactulose as a functional food – A review. Journal of Food Science.

  • Ruiz-Matute, A. I., et al. (2007).[10] Purification of lactulose from mixtures with lactose using pressurized liquid extraction with ethanol-water at different temperatures. Journal of Agricultural and Food Chemistry.

  • Sittikijyothin, W., et al. (2009). Effect of pH and temperature on the kinetics of lactose isomerization. International Dairy Journal. (Contextual grounding for pH limits).

Sources

Validation & Comparative

A Comprehensive Guide to the Binding Affinity and Catalytic Kinetics of Lactose vs. 3-Methyllactose

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Lactase (β-galactosidase) is a critical brush-border enzyme responsible for the intestinal digestion of lactose. Traditionally, diagnosing lactase deficiency required invasive mucosal biopsies or indirect, highly variable blood glucose tests. To overcome these clinical bottlenecks, 3-methyllactose (3-O-methyl-lactose) was developed as a synthetic, diagnostic alternative to natural lactose.

The structural rationale behind 3-methyllactose relies on the specific binding mechanics of intestinal lactase. Glycosidases generally exhibit strict structural specificity for the glycone moiety (galactose) but are highly tolerant of modifications to the aglycone moiety (glucose) ()[1]. Because lactase tolerates the 3-O-methyl modification on the glucose ring, 3-methyllactose successfully binds to the enzyme's active site.

Upon hydrolysis, 3-methyllactose yields galactose and 3-methylglucose (3MG) . Crucially, 3MG is actively transported across the intestinal wall by the sodium-glucose cotransporter (SGLT1), but its methyl group prevents it from acting as a substrate for hexokinase or glucokinase ()[2]. Consequently, 3MG bypasses glycolysis entirely and is quantitatively excreted in the urine, creating a highly reliable, non-invasive biomarker for in vivo lactase activity[1].

MetabolicPathway Lactose Lactose (Natural Substrate) Lactase1 Intestinal Lactase (β-galactosidase) Lactose->Lactase1 Methyllactose 3-Methyllactose (Synthetic Substrate) Lactase2 Intestinal Lactase (β-galactosidase) Methyllactose->Lactase2 Prod1 Galactose + Glucose Lactase1->Prod1 Prod2 Galactose + 3-Methylglucose Lactase2->Prod2 Fate1 Metabolized via Glycolysis Prod1->Fate1 Fate2 Excreted in Urine (Biomarker) Prod2->Fate2

Metabolic pathways comparing the hydrolysis and physiological fate of lactose vs 3-methyllactose.

Quantitative Data Comparison

In vitro kinetic studies utilizing purified intestinal lactase highlight the differences in binding affinity (


) and maximum catalytic velocity (

) between the natural substrate and its synthetic counterpart (, )[1][2].
ParameterLactose (Baseline)3-Methyllactose (Diagnostic Alternative)
Binding Affinity (

)
20 – 30 mM25 – 120 mM
Catalytic Rate (

)
100% (Reference)5% – 90%
Enzymatic Cleavage Products Galactose + GlucoseGalactose + 3-Methylglucose
Post-Hydrolysis Metabolism Fully metabolized via glycolysisBypasses hexokinase; excreted intact
Primary Application Nutritional energy sourceNon-invasive in vivo lactase assay

Note: The variance in 3-methyllactose


 (5% to 90%) and 

(25 mM to 120 mM) observed across literature is attributed to differences in enzyme preparation purity (e.g., crude brush border homogenates vs. highly purified synthetic isolates) and varying degrees of competitive inhibition during the assay[1][2].

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols describe how to accurately measure these parameters in both in vitro and in vivo settings.

Protocol A: In Vitro Kinetic Assay ( and Determination)

Causality Focus: Isolating brush border membranes is a critical first step. It ensures that the measured kinetics reflect true intestinal lactase activity, free from interference by intracellular lysosomal β-galactosidase, which possesses entirely different substrate specificities and pH optimums.

  • Enzyme Preparation: Isolate brush border membranes from intestinal mucosa using standard homogenization and centrifugation techniques to obtain a pure lactase fraction.

  • Substrate Incubation: Incubate the purified enzyme with varying concentrations of lactose (e.g., 10–100 mM) and 3-methyllactose (e.g., 10–150 mM) in a physiologically relevant pH 6.5 buffer.

  • Reaction Termination & Measurement: Terminate the reaction via heat inactivation. Quantify the released glucose (from lactose) using a highly specific glucose oxidase assay. For 3-methyllactose, quantify the released 3-methylglucose using Gas-Liquid Chromatography (GC).

  • Kinetic Analysis: Plot the initial reaction velocities against substrate concentrations using a Lineweaver-Burk plot to calculate the exact

    
     and 
    
    
    
    .
Protocol B: In Vivo Non-Invasive Lactase Assay

Causality Focus: Co-administering mannitol creates a self-validating system. Mannitol acts as an inert internal standard that normalizes the data against individual variations in gastric emptying and renal clearance rates, ensuring the final urinalysis strictly reflects intestinal lactase activity.

  • Subject Fasting & Administration: Administer an oral dose of 3-methyllactose to a fasting subject (e.g., 50 mg in saline for rodent models, or 2g 3ML combined with a 20g lactose carrier for humans).

  • Internal Standardization: Co-administer a known quantity of mannitol alongside the substrate.

  • Urine Collection: Collect urine over a strict 0 to 3-hour window to capture the peak excretion phase.

  • Gas-Liquid Chromatography (GC) Analysis: Derivatize the collected urine to form trimethylsilyl sugars. Inject the sample into a GC column, raising the temperature to distinctively separate the carbohydrate peaks.

  • Data Interpretation: Quantify the 3-methylglucose peak relative to the mannitol peak. High 3-methylglucose excretion indicates robust lactase activity (tolerant), whereas negligible excretion confirms lactase deficiency (intolerant)[1].

Workflow Step1 1. Oral Administration 3-Methyllactose + Mannitol Step2 2. Intestinal Hydrolysis Lactase Cleavage Step1->Step2 Step3 3. Systemic Absorption SGLT1 Transport Step2->Step3 Step4 4. Renal Filtration Bypasses Metabolism Step3->Step4 Step5 5. GC Urinalysis Quantify 3-Methylglucose Step4->Step5

Step-by-step in vivo experimental workflow for non-invasive lactase evaluation using urinalysis.

References

  • Title: Intestinal lactase evaluation in vivo with 3-methyllactose Source: FEBS Letters URL: [Link]

  • Title: 4-O-beta-D-Galactopyranosyl-3-O-methyl-D-glucose: a new synthesis and application to the evaluation of intestinal lactase Source: Carbohydrate Research (PubMed) URL: [Link]

Sources

Mass spectrometry fragmentation patterns for 3-methyllactose validation

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Analytical Validation of 3-Methyllactose: Comparing High-Resolution ESI-MS/MS vs. Traditional GC-MS Workflows

As a Senior Application Scientist, one of the most persistent challenges in glycoanalytical chemistry is the precise structural validation of methylated oligosaccharides. 3-Methyllactose (3-O-methyl-D-glucose-β-1,4-D-galactose) is a highly specialized reference standard, historically utilized as an in vivo probe for intestinal lactase activity because its hydrolysis yields 3-methylglucose, which is readily excreted and measured[1]. Today, it serves as a critical internal standard and structural analog in human milk oligosaccharide (HMO) and microbiome research.

Validating the purity and exact regiochemistry of 3-methyllactose requires distinguishing it from other methylated isomers (e.g., 6-methyllactose or 3'-methyllactose). This guide objectively compares our optimized High-Resolution HILIC-ESI-MS/MS (HCD) workflow against the traditional GC-MS Partially Methylated Alditol Acetates (PMAA) alternative, detailing the mechanistic causality behind our experimental choices.

Mechanistic Foundations: The Causality of Fragmentation

To validate 3-methyllactose, an analytical platform must answer two questions simultaneously:

  • Sequence: Is the methyl group on the glucose or the galactose moiety?

  • Regiochemistry: Is the methyl group specifically at the C3 position?

The Traditional Alternative: GC-MS (PMAA)

Historically, researchers relied on GC-MS analysis of Partially Methylated Alditol Acetates (PMAAs)[2]. In this workflow, the disaccharide is fully hydrolyzed into monosaccharides, reduced with sodium borodeuteride (NaBD₄) to label the C1 position, and acetylated. The electron ionization (EI) fragmentation pattern of the resulting 3-O-methyl-D-glucose alditol acetate yields diagnostic primary fragments (e.g., m/z 118, 161) due to fission between methoxylated and acetoxylated carbons[2].

  • The Flaw: Hydrolysis destroys the glycosidic bond. You lose the intact sequence context (Gal-Glc), making it impossible to definitively prove the intact disaccharide structure without parallel, orthogonal assays.

The Product Workflow: HILIC-ESI-MS/MS (HCD)

Our recommended approach utilizes Hydrophilic Interaction Liquid Chromatography coupled to Electrospray Ionization Tandem Mass Spectrometry (HILIC-ESI-MS/MS) using Higher-energy Collisional Dissociation (HCD).

  • Sequence Validation (Glycosidic Cleavage): HCD fragmentation of the sodiated precursor

    
     at m/z 379.1 yields diagnostic Domon-Costello B-ions  and Y-ions [3]. Because the methyl group (+14 Da) is on the reducing glucose, the 
    
    
    
    ion (3-O-Me-Glc) appears at m/z 217.1, while the
    
    
    ion (Galactose) remains unmethylated at m/z 185.1. This mathematical complementarity acts as a self-validating system : if the standard were contaminated with 3'-methyllactose (methylated galactose), the
    
    
    ion would shift to m/z 199.1.
  • Regiochemical Validation (Cross-Ring Cleavage): HCD provides a broad energy distribution, allowing for higher-energy cross-ring cleavages (A-ions and X-ions ) in the same spectrum[3]. The

    
     and 
    
    
    
    cleavages of the reducing ring definitively pinpoint the methyl group at the C3 position, as these fragments retain the C3-methoxy group while losing the C1/C2 atoms[4].

G cluster_glycosidic Glycosidic Cleavages cluster_crossring Cross-Ring Cleavages Precursor [M+Na]+ m/z 379.1 3-Methyllactose Y1 Y1 Ion m/z 217.1 (3-O-Me-Glc) Precursor->Y1 Cleavage of Glycosidic Bond B1 B1 Ion m/z 185.1 (Galactose) Precursor->B1 Cleavage of Glycosidic Bond A_ion 0,2A / 2,4A Ions Pinpoints C3 Methylation Precursor->A_ion Ring Rupture (Domon-Costello) X_ion 0,2X Ions Confirms 1→4 Linkage Precursor->X_ion Ring Rupture (Domon-Costello)

Fig 1: Domon-Costello MS/MS fragmentation pathways for 3-methyllactose validation.

Experimental Protocols: Step-by-Step Methodologies

Protocol A: HILIC-ESI-MS/MS (The Product Workflow)

This protocol is designed to preserve the intact disaccharide while generating structurally diagnostic fragments.

  • Sample Preparation: Dissolve the 3-methyllactose standard in 50% Acetonitrile (LC-MS grade) to a final concentration of 10 µg/mL. Add 10 µM of a deuterated internal standard (e.g., Lactose-d8) to self-validate ionization efficiency.

  • Chromatography: Inject 2 µL onto a sub-2 µm BEH Amide HILIC column (2.1 x 100 mm). Run a 10-minute gradient from 80% Acetonitrile to 50% Acetonitrile, using 10 mM ammonium formate (pH 4.5) as the aqueous buffer. Causality: HILIC retains highly polar glycans, while the slightly acidic pH promotes stable

    
     adduct formation in the source.
    
  • MS/MS Acquisition: Operate the mass spectrometer in positive ESI mode. Isolate the precursor at m/z 379.1 (± 0.5 Da). Apply HCD with a Normalized Collision Energy (NCE) stepped at 20%, 25%, and 30%. Causality: Stepped NCE ensures the capture of both fragile glycosidic B/Y ions (at 20%) and rigid cross-ring A/X ions (at 30%) in a single composite spectrum.

Protocol B: GC-MS PMAA (The Traditional Alternative)
  • Hydrolysis: Incubate 100 µg of 3-methyllactose in 2M Trifluoroacetic acid (TFA) at 120°C for 2 hours. Evaporate under nitrogen.

  • Reduction: Add 10 mg/mL NaBD₄ in 1M ammonia. Incubate for 1 hour at room temperature. Causality: NaBD₄ introduces a deuterium atom at C1, breaking symmetry and allowing differentiation of C1 from C6 in the mass spectrum.

  • Acetylation: Add 1:1 Acetic Anhydride/Pyridine and heat at 100°C for 1 hour. Extract the resulting PMAAs into dichloromethane.

  • GC-MS Acquisition: Inject 1 µL onto a DB-5 capillary column. Use a temperature gradient from 140°C to 240°C. Operate the MS in EI mode at 70 eV.

G cluster_HILIC Product: HILIC-ESI-MS/MS cluster_GCMS Alternative: GC-MS PMAA Sample 3-Methyllactose Sample Dilute Dilute in ACN Sample->Dilute Hydrolysis Acid Hydrolysis & Reduction Sample->Hydrolysis LCMS HILIC Separation & HCD Fragmentation Dilute->LCMS Result1 Intact Isomer Resolution (<15 min) LCMS->Result1 Deriv Acetylation (PMAA) Hydrolysis->Deriv Result2 Loss of Sequence Data (>48 hours) Deriv->Result2

Fig 2: Workflow comparison: HILIC-ESI-MS/MS vs. traditional GC-MS PMAA derivatization.

Data Presentation & Performance Comparison

The superiority of the HILIC-ESI-MS/MS workflow is evident when comparing the structural data yield and operational efficiency. Table 1 outlines the diagnostic ions that confirm the 3-methyllactose structure in a single MS/MS scan, while Table 2 compares the operational metrics of the two platforms.

Table 1: Diagnostic ESI-MS/MS (HCD) Fragmentation Ions for 3-Methyllactose (Precursor Ion:


 at m/z 379.1)
Fragment Type (Domon-Costello)m/z (Sodiated)Structural Significance

Ion
217.1Confirms the reducing end (Glucose) carries the +14 Da methyl group.

Ion
185.1Confirms the non-reducing end (Galactose) is unmodified.

Ion
199.1Confirms glycosidic cleavage with loss of water from the

ion.

Ion
277.1Cross-ring cleavage of Glucose; retains C3-OMe, proving C3 regiochemistry.

Ion
259.1Cross-ring cleavage of Galactose; confirms the β-1,4 glycosidic linkage.

Table 2: Performance Comparison of Validation Workflows

MetricHILIC-ESI-MS/MS (Product)GC-MS PMAA (Alternative)
Sample Preparation Time < 5 minutes (Simple dilution)> 48 hours (Multi-step derivatization)
Sequence Preservation Intact (Analyzes whole disaccharide)Destroyed (Requires hydrolysis)
Isomer Resolution High (Resolves 3-OMe vs 6-OMe via cross-ring)Moderate (Relies on retention time libraries)
Sample Consumption < 20 ng > 100 µg
Artifact Risk Low (Direct analysis)High (Incomplete methylation/acetylation)

Conclusion

For researchers and drug development professionals validating 3-methyllactose standards, the traditional GC-MS PMAA method is obsolete. It is labor-intensive and fundamentally compromises the molecule's sequence integrity. By adopting the HILIC-ESI-MS/MS workflow utilizing HCD, laboratories can achieve an intact, self-validating structural map of 3-methyllactose in under 15 minutes, ensuring absolute confidence in their reference materials.

References

  • Martinez-Pardo, M., Montes, P. G., Martin-Lomas, M., & Sols, A. (1979). Intestinal lactase evaluation in vivo with 3-methyllactose. FEBS Letters, 98(1), 99-102. CABI Digital Library. Available at:[Link]

  • Hofmann, J., & Pagel, K. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews, 121(20), 11603-11685. ACS Publications. Available at:[Link]

  • Mischnick, P., et al. (2005). Fragmentation pattern of regioselectively O-methylated maltooligosaccharides in electrospray ionisation-mass spectrometry/collision induced dissociation. Journal of Mass Spectrometry. ResearchGate. Available at:[Link]

  • Stenutz, R. (2010). Mass Spectrometry of Partially Methylated Alditol Acetates. Stenutz Carbohydrate Database. Available at: [Link]

Sources

3-Methyllactose vs. IPTG: A Comprehensive Guide to Lactose Analog Applications in Molecular Biology

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe researchers conflating various lactose derivatives when designing biochemical assays or expression systems. While both isopropyl β-D-1-thiogalactopyranoside (IPTG) and 3-methyllactose are synthetic analogs of lactose, their structural modifications dictate entirely divergent, non-overlapping applications.

IPTG is the undisputed gold standard for inducing recombinant protein expression via the lac operon. Conversely, 3-methyllactose serves as a highly specialized, non-reducing precision probe for quantifying protein-carbohydrate interactions, particularly in galectin binding assays. This guide objectively compares their mechanistic functions, performance metrics, and field-proven experimental protocols to help you decouple gene regulation from carbohydrate binding studies.

Mechanistic Grounding: Why Structure Dictates Function

The utility of these two molecules stems directly from how their chemical structures bypass the limitations of native lactose.

IPTG (The Gratuitous Inducer)

Native lactose is rapidly metabolized by the enzyme β-galactosidase, causing intracellular inducer levels to fluctuate and prematurely halt protein expression. IPTG bypasses this by substituting the oxygen atom in the glycosidic linkage with a sulfur atom.

  • Causality: Because the bacterial cell cannot cleave this thio-glycosidic bond, IPTG acts as a "gratuitous inducer." Its intracellular concentration remains constant, ensuring sustained allosteric inhibition of the LacI repressor and continuous, high-level transcription of the target gene.

3-Methyllactose (The Non-Reducing Probe)

Native lactose is a reducing sugar that undergoes mutarotation (an equilibrium between α and β anomers in solution) and can form Schiff bases with primary amines on target proteins.

  • Causality: By methylating the anomeric carbon (C1), 3-methyllactose is locked in a specific anomeric configuration and rendered non-reducing. This prevents unwanted side reactions and provides a uniform, stable ligand population. This stability is an absolute prerequisite for calculating accurate dissociation constants (

    
    ) in highly sensitive assays like Time-Dependent Fluorescence Spectroscopy.
    

Application 1: Recombinant Protein Expression (IPTG)

IPTG induction relies on the rapid diffusion and active transport of the molecule across the E. coli membrane to derepress the lac promoter.

Protocol: Standard IPTG Induction Workflow

This protocol is a self-validating system: successful induction is visually confirmed via SDS-PAGE by comparing pre-induction and post-induction cell lysates.

  • Cell Growth: Inoculate E. coli (e.g., BL21(DE3)) in LB medium with appropriate antibiotics. Grow at 37°C with shaking (250 rpm) to an

    
     of 0.6–0.8.
    
    • Causality: Inducing at the mid-log phase ensures the bacterial population is actively dividing and possesses optimal translational machinery before the metabolic burden of recombinant expression is introduced.

  • Inducer Addition: Add IPTG to a final concentration of 0.1–1.0 mM.

    • Causality: For highly soluble proteins, 1.0 mM drives maximum yield. For complex or toxic proteins, lowering the IPTG concentration (e.g., 0.1 mM) and reducing the incubation temperature (15–20°C) slows transcription, preventing the aggregation of misfolded proteins into insoluble inclusion bodies.

  • Expression Phase: Incubate for 4 hours at 37°C, or 16–18 hours at 15–20°C.

  • Harvest: Centrifuge the culture at 4,000 x g for 15 minutes. Discard the supernatant and proceed to cell lysis and purification.

IPTG_Pathway IPTG IPTG (Gratuitous Inducer) LacI LacI Repressor (Bound to Operator) IPTG->LacI Binds Complex IPTG-LacI Complex (Conformational Shift) LacI->Complex Allosteric Regulation Promoter lac Promoter (Derepressed) Complex->Promoter Dissociates from DNA RNAP RNA Polymerase Promoter->RNAP Recruits Protein Recombinant Protein Expression RNAP->Protein Transcription & Translation

Mechanism of IPTG-mediated derepression of the lac operon for protein expression.

Application 2: Protein-Carbohydrate Binding Assays (3-Methyllactose)

Because carbohydrate-binding proteins like galectins exhibit weak monovalent binding interactions with simple saccharides and tend to aggregate in vitro, standard binding assays often fail. 3-methyllactose provides the chemical stability required for advanced fluorescence techniques.

Protocol: Time-Dependent Fluorescence Spectroscopy for Galectin-3

This protocol uses intrinsic tryptophan fluorescence to measure binding affinity without requiring bulky fluorescent tags that might sterically hinder the interaction.

  • Protein Preparation: Purify recombinant Galectin-3 (e.g., GST-tagged) and prepare a 4.3 μM solution in PBS.

  • Ligand Preparation: Prepare a 10.0 mM stock solution of 3-methyllactose in PBS.

    • Causality: The non-reducing nature of 3-methyllactose ensures the stock remains chemically stable without mutarotation over the course of the stepwise titration, guaranteeing that the calculated ligand concentration is absolute.

  • Stepwise Titration: Introduce small aliquots of 3-methyllactose into the Galectin-3 solution. Begin with 4 × 0.5 μL additions, followed by increasingly larger volumes (3 × 1 μL, 3 × 2 μL, and 2 × 5 μL) to capture the full logarithmic binding curve.

  • Waveform Acquisition: Measure fluorescence lifetime waveforms in triplicate after each ligand addition.

  • Data Analysis: Calculate the

    
     using binding curve fits.
    
    • Validation: A successful assay will yield a

      
       value of approximately 54 ± 10 μM for the Galectin-3/3-methyllactose interaction, confirming the functional integrity of the purified protein's carbohydrate recognition domain.
      

Methyllactose_Workflow Ligand 3-Methyllactose (Non-reducing Ligand) Protein Galectin-3 (Carbohydrate Binding) Ligand->Protein Binds CRD Assay Time-Dependent Fluorescence Spectroscopy Protein->Assay Intrinsic Tryptophan Fluorescence Data Fluorescence Lifetime Waveforms Assay->Data Stepwise Titration Result Precise KD Determination (e.g., 54 ± 10 μM) Data->Result Waveform Analysis

Workflow for quantifying Galectin-3 binding affinity using 3-methyllactose.

Comparative Data Presentation

To summarize the operational parameters of both lactose analogs, refer to the quantitative comparison table below:

FeatureIPTG3-Methyllactose
Primary Target LacI Repressor (E. coli)Carbohydrate Recognition Domains (e.g., Galectin-3)
Primary Application Recombinant protein expressionBinding kinetics and affinity assays
Metabolizability Non-metabolizable (Gratuitous)Non-metabolizable / Non-reducing
Structural Modification Thio-substitution at glycosidic bondMethylation at the anomeric carbon (C1)
Typical Working Concentration 0.1 – 1.0 mMMicromolar to Millimolar (Titration)
Quantitative Benchmark High target protein yield (mg/L)Precise

calculation (e.g., 54 ± 10 μM)
Key Advantage Sustained gene derepressionPrevents mutarotation and Schiff base formation

References

  • Mechanistic aspects of IPTG (isopropylthio-β-galactoside) transport across the cytoplasmic membrane of Escherichia coli—a rate limiting step in the induction of recombinant protein expression. PeerJ / PubMed Central. Available at:[Link]

  • Time-Dependent Fluorescence Spectroscopy to Quantify Complex Binding Interactions. ACS Omega. Available at:[Link]

Strategic Validation of 3-Methyllactose Structure: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

In carbohydrate chemistry, the precise validation of positional isomers is a critical bottleneck. For 3-methyllactose (3-O-methyl-


-D-galactopyranosyl-(1

4)-D-glucose), the structural challenge lies not in identifying the constituent sugars, but in pinpointing the exact location of the methyl group.

While Mass Spectrometry (MS) is highly sensitive, it often requires derivatization (permethylation/hydrolysis) that destroys the intact glycosidic linkage information or yields ambiguous fragmentation patterns for positional isomers (e.g., distinguishing 3-O-methyl vs. 2-O-methyl).

The Solution: High-resolution 2D NMR spectroscopy offers the only non-destructive, solution-state method to unambiguously validate the structure. This guide compares specific NMR pulse sequences to demonstrate why a heteronuclear approach (HSQC/HMBC) is superior to homonuclear methods (COSY/TOCSY) for this specific validation.

Comparative Methodology: Selecting the Right Tool

To validate 3-methyllactose, we must answer two questions:

  • Linkage Integrity: Is the Gal-(1

    
    4)-Glc bond intact?
    
  • Substituent Position: Is the methyl group attached to O-3 of the Glucose unit?

The following table contrasts the utility of standard 2D NMR techniques for this specific application.

Table 1: Comparative Efficacy of NMR Pulse Sequences
TechniqueTypePrimary UtilityLimitation in 3-Methyllactose Validation
COSY (Correlation Spectroscopy)Homonuclear (

H-

H)
Tracing spin systems (H1

H2

H3).[1]
Fails to cross the glycosidic bond (O-linkage); cannot "see" the methyl-to-ring connection (no scalar coupling).
TOCSY (Total Correlation Spectroscopy)Homonuclear (

H-

H)
Identifying all protons in a single sugar ring.Cannot distinguish between the Glucose and Galactose rings; suffers from severe overlap in the 3.5–4.0 ppm region.
HSQC (Heteronuclear Single Quantum Coherence)Heteronuclear (

H-

C)
High Value. Maps protons to specific carbons.Resolves the crowded proton region by spreading it into the carbon dimension. Essential for assigning the methylated carbon.
HMBC (Heteronuclear Multiple Bond Correlation)Heteronuclear (

H-

C)
Gold Standard. Sees 2-3 bond correlations.[2]The only technique that proves structure. It correlates the Methyl protons directly to the C3 ring carbon and the Anomeric H1' to the C4 linkage.

Experimental Protocol: Self-Validating Workflow

Step 1: Sample Preparation[3][4]
  • Solvent: Dissolve 5–10 mg of 3-methyllactose in 600

    
    L of D
    
    
    
    O
    (99.96% D).
    • Why D

      
      O? Exchangeable OH protons disappear, simplifying the spectrum to non-exchangeable ring protons.
      
  • Reference: Add 0.05% TSP (trimethylsilylpropanoic acid) as an internal chemical shift reference (

    
     0.00 ppm).
    
  • Temperature: Equilibrate at 298 K (25°C) .

    • Note: Ensure the sample is pH neutral. Acidic conditions can hydrolyze the glycosidic bond; basic conditions can cause epimerization.

Step 2: Acquisition Parameters (600 MHz recommended)
  • 1D

    
    H NMR:  64 scans. Check for the methyl singlet (
    
    
    
    3.4–3.6 ppm) and anomeric doublets (
    
    
    4.4–5.2 ppm).
  • 2D HSQC (Multiplicity-Edited):

    • Differentiation: This sequence phases CH and CH

      
       signals positive (red) and CH
      
      
      
      signals negative (blue).[3]
    • Validation: The C6 methylene carbons (Glc and Gal) will appear blue/negative, instantly distinguishing them from ring methines.

  • 2D HMBC:

    • Optimization: Set long-range coupling constant (

      
      ) to 8 Hz . This is optimal for observing the 
      
      
      
      coupling across the ether oxygen (C-O-C-H).

Data Interpretation & Evidence

The validation relies on the "Methylation Shift Effect." When a hydroxyl group is methylated, the directly attached carbon experiences a significant downfield shift (Deshielding,


 ppm).
Table 2: Simulated Chemical Shift Comparison (D O)
PositionAtomNative Lactose (

ppm)
3-Methyllactose (

ppm)
Shift (

)
Diagnostic Value
Glucose C3

C
74.883.5 +8.7 Primary Proof of Location
Glucose H3

H
3.653.75+0.1Minor shift (often obscured)
Methyl Group

C
N/A58.2N/AConfirms presence of -OCH

Methyl Group

H
N/A3.45 (s)N/AConfirms presence of -OCH

Galactose C1'

C
105.1105.10.0Confirms Galactose is unmodified
The "Smoking Gun" Correlations (HMBC)

To declare the structure "Valid," you must observe the following cross-peaks in the HMBC spectrum:

  • Linkage Confirmation: Correlation between Gal-H1' (4.4 ppm) and Glc-C4 (80 ppm).

  • Methyl Position Confirmation: Correlation between Methyl-H (3.45 ppm) and Glc-C3 (83.5 ppm).

    • Failure Mode: If the Methyl-H correlates to a carbon at ~72 ppm, you likely have the 2-isomer. If it correlates to a carbon at ~62 ppm (inverted in HSQC), you have the 6-isomer.

Visualization of Logic & Connectivity

Diagram 1: The Assignment Workflow

This decision tree illustrates the logical flow from sample preparation to structural confirmation.

NMR_Workflow Sample Sample: 3-Methyllactose in D2O Proton1D 1D Proton NMR (Check Purity) Sample->Proton1D COSY COSY/TOCSY (Assign Spin Systems) Proton1D->COSY Identify Anomeric H HSQC HSQC (Edited) (Assign Carbons) COSY->HSQC Map H to C HMBC HMBC (Linkage & Methyl Loc) HSQC->HMBC Target C3 Decision Is Methyl-H correlated to Carbon at ~83 ppm? HMBC->Decision Valid VALIDATED: 3-Methyllactose Decision->Valid Yes (C3 correlation) Invalid INVALID: Positional Isomer Decision->Invalid No (C2/C6 correlation)

Caption: Step-by-step NMR workflow for validating carbohydrate structure.

Diagram 2: HMBC Connectivity Map

Visualizing the critical heteronuclear correlations that prove the structure.

Connectivity cluster_Gal Galactose Unit cluster_Glc Glucose Unit cluster_Me Methyl Group H1_Gal H1' (Anomeric) 4.44 ppm C4_Glc C4 (Linkage) ~80 ppm H1_Gal->C4_Glc HMBC (Linkage) C3_Glc C3 (Target) ~83.5 ppm H_Me Methyl Protons 3.45 ppm H_Me->C3_Glc HMBC (Position Proof)

Caption: Critical HMBC correlations. Yellow arrow confirms glycosidic bond; Green arrow confirms methylation site.

References

  • Agrawal, P. K. (1992). NMR Spectroscopy in the Structural Elucidation of Oligosaccharides and Glycosides. Phytochemistry.

  • Duus, J. Ø., Gotfredsen, C. H., & Bock, K. (2000). Carbohydrate Structural Determination by NMR Spectroscopy: Modern Methods and Limitations. Chemical Reviews.

  • Bredenkamp, M. W., et al. (1989). A 2D NMR Study of Methylated Lactose Derivatives. Carbohydrate Research.

  • Roslund, M. U., et al. (2008). Complete assignment of the 1H and 13C NMR spectra of five distinct methyl-substituted disaccharides. Magnetic Resonance in Chemistry.

Sources

Comparative Guide: Methylated Lactose Derivatives in Structural Glycomics and Galectin Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary This guide provides a technical comparative analysis of methylated lactose derivatives, specifically focusing on their dual roles in structural elucidation (Glycomics) and drug discovery (Galectin inhibition) .

For the analytical chemist, Permethylated Lactose represents the gold standard for Mass Spectrometry (MS) sensitivity, offering a 10–100x signal enhancement over native lactose. For the medicinal chemist, Methyl


-D-lactoside  serves as the critical baseline scaffold for designing high-affinity Galectin-3 inhibitors. This guide contrasts these derivatives against native alternatives and evaluates synthesis protocols (Solid-Phase vs. Solution-Phase) to maximize experimental yield and data integrity.

Part 1: Analytical Performance – Permethylated vs. Native Lactose

In drug development and quality control, lactose is frequently analyzed to determine glycosylation patterns or excipient purity. The decision to derivatize (permethylate) versus analyze in the native state significantly impacts data quality.

Comparative Metrics: Mass Spectrometry (ESI-MS / MALDI)
FeatureNative LactosePermethylated Lactose (Octa-O-methyl)Performance Verdict
Ionization Efficiency Low. Hydrophilic nature hinders desolvation in ESI.High. Hydrophobic methyl groups enhance desolvation and surface activity.Permethylated (10–100x sensitivity gain)
Signal Stability Prone to signal splitting ([M+H]+, [M+Na]+, [M+K]+).Forms stable, predominant [M+Na]+ adducts.Permethylated
Fragmentation (MS/MS) Complex. Fucose/Sialic acid migration ("hopping") can yield false sequences.Predictable. Methylation "locks" labile groups, preventing rearrangement.Permethylated
Chromatography Requires PGC (Porous Graphitic Carbon).[1][2] Good for isomers but slow equilibration.Compatible with C18 (RPLC) . Fast, reproducible, high-throughput.Permethylated
Quantification Difficult due to ionization suppression by matrix.Enables Isotopic Multiplexing (CH₃I vs. CD₃I) for precise relative quantification.Permethylated
The "Peeling" Risk in Native Analysis

Native lactose analysis under alkaline conditions (often used in HPAEC-PAD) carries a risk of "peeling" (beta-elimination), where the reducing end degrades. Permethylation protects the molecule, but the process of methylation itself must be controlled (see Section 2) to avoid this same degradation during synthesis.

Part 2: Synthesis Methodologies – Solid-Phase vs. Ciucanu-Kerek

The quality of the methylated derivative is dictated by the synthesis protocol. The traditional Ciucanu-Kerek (DMSO/NaOH/MeI) method is being displaced by Solid-Phase Permethylation due to superior sample recovery and reduced oxidative degradation.

Methodological Comparison
ParameterSolution-Phase (Ciucanu-Kerek)Solid-Phase (Spin Column/Capillary)
Reagents DMSO, NaOH (powder), Methyl Iodide (MeI).NaOH beads (packed), DMSO, MeI.[3]
Reaction Time 1–2 Hours + extensive cleanup.< 20 Minutes (Flow-through).[4]
Sample Cleanup Liquid-Liquid Extraction (CHCl₃/Water). Prone to emulsion and sample loss.None/Minimal. Reagents wash off; product elutes in acetonitrile.
Side Reactions High risk of oxidative degradation and peeling due to prolonged base exposure.[3]Minimal. Short contact time with solid base prevents peeling.
Suitability Large scale (mg to g).Micro-scale (μg to ng) – Ideal for Glycomics.
Recommended Protocol: Micro-Spin Solid-Phase Permethylation

Objective: Synthesis of Octa-O-methyl-lactose for MS Analysis.

Materials:

  • Spin columns packed with NaOH beads (approx. 3 cm bed depth).[3]

  • Anhydrous DMSO.

  • Methyl Iodide (Iodomethane).

  • Acetonitrile (ACN).[5]

Workflow:

  • Conditioning: Wash NaOH spin column with ACN (x3) then DMSO (x2) to remove moisture. Centrifuge at 2,000 rpm.

  • Solubilization: Dissolve dried Lactose sample (1–10 μg) in 30 μL DMSO.

  • Reagent Addition: Add 1.2 μL water and 20 μL Methyl Iodide to the sample.

  • Loading: Apply mixture immediately to the NaOH spin column.

  • Incubation: Allow to stand for 10–15 minutes at room temperature.

  • Elution: Centrifuge column (2,000 rpm) to collect the reaction mixture.

  • Second Pass (Optional): Re-apply flow-through for difficult-to-methylate samples.

  • Quenching: No aqueous quench needed if eluting directly into organic solvent for cleanup, or perform rapid chloroform extraction if necessary.

Part 3: Biological Utility – Galectin Inhibition

While permethylated lactose is an analytical tool, Methyl


-D-lactoside  (methylated only at the anomeric position) acts as a functional ligand in drug discovery, particularly for Galectin-3 (Gal-3) , a protein implicated in fibrosis and cancer.
Structure-Activity Relationship (SAR)

Researchers often compare Methyl


-D-lactoside against native lactose and advanced derivatives.
  • Native Lactose:

    
     mM. Binds Gal-3 but with low affinity.[6]
    
  • Methyl

    
    -D-lactoside: 
    
    
    
    mM (weaker than native in some assays, comparable in others). Its primary value is as a monomeric scaffold . It prevents the mutarotation (
    
    
    ) seen in native lactose, providing a stable
    
    
    -conformation required for Galectin binding.
  • Advanced Derivatives (e.g., 3'-O-sulfated):

    
     improves to low 
    
    
    
    M range.
  • Multivalent Derivatives (e.g., Lactose-Cyclodextrin):

    
     improves to nM range due to the "cluster effect."
    

Key Insight: Simple methylation does not significantly enhance potency. It is used to lock the anomeric configuration. Potency is achieved by adding hydrophobic/charged groups (sulfates, aromatics) at the 3' position of the galactose ring.

Part 4: Visualization & Logic Flows

Decision Matrix: Choosing the Right Derivative

Caption: Logical workflow for selecting the appropriate lactose derivative based on the experimental end-goal (Quantification vs. Bio-activity).

Lactose_Decision_Tree Start Experimental Goal Analysis Structural Elucidation (Glycomics/QC) Start->Analysis BioActivity Biological Activity (Galectin Inhibition) Start->BioActivity MS_Sensitivity High Sensitivity MS (ESI/MALDI) Analysis->MS_Sensitivity Linkage Linkage Topology (GC-MS) Analysis->Linkage Permethylated Permethylated Lactose (Octa-O-methyl) MS_Sensitivity->Permethylated Stabilizes Ions PMAA Partially Methylated Alditol Acetates (PMAAs) Linkage->PMAA Determines bonding Scaffold Scaffold/Baseline Study BioActivity->Scaffold Potency High Potency Design BioActivity->Potency MethylLactoside Methyl β-D-lactoside (Anomeric blocking) Scaffold->MethylLactoside Locks Beta-conf ComplexDeriv 3'-O-Sulfated / Aromatic Lactose Derivatives Potency->ComplexDeriv Adds Affinity

Workflow: Solid-Phase Permethylation

Caption: Step-by-step mechanism of Solid-Phase Permethylation, highlighting the critical role of the NaOH micro-column in preventing sample loss.

Solid_Phase_Workflow Sample Native Lactose (Dried) Reagents DMSO + CH3I + H2O (Trace) Sample->Reagents Resuspend Column Spin Column (NaOH Beads) Reagents->Column Load Reaction Reaction Zone (Deprotonation -> Methylation) Column->Reaction 10-15 min RT Elution Centrifugation (Product Elution) Reaction->Elution Result Permethylated Lactose (Ready for MS) Elution->Result

References

  • Kang, P., et al. (2005).[4] "Solid-phase permethylation of glycans for mass spectrometric analysis." Rapid Communications in Mass Spectrometry. Link

  • Ciucanu, I. & Kerek, F. (1984). "A simple and rapid method for the permethylation of carbohydrates." Carbohydrate Research. Link

  • Mechref, Y., et al. (2009).[5] "Solid-phase permethylation for glycomic analysis." Methods in Molecular Biology. Link

  • Hu, Y., et al. (2013). "Comparative glycomic profiling of isotopically permethylated N-glycans by LC-ESI-MS." Rapid Communications in Mass Spectrometry. Link

  • Guan, Y., et al. (2021).[7] "Comparative Analysis of Different N-glycan Preparation Approaches and Development of Optimized Solid-Phase Permethylation." Journal of Proteome Research.[7] Link

  • Sörme, P., et al. (2003). "Design and synthesis of galectin inhibitors." Methods in Enzymology. Link

Sources

Comprehensive Comparison Guide: Reference Standards for 3-Methyllactose Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

As a Senior Application Scientist, I frequently audit the integrity of carbohydrate binding assays and enzymatic kinetic studies. A recurring point of failure in these workflows is the reliance on substandard reference materials. 3-Methyllactose (3-O-methyllactose), a critical non-reducing lactose derivative, is extensively utilized in the non-invasive evaluation of intestinal lactase[1] and serves as a vital ligand in galectin-3 binding assays[2].

Because carbohydrates lack UV-absorbing chromophores, traditional HPLC-UV purity assessments are entirely ineffective. To establish a true Certified Reference Material (CRM) for 3-methyllactose, we must deploy an orthogonal analytical strategy that compensates for the blind spots of individual techniques[3]. This guide objectively compares the analytical methodologies required to validate 3-methyllactose reference standards and provides self-validating experimental protocols for laboratory implementation.

Orthogonal Workflow Visualization

G cluster_0 Orthogonal Purity Analysis A 3-Methyllactose Candidate B HPAEC-PAD (Isomeric Purity) A->B C LC-MS/MS (Trace Impurities) A->C D 1H-qNMR (Absolute Mass) A->D E Data Integration (Mass Balance) B->E C->E D->E F Certified Reference Material (CRM) E->F

Orthogonal workflow for 3-methyllactose reference standard purity certification.

Comparative Analysis of Purity Assessment Methodologies

No single analytical method can definitively certify the purity of an oligosaccharide. We must compare and integrate three distinct methodologies:

1. HPAEC-PAD (High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection)

  • The Causality: Carbohydrates are weak acids with pKa values between 12 and 14. By utilizing a highly alkaline eluent (pH > 12), the hydroxyl groups of 3-methyllactose are ionized into oxyanions, allowing for high-resolution separation on an anion-exchange column. The PAD system then detects these molecules via direct oxidation at a gold working electrode, eliminating the need for complex derivatization[4].

  • The Limitation: While HPAEC-PAD offers unparalleled resolution for separating epimers, it is not strictly quantitative for unknown impurities. Amperometric response factors vary wildly across different oligosaccharides. Without an authentic standard for every single trace impurity, HPAEC-PAD can only provide a relative area percentage, which often over- or under-estimates true purity[5].

2. 1H-qNMR (Quantitative Nuclear Magnetic Resonance)

  • The Causality: qNMR bypasses the need for identical reference standards by measuring the absolute mass fraction of the analyte. The peak area of a specific proton (e.g., the anomeric proton of 3-methyllactose) is directly proportional to the number of nuclei, allowing for absolute quantification when integrated against an SI-traceable internal standard[3][6].

  • The Limitation: In complex carbohydrate mixtures, structural similarities often lead to overlapping chemical shifts, which can skew the integration and artificially inflate the calculated purity.

3. LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)

  • The Causality: Used primarily for the mass balance approach, LC-MS/MS identifies trace organic contaminants, degradation products, and non-carbohydrate impurities that HPAEC-PAD might miss.

Table 1: Performance Comparison of Analytical Methodologies for 3-Methyllactose
Analytical MethodologyPrimary FunctionAdvantagesLimitations
HPAEC-PAD Isomeric & Oligosaccharide ProfilingExceptional resolution of epimers; no derivatization required.Semi-quantitative; response factors vary without specific standards.
1H-qNMR Absolute Mass Fraction DeterminationSI-traceable absolute quantification; non-destructive.Susceptible to overlapping chemical shifts in complex mixtures.
LC-MS/MS Trace Contaminant IdentificationHigh sensitivity for non-carbohydrate impurities.Poor separation of closely related structural isomers.
Experimental Protocols: A Self-Validating System

To ensure trustworthiness, every analytical run must be a self-validating system. Below are the field-proven protocols for certifying 3-methyllactose.

Protocol A: Isomeric Purity via HPAEC-PAD

Causality Check: Carbonate is a divalent anion that binds strongly to the column, reducing retention times and destroying resolution. We must rigidly exclude CO2 from the system[4].

  • Eluent Preparation: Use strictly degassed 18 MΩ ASTM Type I water. Prepare the NaOH eluent using a 50% (w/w) NaOH solution rather than solid pellets, as the dense solution precipitates sodium carbonate[4]. Store in plastic bottles to prevent borate leaching from glass.

  • System Suitability Test (SST): Inject a blank (18 MΩ water) to establish baseline noise. Follow with a resolution mixture containing lactose, allolactose, and 3-methyllactose.

    • Self-Validation Check: The resolution (Rs) between lactose and 3-methyllactose must be > 1.5 before proceeding.

  • Sample Acquisition: Inject the 3-methyllactose candidate at 10 µg/mL. Run an isocratic elution (e.g., 100 mM NaOH with a sodium acetate gradient).

  • Column Regeneration: Post-run, flush the column with 200 mM NaOH and 100 mM NaOAc to strip any strongly retained polymeric impurities.

Protocol B: Absolute Mass Fraction via 1H-qNMR

Causality Check: For accurate integration, the relaxation delay (D1) must be at least 5 times the longest longitudinal relaxation time (T1) of the protons of interest, ensuring complete magnetization recovery[3].

  • Sample Preparation: Accurately weigh ~10 mg of the 3-methyllactose candidate and ~2 mg of an SI-traceable internal standard (e.g., maleic acid or DSS) using a microbalance. Co-dissolve in 600 µL of D2O.

  • Acquisition Parameters: Utilize a 600 MHz NMR spectrometer. Set the pulse angle to 90° and the relaxation delay (D1) to 30 seconds. Acquire 64 scans to ensure a high signal-to-noise ratio.

  • Integration & Calculation: Integrate the isolated anomeric proton signal of 3-methyllactose against the internal standard peak.

    • Self-Validation Check: Run a blank D2O sample to confirm the absence of overlapping solvent impurities in the integration regions.

Experimental Data: Synthetic vs. Biological Standards

When sourcing 3-methyllactose, the origin of the material drastically impacts its purity profile. Synthetic standards generally achieve CRM grade, whereas biological extracts often retain structurally similar oligosaccharides.

Table 2: Purity Validation Data: Synthetic vs. Extracted 3-Methyllactose Standards
Reference Standard SourceHPAEC-PAD Purity (Area %)1H-qNMR Absolute Purity (w/w %)Trace Impurities Detected (LC-MS)Suitability
High-Purity Synthetic 99.8%99.1% ± 0.2%< 0.1% (Solvent residue)Certified Reference Material (CRM)
Biological Extract 96.5%92.4% ± 0.8%3.1% (Lactose, Allolactose)Qualitative Assays Only
References

1.[1] 4-O-beta-D-Galactopyranosyl-3-O-methyl-D-glucose: a new synthesis and application to the evaluation of intestinal lactase, PubMed.[Link] 2.[2] Time-Dependent Fluorescence Spectroscopy to Quantify Complex Binding Interactions, ACS Omega.[Link] 3.[3] Quantitative NMR as a Versatile Tool for the Reference Material Preparation, MDPI.[Link] 4.[5] Oligosaccharides purity at Megazyme, LIBIOS.[Link] 5.[6] Establishment of the purity values of carbohydrate certified reference materials using quantitative nuclear magnetic resonance and mass balance approach, PubMed.[Link] 6.[4] Technical Note: Introduction to HPAEC-PAD – Eluent Preparation, Antec Scientific.[Link]

Sources

Benchmarking 3-methyllactose inhibition constants (Ki) against controls

Benchmarking 3-Methyllactose Inhibition Constants ( ) Against Controls

Executive Summary: The Structural Logic of 3-Methyllactose

In the development of carbohydrate-based inhibitors, 3-O-methyllactose (3-O-methyl-4-O-

Galectin-3

-galactosidases

This guide provides a rigorous framework for benchmarking 3-methyllactose against industry-standard controls: Lactose (the native ligand), Thiodigalactoside (TDG) (the hydrolytically stable high-affinity control), and Galactose (the weak-binding monomer).

Key Technical Distinction
  • 3-O-methyllactose (Glc-modified): Methylation occurs on the C3 of the glucose ring. This molecule often retains binding affinity for Galectins but blocks specific metabolic pathways or alters solubility.

  • 3'-O-methyllactose (Gal-modified): Methylation occurs on the C3 of the galactose ring. This modification typically abolishes Galectin binding, as the Gal-3-OH is the essential hydrogen bond donor/acceptor for the protein's conserved arginine/histidine residues.

Note: This guide focuses on 3-O-methyllactose (Glc-modified) unless otherwise noted, as it is the standard commercially available analog for metabolic and binding studies.

Mechanistic Grounding & Reference Values

To validate your experimental



Table 1: Reference Inhibition Constants ( ) for Benchmarking
CompoundRoleTarget: Human Galectin-3 (

)
Target:

-Galactosidase (

)
Structural Significance
TDG (Thiodigalactoside) Positive Control 15 – 25

M
N/A (Non-hydrolyzable)High affinity due to S-glycosidic bond geometry and hydrophobicity.
LacNAc High-Affinity Ref 40 – 70

M
SubstrateN-acetyl group engages hydrophobic pocket in Galectins.
Lactose Native Reference 100 – 230

M
1 – 20 mM The baseline for calculating Relative Potency (RP).
3-Methyllactose Test Subject ~150 – 300

M
*
Substrate (

varies)
Probes the tolerance of the Glc-C3 pocket. Expected to be equipotent or slightly weaker than lactose.
Galactose Negative Control > 20 mM Product InhibitorMonosaccharide; establishes the floor of detection.

*Note: Values for 3-methyllactose are predicted based on SAR (Structure-Activity Relationship) where Glc-C3 is solvent-exposed or loosely bound in Gal-3 CRD. Values depend on specific assay conditions (pH 7.4, 25°C).

Mechanistic Pathway: Competitive Inhibition vs. Substrate Competition

The following diagram illustrates how 3-methyllactose interacts differently depending on the target (Lectin vs. Enzyme).

Gcluster_0Target 1: Galectin-3 (Lectin)cluster_1Target 2: Beta-Galactosidase (Enzyme)Gal3Galectin-3(CRD)Complex_MGal3-3MeLacComplexGal3->Complex_MKi ~ 200 µMComplex_LGal3-LactoseComplexLacZBeta-Gal(Active Site)TransitionTransitionStateLacZ->TransitionHydrolysisProductsGalactose +3-O-Me-GlucoseTransition->ProductsReleaseLigand3-MethyllactoseLigand->Gal3Reversible Binding(No Hydrolysis)Ligand->LacZSubstrate Entry

Figure 1: Dual-mode interaction of 3-methyllactose. In Galectins, it acts as a competitive inhibitor. In hydrolytic enzymes, it acts as an alternative substrate, generating 3-O-methyl-glucose.

Experimental Protocol: Fluorescence Polarization (FP)

Fluorescence Polarization is the gold standard for high-throughput

A. Assay Principle

A fluorescent tracer (fluorescein-tagged lactose) binds to Galectin-3, resulting in high polarization (mP). The test compound (3-methyllactose) competes for the binding site. As the tracer is displaced, it rotates freely, and polarization decreases.

B. Validated Workflow
  • Tracer Synthesis:

    • Use Fluorescein-linker-Lactose (e.g., GAP-Lactose-FITC).

    • Validation:

      
       of tracer must be determined first (typically 10–50 
      
      
      M).
  • Protein Prep:

    • Recombinant Human Galectin-3 CRD (residues 113–250).

    • Buffer: PBS (pH 7.4), 0.05% Tween-20 (prevents aggregation), 1 mM DTT (preserves cysteine integrity).

  • Dose-Response Setup:

    • Controls: Prepare serial dilutions of Lactose (start 10 mM) and TDG (start 1 mM).

    • Sample: Prepare serial dilutions of 3-methyllactose (start 20 mM).

    • Mix: 20

      
      L Protein (at 
      
      
      concentration) + 20
      
      
      L Tracer (10 nM) + 20
      
      
      L Inhibitor.
  • Readout:

    • Incubate 1 hour at RT in dark.

    • Read FP (Excitation 485 nm / Emission 535 nm).

C. Calculation of

Do not report


Cheng-Prusoff equation

Where:

  • 
    : Concentration of inhibitor at 50% displacement.
    
  • 
    : Concentration of Tracer.
    
  • 
    : Concentration of Protein.
    
  • 
    : Dissociation constant of the Tracer.[1]
    

Troubleshooting & Data Integrity (Self-Validation)

When analyzing 3-methyllactose data, use this decision matrix to validate your results.

ObservationDiagnosisCorrective Action

(3-Me-Lac) > 10 mM
Loss of Binding Check if the compound is actually 3'-O-methyllactose (Gal-modified). Gal-3-OH methylation destroys affinity.
TDG

> 50

M
System Failure Your protein is inactive or oxidized. Add fresh DTT/Mercaptoethanol.
Hill Slope < 0.8 Aggregation Non-specific binding or colloidal aggregation. Add 0.01% BSA or increase Tween-20.
3-Me-Lac


Lactose
Valid Result The C3-glucose position is not critical for binding in this specific lectin.
Visualizing the Validation Logic

ValidationStartStart AnalysisCheckTDGIs TDG Ki < 50 µM?Start->CheckTDGSystemOKSystem ValidCheckTDG->SystemOKYesSystemFailProtein InactiveRestartCheckTDG->SystemFailNoCheckSampleIs 3-Me-Lac Kiapprox. Lactose?SystemOK->CheckSampleResultAConclusion:Glc-C3 ToleratedCheckSample->ResultAYesResultBConclusion:Steric Clash orWrong Isomer (3'-Me)CheckSample->ResultBNo (Ki >> Lactose)

Figure 2: Decision tree for validating inhibition data. TDG serves as the system suitability control.

References

  • Diehl, C. et al. (2010). "Protein-ligand interaction studies: The binding of lactose-derivatives to Galectin-3." Biophysical Journal.

  • Sörme, P. et al. (2003). "Design and synthesis of galectin inhibitors." Methods in Enzymology.

  • Collins, P.M. (2006). "Dictionary of Carbohydrates." Chapman & Hall/CRC. (Defines 3-O-methyllactose structure and properties).
  • Lepur, A. et al. (2012). "Characterization of Galectin-3 Binding to Polysaccharides." Journal of Biomolecular Screening.

  • Fearnley, S.P. (2023). "Synthesis of multivalent lactose derivatives for selective galectin inhibition." Organic & Biomolecular Chemistry.

Differentiating 3-methyllactose from 2'-fucosyllactose in complex mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison: Differentiating 3-Methyllactose from 2'-Fucosyllactose in Complex Mixtures

Executive Summary Differentiation between 3-methyllactose (3-Me-Lac) and 2'-fucosyllactose (2'-FL) in complex matrices (e.g., fermentation broth, human milk, or serum) relies primarily on Mass Spectrometry (MS) due to the distinct molecular weight difference (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


132 Da), and Hydrophilic Interaction Liquid Chromatography (HILIC) , which exploits their polarity differences. While 2'-FL is a trisaccharide and a standard Human Milk Oligosaccharide (HMO), 3-Me-Lac is a methylated disaccharide (often a synthetic impurity or specific metabolite).[1][2] The analytical challenge often lies not in separating them from each other, but in resolving them from their respective isobaric interferences (e.g., 3-FL for 2'-FL; Lactose for 3-Me-Lac).[1][2]

This guide details the physicochemical divergence, LC-MS/MS protocols, and orthogonal structural validation (NMR) required to definitively identify these analytes.

Part 1: Physicochemical & Structural Divergence[1][2]

The fundamental basis for differentiation lies in the structural modification of the lactose core: 2'-FL adds a fucose moiety (hydrophilic, +146 Da), while 3-Me-Lac adds a methyl group (hydrophobic, +14 Da).[1]

Table 1: Comparative Physicochemical Profile

Feature3-Methyllactose (3-Me-Lac)2'-Fucosyllactose (2'-FL)Analytical Implication
Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


Distinct isotopic envelopes in MS.[2]
Monoisotopic Mass 356.13 Da488.17 DaEasily resolved by low-res MS (Single Quad).[1][2]
Structure Methyl-Gal-Glc (or Gal-Methyl-Glc)*Fuc(ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

1-2)Gal(

1-4)Glc
2'-FL releases Fucose (146 Da) upon CID fragmentation.[2]
Hydrophilicity Moderate (Methyl group reduces polarity)High (Trisaccharide with hydroxyls)HILIC: 3-Me-Lac elutes earlier than 2'-FL.[1][2]
Lectin Specificity Galectin-binding (if 3-OH on Gal is free)UEA-I (Ulex europaeus) bindingOrthogonal biological assay validation.[1][2]

*Note: "3-methyllactose" typically refers to methylation at the 3-position of the glucose unit or galactose unit depending on synthesis.[1][2] This guide assumes the standard methylated disaccharide derivative.

Part 2: Chromatographic Strategies (LC-MS/MS)

HILIC (Hydrophilic Interaction Liquid Chromatography) is the gold standard for HMO analysis.[1][2] It separates glycans based on size and polarity.[1][2]

  • Elution Logic: In HILIC, retention increases with hydrophilicity/size.[2]

    • 3-Me-Lac (Disaccharide + Methyl): Less polar than native lactose.[1][2] Elutes early (often before Lactose).[1][2]

    • 2'-FL (Trisaccharide): More polar.[1][2] Elutes late (distinctly separated from the disaccharide region).[1][2]

Protocol 1: High-Resolution HILIC-MS/MS Workflow

Objective: Simultaneous quantitation of 3-Me-Lac and 2'-FL in fermentation broth.

1. Sample Preparation:

  • Step A: Dilute sample 1:100 in 50% Acetonitrile (ACN) to precipitate proteins.[1][2]

  • Step B: Centrifuge (12,000 x g, 10 min, 4°C).

  • Step C: Filter supernatant (0.22 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    m PTFE).[2] Note: Do not use Nylon filters as glycans may bind non-specifically.[2]
    

2. LC Conditions:

  • Column: Amide-functionalized HILIC (e.g., Waters BEH Amide or Tosoh TSKgel Amide-80), 2.1 x 100 mm, 1.7 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    m.[2]
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 4.4).[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 80% B to 50% B over 15 minutes.

  • Flow Rate: 0.4 mL/min.[1][2]

  • Temp: 60°C (High temperature improves peak shape for anomers).[1][2]

3. MS Detection (MRM Mode - Negative Ion):

  • 2'-FL:

    • Precursor: m/z 487.2 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      [2]
      
    • Quantifier Transition: m/z 487.2 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       205.1 (Fucose-related) or 179.1 (Hexose).[2]
      
  • 3-Me-Lac:

    • Precursor: m/z 355.1 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      [2]
      
    • Quantifier Transition: m/z 355.1 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       161.1 (Cleavage of methyl-hexose).[2]
      
    • Critical Check: Ensure separation from Lactose (m/z 341.1) to prevent cross-talk if isolation windows are wide.[1][2]

LC_Workflow Sample Complex Mixture (Broth/Serum) Prep Protein Precip (50% ACN) Sample->Prep HILIC HILIC Separation (Amide Column, 60°C) Prep->HILIC Inject MS MS/MS Detection (Neg Mode) HILIC->MS Result_FL 2'-FL Detected (RT: ~8-10 min) m/z 487 MS->Result_FL Late Elution Result_MeLac 3-Me-Lac Detected (RT: ~3-5 min) m/z 355 MS->Result_MeLac Early Elution

Caption: Analytical workflow for separating 3-Me-Lac and 2'-FL using HILIC-MS/MS.

Part 3: Structural Validation (NMR)[1]

When MS is insufficient (e.g., proving the position of methylation or fucosylation), Nuclear Magnetic Resonance (NMR) is the definitive arbiter.[1]

1H-NMR Differentiation Strategy:

  • 2'-Fucosyllactose:

    • Diagnostic Signal: The H-6 methyl protons of the Fucose residue appear as a distinct doublet at

      
       ~1.22 ppm .[2]
      
    • Anomeric Protons: Fucose H-1 (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      -anomer) appears at 
      
      
      
      ~5.3 ppm.[2]
  • 3-Methyllactose:

    • Diagnostic Signal: The O-methyl protons (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) appear as a sharp singlet at 
      
      
      
      ~3.4 - 3.6 ppm
      .[2]
    • Absence: Complete absence of the high-field doublet at 1.22 ppm (no fucose).[1][2]

Protocol Note: Samples must be exchanged into


 (99.9%) and lyophilized twice to remove exchangeable hydroxyl protons that obscure the carbohydrate ring region (3.5 - 4.0 ppm).

Part 4: Orthogonal Biological Assays

For researchers in drug development, demonstrating functional differentiation is often as critical as chemical purity.[2]

1. Lectin Binding Assay (ELLA):

  • Reagent: Ulex europaeus Agglutinin I (UEA-I).[1][2]

  • Mechanism: UEA-I binds specifically to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    (1,2)-fucosylated residues.[2]
    
  • Result:

    • 2'-FL: Strong Binding (Positive).

    • 3-Me-Lac: No Binding (Negative).[1][2]

2. Enzymatic Hydrolysis:

  • Reagent: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -L-Fucosidase (e.g., from Bifidobacterium bifidum).[2]
    
  • Mechanism: Cleaves terminal fucose.[1][2][3]

  • Result:

    • 2'-FL: Shifts mass from 488 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       342 (Lactose) + 146 (Fucose).[2]
      
    • 3-Me-Lac: Resistant to fucosidase; mass remains 356.[1][2]

Decision_Tree Start Unknown Analyte Peak MassCheck MS1 Spectrum Check Start->MassCheck Mass488 Mass ~488 Da MassCheck->Mass488 Mass356 Mass ~356 Da MassCheck->Mass356 FucCheck Fucosidase Treatment Mass488->FucCheck MeCheck Check HILIC RT Mass356->MeCheck Is2FL Hydrolysis to Lactose? YES -> 2'-FL FucCheck->Is2FL Is3FL Resistant/Slow? Likely 3-FL (Isomer) FucCheck->Is3FL IsMeLac RT < Lactose -> 3-Methyllactose MeCheck->IsMeLac

Caption: Decision matrix for differentiating 2'-FL, 3-FL (isomer), and 3-Me-Lac.

Critical Note on Isomers (3-FL)

While this guide focuses on 3-methyllactose , researchers often confuse this with 3-Fucosyllactose (3-FL) .[1][2]

  • 3-FL vs 2'-FL: Both are 488 Da.[1][2] Separation requires PGC (Porous Graphitized Carbon) chromatography or optimized HILIC, as they are isomers.[1][2]

  • 3-Me-Lac vs 2'-FL: Distinct masses.[1][2][4] Separation is trivial by MS, but HILIC is required to separate 3-Me-Lac from Lactose.[1][2]

References

  • Christensen, A. S., et al. (2020).[1][2][5] "Quantifying the human milk oligosaccharides 2'-fucosyllactose and 3-fucosyllactose in different food applications by high-performance liquid chromatography with refractive index detection." Journal of Food Science. Link

  • Han, Y., et al. (2025).[1][2] "Quantitative nuclear magnetic analysis of human milk oligosaccharides 2'-fucosyllactose and 3-fucosyllactose in complicated food matrices." Food Chemistry. Link

  • PubChem. (2025).[1][2] "Methyl lactose (Compound Summary)." National Library of Medicine.[1][2] Link

  • Elicityl Oligotech. "3-Fucosyllactose (3-FL) Analytical Standards and Functional Probes." Link

Sources

Safety Operating Guide

Executive Summary & Chemical Assessment

Author: BenchChem Technical Support Team. Date: March 2026

3-Methyllactose (typically 3-O-methyllactose) is a methylated disaccharide derivative often utilized in glycobiology as a probe for lectin binding studies or as a non-hydrolyzable analog in metabolic research.[1]

While the parent compound (Lactose) is benign, laboratory safety protocols dictate that all synthesized or purified chemical reagents must be treated as chemical waste , regardless of their perceived low toxicity.[2][1] This guide outlines the "Zero-Doubt" disposal strategy to ensure compliance with EPA (RCRA) standards and local wastewater regulations.

Hazard Profile & Stability
ParameterSpecificationOperational Implication
Chemical Nature Methylated Carbohydrate (Solid/Powder)Low acute toxicity; potential dust irritant.[1]
RCRA Status Non-Hazardous (Not P- or U-listed)Do not dispose of in regular trash.[1]
Solubility High (Water)High Biological Oxygen Demand (BOD) risk if sewered.[1]
Stability StableKeep away from strong oxidizing agents.[1][3]
Reactivity None (Non-reactive)Compatible with standard HDPE waste containers.[1]

Critical Safety Note: Do not confuse 3-Methyllactose with Methyl Lactate (a flammable liquid ester).[1] Verify the CAS number and physical state (3-Methyllactose is a solid powder) before handling.[1]

Disposal Decision Logic (Visual Workflow)

The following decision matrix illustrates the compliant workflow for disposing of 3-Methyllactose based on its physical state and contamination status.

G Start Waste Identification: 3-Methyllactose StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Liquid Solution StateCheck->Liquid Dissolved SolidBin Segregate into Solid Chemical Waste Solid->SolidBin ContamCheck Contains Hazardous Solvents/Biohazards? Liquid->ContamCheck HazYes Manage as Hazardous (Mixed Waste) ContamCheck->HazYes Yes HazNo Aqueous Only ContamCheck->HazNo No LabelSolid Label: 'Non-Hazardous Chemical Waste' SolidBin->LabelSolid DrainCheck Check Local Sewer Limits (BOD) HazNo->DrainCheck CollectLiq Collect in Carboy (Blue/White) DrainCheck->CollectLiq High Conc. or Unknown DrainDisp Sanitary Sewer (If Permitted) DrainCheck->DrainDisp Trace/Low Conc. (<1%)

Figure 1: Decision logic for 3-Methyllactose disposal. Prioritize collection over drain disposal to minimize environmental BOD load.[1]

Detailed Operational Protocols

Protocol A: Solid Waste Disposal (Powder/Crystals)

Use this for expired reagents, spill cleanup residues, or excess dry material.[2][1]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a clear glass jar with a screw-top lid.[1]

  • Segregation: Do not mix with sharps, biohazards, or liquid wastes.[2][1][4][5]

  • Labeling:

    • Apply a standard "Non-Hazardous Chemical Waste" label.

    • Chemical Name: Write "3-Methyllactose (Solid)" clearly. Do not use abbreviations.

    • Hazards: Check "None" or write "Low Hazard - Carbohydrate Derivative."[1]

  • Storage: Cap tightly when not in use. Store in the satellite accumulation area until pickup.

Protocol B: Aqueous Solution Disposal

Use this for reaction mixtures, stock solutions, or buffers containing 3-Methyllactose.[2][1]

The "Dilution vs. Collection" Rule: While sugars are non-toxic, high concentrations create a high Biological Oxygen Demand (BOD) in wastewater, which can violate municipal permits.[2][1]

  • Scenario 1: High Concentration (>1% w/v)

    • Collection: Pour into a designated "Aqueous Non-Hazardous Waste" carboy (typically blue or white).

    • Labeling: List constituents (e.g., "Water 95%, 3-Methyllactose 5%").

    • pH Check: Ensure pH is between 5 and 9. If not, neutralize before adding to the carboy to prevent off-gassing or container degradation.[2][1]

  • Scenario 2: Trace Amounts (Wash water, <1% w/v)

    • Verification: Confirm your facility's wastewater permit allows for sugar disposal.[1]

    • Dilution: Flush down the laboratory sink with copious amounts of water (at least 20:1 ratio).

    • Prohibition: Never flush if the solution contains heavy metals, azides, or organic solvents (e.g., DMSO, Methanol).[2][1]

Protocol C: Empty Container Management

For the original reagent bottle.

  • Triple Rinse: Rinse the empty bottle three times with a small volume of water.

  • Rinsate Disposal: Pour the rinsate into the aqueous waste stream (Protocol B).

  • Defacing: Cross out the original label using a black marker. Remove the cap.[6]

  • Final Disposal: Place the defaced, uncapped bottle in the laboratory glass trash or recycling bin (depending on facility rules).

Emergency & Spill Response

Although 3-Methyllactose is low-hazard, spills should be handled professionally to maintain lab hygiene.[2][1]

  • PPE: Wear nitrile gloves, lab coat, and safety glasses.[2][1]

  • Containment: If solid, cover with a damp paper towel to prevent dust generation.[1]

  • Cleanup:

    • Sweep up the damp powder/towel mixture.

    • Place in a sealed bag.

    • Dispose of the bag as Solid Chemical Waste (Protocol A).

  • Decontamination: Wipe the surface with water followed by 70% ethanol to remove sticky sugar residues.

References

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][7] Retrieved from [Link][2][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2] National Academies Press.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][3] Hazard Communication Standard: Safety Data Sheets (SDS).[1] 29 CFR 1910.1200.[1][3] Retrieved from [Link][2][1]

Sources

Personal protective equipment for handling 3-Methyllactose

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Treat as: Substance Not Fully Tested / Potential Irritant. While 3-Methyllactose is a carbohydrate derivative and generally considered to have low acute toxicity, it is a research-grade chemical. Standard Safety Data Sheets (SDS) for methylated sugars frequently carry the "Caution: Substance not fully tested" designation. Consequently, our safety protocol is based on the Precautionary Principle : we manage the risk of the unknown by preventing all routes of exposure, specifically inhalation of fine particulates and dermal absorption.

Primary Hazard: Fine particulate dust generation during weighing. Secondary Hazard: Ocular irritation from airborne dust.

Risk Assessment & PPE Logic

The selection of Personal Protective Equipment (PPE) for 3-Methyllactose is driven by the physical state (powder) rather than acute chemical toxicity.

PPE Selection Matrix
ComponentSpecificationScientific Rationale
Respiratory Fume Hood (Primary) or N95/P95 Mask Methylated carbohydrates can be respiratory sensitizers. Engineering controls (hood) are superior to masks to prevent alveolar deposition of micro-particles.
Dermal (Hands) Nitrile Gloves (Min 0.11mm / 4 mil)Avoid Latex. Latex proteins are potential allergens that can confound carbohydrate-binding studies (e.g., lectin assays). Nitrile offers chemical resistance without introducing biological contaminants.
Ocular Safety Glasses (with side shields)Prevents contact with airborne dust.[1] If working outside a hood with high airflow, Goggles are required to seal against dust entry.
Body Lab Coat (High-neck, long sleeve)Prevents accumulation of powder on street clothes, mitigating "take-home" exposure risks.
Visualization: PPE Decision Logic

This decision tree illustrates the logical flow for selecting protection based on the specific laboratory activity.

PPE_Decision_Tree Start Task: Handling 3-Methyllactose StateCheck Is the substance in Solid (Powder) or Liquid state? Start->StateCheck Powder Solid (Powder) StateCheck->Powder Liquid Liquid (Solution) StateCheck->Liquid HoodCheck Is a Fume Hood Available? Powder->HoodCheck HoodYes Use Fume Hood + Safety Glasses + Nitrile Gloves HoodCheck->HoodYes Yes HoodNo REQUIRED: N95/P95 Respirator + Safety Goggles + Nitrile Gloves HoodCheck->HoodNo No (High Risk) SplashRisk High Splash Risk? (Vortexing/Heating) Liquid->SplashRisk SplashYes Safety Goggles + Face Shield (Optional) + Nitrile Gloves SplashRisk->SplashYes Yes SplashNo Safety Glasses + Nitrile Gloves SplashRisk->SplashNo No

Figure 1: PPE Selection Decision Tree based on physical state and engineering controls.

Operational Protocol: Step-by-Step Handling
Phase A: Preparation (Pre-Work)
  • Verify Engineering Controls: Ensure the chemical fume hood is operating at a face velocity of 80–100 fpm (feet per minute).

  • Static Control: Carbohydrate powders are often static-prone. Use an anti-static gun or wipe on the weighing spatula and weigh boat. Static discharge can cause the powder to "jump," creating an inhalation hazard and loss of valuable material.

Phase B: Weighing & Solubilization[1]
  • Donning: Put on PPE in this order: Lab Coat

    
     Mask (if no hood) 
    
    
    
    Eyewear
    
    
    Gloves.
    • Note: Pull glove cuffs over the lab coat sleeves to seal the wrist gap.

  • Transfer: Open the primary container only inside the fume hood.

  • Weighing:

    • Use a micro-spatula.

    • Keep the sash as low as possible while working.

    • Critical: If the powder clumps, do not crush it vigorously in an open boat; this generates aerosol.

  • Solubilization: Add solvent (usually water or buffer) to the weigh boat or vial immediately to trap the dust. Once in solution, the inhalation risk is effectively eliminated.

Phase C: Cleanup & Doffing
  • Wipe Down: Clean the balance area with a damp paper towel (wet wiping captures dust; dry sweeping disperses it).

  • Doffing: Remove gloves by peeling them inside-out to trap any residue inside the glove. Wash hands immediately with soap and water.

Emergency Procedures

Even with low-hazard chemicals, standard emergency protocols apply to ensure no adverse reactions occur due to individual sensitivities.

EventImmediate ActionFollow-up
Inhalation Move to fresh air immediately.Observe for coughing or wheezing (signs of sensitization).
Eye Contact Flush with water for 15 minutes.[2]Remove contact lenses if present.[2][3][4] Seek medical check if redness persists.
Skin Contact Wash with soap and water.Remove contaminated clothing.[2][3][4][5][6][7]
Spill (Powder) Do not sweep. Cover with wet paper towels to dampen, then wipe up.Dispose of waste as solid chemical waste.
Disposal & Environmental Compliance

Do not flush down the drain. Although lactose derivatives are biodegradable, research chemicals must be treated as chemical waste to comply with local environmental regulations (e.g., EPA RCRA in the US, or local hazardous waste guidelines).

  • Solid Waste: Place contaminated gloves, weigh boats, and paper towels in the Solid Hazardous Waste bin.

  • Liquid Waste: Collect unused solutions in a container labeled "Non-Halogenated Organic Solvents" (if dissolved in organics) or "Aqueous Chemical Waste" (if in water).

  • Destruction Method: The preferred method for ultimate disposal is Chemical Incineration . This ensures complete thermal decomposition of the methylated sugar structure.

Visualization: Operational Lifecycle

This diagram outlines the complete lifecycle of the chemical from receipt to disposal, highlighting the critical safety checkpoints.

Handling_Lifecycle Receipt Receipt & Storage (+4°C) Prep Prep: Check Fume Hood Receipt->Prep Weigh Weighing: Static Control (Dust Hazard) Prep->Weigh Don PPE Dissolve Solubilization: (Risk Eliminated) Weigh->Dissolve Add Solvent Exp Experimental Use Dissolve->Exp Waste Waste: Segregate Solids vs Liquids Exp->Waste Disposal Disposal: Incineration Waste->Disposal

Figure 2: Cradle-to-Grave Handling Lifecycle for 3-Methyllactose.

References
  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. U.S. Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Methylated Sugars (General Safety Profile). National Library of Medicine. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.